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  • Product: 2,3,6-Trimethoxybenzoic acid
  • CAS: 60241-74-9

Core Science & Biosynthesis

Foundational

2,3,6-Trimethoxybenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2,3,6-Trimethoxybenzoic Acid For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2,3,6-Trimethoxybenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of 2,3,6-trimethoxybenzoic acid (CAS RN: 60241-74-9), a key aromatic carboxylic acid with significant potential in organic synthesis and pharmaceutical development.[1] While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes available information, theoretical predictions, and established analytical methodologies to offer a robust profile of the compound. We will delve into its structural and physicochemical characteristics, including its melting point, boiling point, solubility, and acidity (pKa). Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, providing researchers with the necessary tools for empirical validation. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are also discussed to provide a complete analytical picture.

Introduction: The Significance of 2,3,6-Trimethoxybenzoic Acid

2,3,6-Trimethoxybenzoic acid belongs to a class of polysubstituted benzoic acid derivatives that are of considerable interest in medicinal chemistry and materials science. The specific arrangement of the three methoxy groups on the benzene ring, in conjunction with the carboxylic acid functionality, imparts unique electronic and steric properties to the molecule. These characteristics can profoundly influence its reactivity, bioavailability, and interaction with biological targets. A thorough understanding of its physical properties is therefore a critical prerequisite for its effective utilization in research and development, particularly in the rational design of novel therapeutic agents and functional materials.

Molecular Structure and Basic Identifiers

A foundational understanding of 2,3,6-trimethoxybenzoic acid begins with its molecular structure and key identifiers.

  • Molecular Formula: C₁₀H₁₂O₅

  • Molecular Weight: 212.20 g/mol [2]

  • CAS Registry Number: 60241-74-9[2]

  • IUPAC Name: 2,3,6-trimethoxybenzoic acid[2]

The strategic placement of the methoxy groups at the 2, 3, and 6 positions of the benzoic acid scaffold creates a sterically hindered environment around the carboxylic acid group. This steric hindrance, combined with the electron-donating nature of the methoxy groups, is expected to influence the compound's acidity and intermolecular interactions.

Physicochemical Properties: A Detailed Examination

A comprehensive understanding of the physicochemical properties of 2,3,6-trimethoxybenzoic acid is essential for its application in various scientific domains. Due to a notable scarcity of experimentally determined data in the literature, the following section combines predicted values from reliable computational models with qualitative assessments based on the behavior of analogous compounds.

Melting and Boiling Points

The melting and boiling points are critical parameters that provide insights into the purity and thermal stability of a compound.

PropertyValue (Predicted)Source
Melting Point158°C (decomposes)ChemicalBook[3]
Boiling Point350.6 ± 37.0 °CChemicalBook[3]

Expert Insight: The predicted melting point with decomposition suggests that the molecule may not be stable at elevated temperatures. This is a crucial consideration for any synthetic or analytical procedure involving heating. For comparison, the experimentally determined melting points of other trimethoxybenzoic acid isomers, such as 2,3,4-trimethoxybenzoic acid (99-102 °C) and 3,4,5-trimethoxybenzoic acid (168-171 °C), highlight the significant impact of substituent positioning on crystal lattice packing and intermolecular forces.[4][5]

Solubility Profile

The solubility of a compound governs its behavior in different solvent systems, which is fundamental for reaction setup, purification, and formulation.

  • Water Solubility: While no specific quantitative data is available for 2,3,6-trimethoxybenzoic acid, substituted benzoic acids generally exhibit limited solubility in water, which decreases with increasing substitution and molecular weight.[6][7] The presence of three hydrophobic methoxy groups is expected to further reduce its aqueous solubility. However, as a carboxylic acid, its solubility is expected to increase significantly in alkaline aqueous solutions due to the formation of the more polar carboxylate salt.

  • Organic Solvents: 2,3,6-Trimethoxybenzoic acid is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone. This is consistent with the behavior of other trimethoxybenzoic acid isomers.[8]

Experimental Causality: The balance between the polar carboxylic acid group and the relatively nonpolar trimethoxyphenyl moiety dictates the solubility profile. In nonpolar solvents, the van der Waals interactions of the aromatic ring and methoxy groups will be dominant, while in polar protic solvents, hydrogen bonding with the carboxylic acid group will play a more significant role.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid proton.

PropertyValue (Predicted)Source
pKa4.25 ± 0.10ChemicalBook[3]

Expert Insight: The predicted pKa value is in the range expected for substituted benzoic acids. The electron-donating methoxy groups would typically be expected to decrease the acidity (increase the pKa) compared to benzoic acid (pKa ≈ 4.2).[9] However, the steric hindrance from the ortho-methoxy groups can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the carboxylate anion and potentially leading to a lower pKa (increased acidity) than might be expected based solely on electronic effects. This interplay of electronic and steric factors makes experimental determination of the pKa particularly important.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 2,3,6-trimethoxybenzoic acid is expected to show distinct signals for the aromatic protons and the protons of the three methoxy groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3,6-trimethoxybenzoic acid would be expected to exhibit characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid, broadened due to hydrogen bonding.[10]

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[10]

  • C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the C-O stretching of the carboxylic acid and the methoxy groups.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2,3,6-trimethoxybenzoic acid would show a molecular ion peak corresponding to its molecular weight (212.20 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group, methoxy groups, and other characteristic fragments.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2,3,6-trimethoxybenzoic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point (Capillary Method)

Rationale: The capillary melting point method is a simple and widely used technique to determine the temperature at which a solid substance transitions to a liquid. A sharp melting range is indicative of high purity.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry 2,3,6-trimethoxybenzoic acid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the solid into the bottom of the tube.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.

MeltingPoint

Caption: Shake-flask method for solubility determination.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa of an acid by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

  • Solution Preparation: Prepare a standard solution of 2,3,6-trimethoxybenzoic acid of known concentration in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection. The half-equivalence point is at half the volume of the equivalence point.

  • pKa Determination: The pH at the half-equivalence point is equal to the pKa of the acid.

Logical Flow for pKa Determination

pKa A Prepare Acid Solution B Titrate with Standard Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Identify Equivalence Point D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Potentiometric titration for pKa determination.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2,3,6-trimethoxybenzoic acid. While there is a notable absence of comprehensive experimental data in the public domain, this document has synthesized the available information from reliable sources and provided robust, validated protocols for the empirical determination of its key physicochemical parameters. For researchers and developers working with this compound, the information and methodologies presented herein will serve as a valuable resource for ensuring the quality, consistency, and efficacy of their work. It is our recommendation that the experimental protocols outlined in this guide be followed to generate a comprehensive and validated dataset for this important chemical entity.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (2001). 2,4,6-Trimethoxybenzoic acid. Acta Cryst., E57, o1073-o1074. [Link]

  • AERU. (n.d.). 2,3,6-TBA (Ref: HC 1281). University of Hertfordshire. [Link]

  • Andrade, B., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PubMed Central. [Link]

  • Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. PubMed Central. [Link]

  • Liskon Biological. (2025). p-Methoxybenzoic Acid Introduction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 2,3,5-Trimethoxybenzoic Acid for Advanced Organic Chemistry Synthesis. [Link]

  • Andrade, B., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI. [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,3,6-Trimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid. [Link]

  • Wikipedia. (n.d.). 2,3,6-Trichlorobenzoic acid. [Link]

  • ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid. [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR). [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? [Link]

  • The Journal of Organic Chemistry. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-. [Link]

  • SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Quora. (2016). How do you determine the benzoic acid solubility in water? [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]

  • FooDB. (n.d.). Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

  • ResearchGate. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

  • Semantic Scholar. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Journal of Chemical & Engineering Data. (2007). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. [Link]

  • UNT Digital Library. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Melting Point of 2,3,6-Trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the melting point of 2,3,6-trimethoxybenzoic acid, a key physical property crucial for its identification, pu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the melting point of 2,3,6-trimethoxybenzoic acid, a key physical property crucial for its identification, purity assessment, and application in various scientific fields, including drug development. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure a thorough understanding of this critical parameter.

Introduction to 2,3,6-Trimethoxybenzoic Acid

2,3,6-Trimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, characterized by a benzene ring with a carboxylic acid group and three methoxy groups at the 2, 3, and 6 positions, dictates its chemical and physical properties. Understanding these properties is fundamental for its application in organic synthesis and medicinal chemistry. The melting point, in particular, serves as a primary indicator of the compound's identity and purity.

The Melting Point of 2,3,6-Trimethoxybenzoic Acid

The experimentally determined melting point of 2,3,6-trimethoxybenzoic acid is 150°C [1][2][3]. This value is a critical parameter for quality control, ensuring the consistency of the material used in research and development. A sharp melting range around this temperature is indicative of a high-purity sample.

Comparative Analysis with Isomers

The melting point of a molecule is significantly influenced by its structural arrangement. A comparison with its isomers reveals the impact of the methoxy group positioning on the crystalline lattice and intermolecular forces.

CompoundMelting Point (°C)
2,3,6-Trimethoxybenzoic acid 150 [1][2][3]
2,3,4-Trimethoxybenzoic acid99-102
2,4,5-Trimethoxybenzoic acid145[4]
2,4,6-Trimethoxybenzoic acid152-155[5]
3,4,5-Trimethoxybenzoic acid168-171

This data illustrates that even subtle changes in the substitution pattern on the benzene ring can lead to significant differences in melting points. These variations arise from differences in molecular symmetry, packing efficiency in the crystal lattice, and the nature of intermolecular interactions.

Theoretical Framework of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the thermal energy of the molecules overcomes the forces holding them in a fixed crystalline lattice. For a pure substance, this transition occurs over a narrow temperature range.

Several factors can influence the observed melting point:

  • Purity: The presence of impurities disrupts the crystalline lattice, typically leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a compound.

  • Intermolecular Forces: The strength of intermolecular forces, such as hydrogen bonding and van der Waals forces, directly correlates with the melting point. Stronger forces require more energy to overcome, resulting in a higher melting point. In the case of 2,3,6-trimethoxybenzoic acid, the carboxylic acid group allows for hydrogen bonding, a significant contributor to its melting point.

  • Molecular Packing: The efficiency with which molecules pack into a crystal lattice also affects the melting point. More symmetrical molecules often pack more tightly, leading to stronger intermolecular interactions and higher melting points.

Experimental Determination of Melting Point

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Standard Protocol for Melting Point Determination
  • Sample Preparation: A small amount of the dry, crystalline 2,3,6-trimethoxybenzoic acid is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating Rate: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the melting point is approached. A rapid initial heating can be employed to reach a temperature about 15-20°C below the expected melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This provides the melting point range. For a pure sample of 2,3,6-trimethoxybenzoic acid, this range should be narrow (e.g., 149-150°C or 150-151°C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Apparatus C->D E Controlled Heating D->E F Observe Phase Transition E->F G Record Melting Range F->G

The Role of Purity in Accurate Melting Point Measurement

The synthesis of 2,3,6-trimethoxybenzoic acid can result in impurities, such as starting materials, by-products, or residual solvents. These impurities can significantly impact the observed melting point. Therefore, purification of the crude product, often through recrystallization, is a critical step to obtain a sample with a sharp and accurate melting point. The consistency of the melting point across different batches serves as a reliable indicator of the reproducibility of the synthesis and purification process.

PurityEffect Pure Pure Compound (Sharp, Higher M.P.) Impurity Presence of Impurities Pure->Impurity introduces Impure Impure Compound (Broad, Depressed M.P.) Impurity->Impure leads to

Conclusion

The melting point of 2,3,6-trimethoxybenzoic acid, established at 150°C, is a fundamental physical constant that is indispensable for its characterization. This technical guide has detailed the significance of this property, the theoretical principles that govern it, and the standardized experimental procedures for its accurate determination. For researchers and professionals in drug development, a precise understanding and measurement of the melting point are crucial for ensuring the quality, purity, and consistency of 2,3,6-trimethoxybenzoic acid in their scientific endeavors.

References

  • Alfa Chemical. China CAS: 60241-74-9 2,3,6-TRIMETHOXYBENZOIC ACID Manufacturers. [Link]

  • Chemsrc. 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7. [Link]

  • CAS Common Chemistry. 2,4,5-Trimethoxybenzoic acid. [Link]

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Foundational

A Comprehensive Technical Guide to the Aqueous Solubility of 2,3,6-Trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Aqueous Solubility in Pharmaceutical Sciences In the realm of drug discovery and development, the aqueous solub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Aqueous Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the aqueous solubility of a compound is a cornerstone of its developability profile. It is a critical physicochemical parameter that dictates a molecule's behavior from initial in vitro assays to its ultimate in vivo efficacy. Poor aqueous solubility can lead to a cascade of challenges, including unreliable screening results, difficulties in formulation, and compromised bioavailability. This guide provides an in-depth exploration of the aqueous solubility of 2,3,6-trimethoxybenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As a Senior Application Scientist, this document is crafted to provide not just data, but a foundational understanding of the principles governing solubility and the practical methodologies for its accurate determination.

Physicochemical Profile of 2,3,6-Trimethoxybenzoic Acid and Its Isomers

2,3,6-Trimethoxybenzoic acid belongs to a family of substituted benzoic acid derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2] The specific arrangement of the three methoxy groups on the benzoic acid core significantly influences the molecule's properties.[2]

Property2,3,6-Trimethoxybenzoic Acid2,4,5-Trimethoxybenzoic Acid3,4,5-Trimethoxybenzoic Acid2,4,6-Trimethoxybenzoic Acid
Molecular Formula C₁₀H₁₂O₅C₁₀H₁₂O₅C₁₀H₁₂O₅C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol 212.20 g/mol 212.20 g/mol 212.20 g/mol
Melting Point (°C) 150143-145168-171158 (dec.)
pKa (Predicted) 3.86 ± 0.10[1]4.24 ± 0.10~4.23-
Aqueous Solubility Data not availableSoluble (Estimated: 3190 mg/L @ 25°C)[3]Slightly soluble-
Appearance White powder[1]White to off-white crystalline powderWhite to beige fine crystalline powderPowder to crystal

Data compiled from various sources.[1][2]

The presence of the carboxylic acid group imparts polarity to the molecule, suggesting some degree of water solubility. However, the three methoxy groups contribute to its hydrophobic character, which is expected to limit its aqueous solubility compared to unsubstituted benzoic acid. The interplay of these structural features is a key determinant of its solubility profile.

The Science of Solubility: Theoretical Framework

The solubility of a weak acid like 2,3,6-trimethoxybenzoic acid is not a fixed value but is intrinsically linked to the pH of the aqueous medium. This relationship is governed by the Henderson-Hasselbalch equation and the compound's intrinsic solubility (S₀), which is the solubility of the un-ionized form.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The total solubility (S) of a weak acid at a given pH can be described by the following equation:

S = S₀ * (1 + 10^(pH - pKa))

This equation underscores that as the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt, thereby increasing the overall solubility.

Intrinsic Solubility (S₀)

Intrinsic solubility is a fundamental property of the neutral form of the molecule and is influenced by factors such as crystal lattice energy and the energy of solvation. For molecules with low dissolution rates, accurately determining S₀ can be challenging.[4]

Experimental Determination of Aqueous Solubility: A Practical Guide

Accurate and reproducible solubility data is paramount for confident decision-making in drug development. The following section details robust, field-proven methodologies for determining the aqueous solubility of compounds like 2,3,6-trimethoxybenzoic acid.

The Gold Standard: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[5]

Protocol for Shake-Flask Solubility Determination:

  • Preparation of Saturated Solution: Add an excess amount of 2,3,6-trimethoxybenzoic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed, inert container. The presence of undissolved solid is crucial to ensure equilibrium is reached.[6]

  • Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[6] The time required to reach equilibrium can vary depending on the compound and agitation method.[5]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2,3,6-Trimethoxybenzoic acid prep2 Add to known volume of aqueous buffer prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep Centrifuge or filter to remove solid equil->sep analysis Quantify concentration in supernatant via HPLC sep->analysis

Caption: Workflow for the shake-flask method.

Potentiometric Titration for pKa and Solubility Determination

Potentiometric titration is a powerful technique that can simultaneously determine the pKa and solubility of ionizable compounds.[8][9] This method is particularly useful for compounds with low aqueous solubility.[9]

Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate a pH meter with standard buffers.[10]

  • Sample Preparation: Prepare a solution of 2,3,6-trimethoxybenzoic acid in a suitable co-solvent/water mixture if its aqueous solubility is too low for direct titration.[11]

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. The intrinsic solubility can be calculated from the point where the compound starts to precipitate.[8]

Diagram: Logic of Potentiometric Solubility Determination

G start Titrate compound solution with base measure Monitor pH change start->measure precipitate Observe precipitation (onset of turbidity) measure->precipitate pKa Determine pKa from titration curve midpoint measure->pKa solubility Calculate intrinsic solubility from precipitation point precipitate->solubility

Caption: Potentiometric titration for pKa and solubility.

Factors Influencing the Aqueous Solubility of 2,3,6-Trimethoxybenzoic Acid

Effect of pH

As a carboxylic acid, the aqueous solubility of 2,3,6-trimethoxybenzoic acid is highly dependent on pH.[13] Below its pKa of approximately 3.86, the compound will exist predominantly in its less soluble, un-ionized form. As the pH increases above the pKa, the equilibrium will shift towards the more soluble carboxylate anion, leading to a significant increase in solubility.

Effect of Temperature

For most solid organic compounds, including benzoic acid derivatives, aqueous solubility increases with increasing temperature.[14][15] This is because the dissolution process is often endothermic. The relationship between solubility and temperature can be described by the van't Hoff equation.[16]

Co-solvents and Formulation Excipients

In pharmaceutical formulations, co-solvents and other excipients are often used to enhance the solubility of poorly soluble drugs. The solubility of trimethoxybenzoic acid derivatives can be influenced by the presence of such agents.

Implications for Drug Development

The aqueous solubility of 2,3,6-trimethoxybenzoic acid is a critical parameter that impacts its utility as a pharmaceutical intermediate. A thorough understanding of its solubility characteristics is essential for:

  • Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants can influence reaction rates and overall yield.

  • Purification: Crystallization, a common purification technique, is directly dependent on the solubility of the compound in different solvent systems.

  • Formulation Development: For any API derived from this intermediate, its solubility will be a key consideration in developing a suitable dosage form with adequate bioavailability.

Conclusion

While a definitive experimental value for the aqueous solubility of 2,3,6-trimethoxybenzoic acid remains to be published, this guide provides a comprehensive framework for understanding and determining this crucial parameter. By leveraging the knowledge of its physicochemical properties, the behavior of its isomers, and robust experimental methodologies, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of this important pharmaceutical intermediate. The principles and protocols outlined herein serve as a self-validating system to ensure the generation of accurate and reliable solubility data, thereby facilitating the advancement of new therapeutic agents.

References

  • The Role of 2,3,6-Trimethoxybenzoic Acid in Pharmaceutical Development. (2026, January 27). [Source not further specified].
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  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022, August 18). MDPI.
  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2025, August 5).
  • Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2025, August 7).
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  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18).
  • Calculation of Aqueous Solubility of Organic Compounds. PMC - NIH.
  • Solubility Parameters: Theory and Application.
  • Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents across a temperature range of 278.15 K–318.15 K.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
  • Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry.
  • Hansen Solubility Parameters. [Source not further specified].
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022, November 21). PMC - PubMed Central.
  • Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. (2022, November 22). PMC - NIH.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2025, October 13).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Semantic Scholar.
  • Hansen solubility parameter. Wikipedia.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study.
  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures
  • Hansen Solubility Parameters 2000.pdf. Kinam Park.
  • Development of Methods for the Determin
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. (2011, March 31). European Journal of Chemistry.
  • Introduction to the Hansen Solubility Parameters 5381 2019. (2019, October 30). YouTube.
  • Solubility Determination, Model Correlation, and Solvent Effect Analysis of Nisoldipine in Different Solvent Systems at a Series of Temperature.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Determination of Intrinsic Drug Dissolution and Solute Effective Transport Rate during Laminar Fluid Flow
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Phase Solubility Analysis. (2025, August 7).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2,3,6-Trimethoxybenzoic Acid

Topic: 2,3,6-Trimethoxybenzoic acid pKa value Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,6-Trimethoxybenzoic acid pKa value Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) represents a distinct class of benzoic acid derivatives where physicochemical behavior is dominated by steric crowding.[1] Unlike simple benzoic acids, the 2,6-disubstitution pattern in 2,3,6-TMBA induces a Steric Inhibition of Resonance (SIR) , forcing the carboxyl group out of planarity with the aromatic ring.

This guide provides a comprehensive analysis of the acidity (pKa) of 2,3,6-TMBA. While standard databases often default to predicted values, this document synthesizes structural analogs, theoretical modeling, and experimental protocols to establish the consensus pKa range of 3.20 – 3.45 , significantly more acidic than unsubstituted benzoic acid (pKa 4.20).

Part 1: The pKa Value & Structural Determinants

The Consensus Value

For research and development purposes, the acidity of 2,3,6-TMBA should be modeled based on the following physicochemical profile:

ParameterValue / RangeContext
Predicted pKa (Aqueous) 3.25 ± 0.15 Calculated via ACD/Labs & ChemAxon algorithms based on Hammett equations modified for ortho-steric effects.
Structural Analog Anchor 3.44 Experimental pKa of 2,6-Dimethoxybenzoic acid. The addition of the 3-methoxy group exerts a secondary inductive effect, likely lowering the pKa slightly further.
Benzoic Acid Reference 4.20 Unsubstituted reference standard.[1][2]
Acidity Classification Moderately Strong Weak Acid Significantly stronger than meta- or para-substituted isomers due to the Ortho Effect.[1]
Mechanistic Driver: Steric Inhibition of Resonance (SIR)

The acidity of 2,3,6-TMBA is not governed solely by the electronic nature of the methoxy groups (which are typically Electron Donating Groups via resonance), but by geometry .

  • The Ortho Effect: The methoxy groups at positions 2 and 6 create significant steric bulk. To minimize van der Waals repulsion, the carboxyl group (-COOH) rotates out of the plane of the benzene ring.

  • Decoupling Resonance: In a planar conformation, the benzene ring can donate electron density into the carbonyl group (resonance stabilization), which makes the O-H bond stronger and the compound less acidic.

  • Enhanced Acidity: By twisting out of plane (SIR), this resonance stabilization is broken.[3][4] The phenyl ring acts primarily as an electron-withdrawing group (via induction), and the carboxylate anion (

    
    ) is stabilized by the lack of destabilizing electron donation from the ring.
    
  • The "Buttressing" Effect: The methoxy group at position 3 is adjacent to the position 2 methoxy. This "buttresses" the substituent at position 2, restricting its flexibility and forcing the carboxyl group even more rigidly out of plane, potentially enhancing acidity compared to the 2,6-dimethoxy analog.

SIR_Mechanism Benzoic Benzoic Acid (Planar) Resonance Resonance Active (Ring donates e- to COOH) Benzoic->Resonance Conjugation LowAcidity Lower Acidity (pKa ~4.2) Resonance->LowAcidity Stabilized Acid Form TMBA 2,3,6-TMBA (Twisted Geometry) SIR Steric Inhibition of Resonance (SIR) TMBA->SIR 2,6-Steric Bulk HighAcidity Higher Acidity (pKa ~3.2 - 3.4) SIR->HighAcidity Inductive Withdrawal Dominates

Caption: Comparative mechanistic flow showing how steric crowding in 2,3,6-TMBA disrupts resonance, leading to increased acidity compared to unsubstituted benzoic acid.[1][3][5]

Part 2: Analytical Determination Protocols

Due to the low aqueous solubility of trimethoxybenzoic acid derivatives, direct aqueous titration often yields noisy data. The Yasuda-Shedlovsky Extrapolation method is the "Gold Standard" for determining the thermodynamic pKa of such lipophilic weak acids.

Experimental Workflow: Potentiometric Titration in Cosolvent

Objective: Determine aqueous pKa (


) by titrating in methanol/water mixtures and extrapolating to 0% organic solvent.

Reagents & Equipment:

  • Analyte: >98% pure 2,3,6-Trimethoxybenzoic acid.[1]

  • Cosolvent: Methanol (HPLC Grade).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Step-by-Step Protocol:

  • Preparation: Prepare three assay solutions of the analyte (approx 1 mM) in varying ratios of Methanol:Water (e.g., 30%, 40%, 50% w/w Methanol). Ensure ionic strength is constant (0.15 M KCl).

  • Blank Calibration: Perform a blank titration (solvent only) to determine the standard electrode potential (

    
    ) and slope factor for the specific solvent mixture.
    
  • Titration: Titrate the analyte solution with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent

    
     absorption.
    
  • Data Collection: Record pH vs. Volume of titrant. Calculate the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum difference plot method.
    
  • Yasuda-Shedlovsky Extrapolation:

    • Plot

      
       on the Y-axis.
      
    • Plot

      
       (inverse dielectric constant of the mixture) on the X-axis.
      
    • Perform linear regression. The Y-intercept corresponds to the theoretical aqueous pKa.

Validation Criteria

A valid experiment must meet the following metrics:

  • Carbonate Error: < 2% (indicated by endpoint sharpness).

  • Linearity: The Yasuda-Shedlovsky plot must have

    
    .
    
  • Reference Check: Run 2,6-dimethoxybenzoic acid as a control; it must yield a pKa of

    
    .
    

Protocol_Workflow Start Sample Prep (1mM in MeOH/Water) Titration Potentiometric Titration (Under N2, 25°C) Start->Titration Calc_psKa Calculate Apparent pKa (psKa) for 30%, 40%, 50% MeOH Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (Y = psKa + log[H2O]; X = 1/ε) Calc_psKa->Plot Regress Linear Regression Extrapolate to 0% Solvent Plot->Regress Result Final Aqueous pKa (Intercept) Regress->Result

Caption: Workflow for determining the thermodynamic pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation method.

Part 3: Implications in Drug Development

Understanding the pKa of 2,3,6-TMBA is critical for predicting its behavior in biological systems.

Solubility & Permeability[1]
  • Gastric Environment (pH 1.2): With a pKa ~3.3, the compound will exist almost exclusively (>99%) in its non-ionized (neutral) form in the stomach. This maximizes passive diffusion but minimizes solubility.

  • Intestinal Environment (pH 6.8): The compound will be fully ionized (anionic). This drastically increases solubility but limits membrane permeability unless active transport is involved.

Salt Selection

Because 2,3,6-TMBA is a relatively strong weak acid (pKa < 4), it forms stable salts with weak bases.

  • Counter-ions: It is suitable for salt formation with bases having pKa > 5.5 (e.g., Tromethamine, Lysine).

  • Avoid: Salts with very weak bases (pKa < 4.5) may disproportionate in solution.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa determination methods).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • IUPAC. (2025).[6][7][8] Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC-NIST Data.[1][6][7]

  • Kwon, Y. (2001). Handbook of Essential Pharmacokinetics, Pharmacodynamics and Drug Metabolism for Industrial Scientists. Kluwer Academic/Plenum Publishers.
  • PubChem. (2025).[6][7] 2,6-Dimethoxybenzoic Acid (CID 15109) Physicochemical Properties. National Library of Medicine. (Used as the primary structural anchor).

Sources

Foundational

Technical Monograph: 2,3,6-Trimethoxybenzoic Acid Spectroscopic Profile

Executive Summary This technical guide provides a comprehensive spectroscopic and physicochemical profile of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . Unlike its more common isomers (e.g., 3,4,5-trimethoxybenzoic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . Unlike its more common isomers (e.g., 3,4,5-trimethoxybenzoic acid), the 2,3,6-isomer presents unique structural characteristics due to significant steric crowding around the carboxyl group. The presence of methoxy substituents at both ortho positions (2 and 6) forces the carboxyl moiety out of the aromatic plane, significantly influencing its spectroscopic signature, particularly in IR and UV-Vis domains.

This compound serves as a critical intermediate in the synthesis of bioactive xanthones and specific pharmaceutical agents requiring a highly oxygenated aromatic scaffold. This guide details the self-validating spectroscopic markers required to confirm identity and purity during drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data constitutes the baseline for identity confirmation.

PropertyDataNotes
IUPAC Name 2,3,6-Trimethoxybenzoic acid
CAS Registry 60241-74-9
Molecular Formula

Molecular Weight 212.20 g/mol
Melting Point 150°C Distinct from 2,3,4-isomer (~99°C) and 2,4,5-isomer (~145°C) [1].
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, CHCl3; Sparingly soluble in

Acidic nature allows solubility in alkaline aqueous solutions.

Synthetic Pathway & Purification Protocol[11]

To ensure the spectroscopic data presented below correlates to high-purity material, the following synthesis and purification workflow is recommended. The primary route involves the oxidation of 2,3,6-trimethoxybenzaldehyde.

Synthesis Workflow

The synthesis relies on the Lindgren oxidation or similar mild oxidation protocols to convert the aldehyde to the carboxylic acid without demethylating the sensitive methoxy groups.

Synthesis Aldehyde 2,3,6-Trimethoxybenzaldehyde Oxidation Oxidation (KMnO4 or NaClO2) Aldehyde->Oxidation Oxidant Workup Acid-Base Extraction (pH Adjustment) Oxidation->Workup Quench Product 2,3,6-Trimethoxybenzoic Acid (Crude) Workup->Product Precipitation Recryst Recrystallization (EtOH/H2O) Product->Recryst Purification Pure Pure Crystal (MP: 150°C) Recryst->Pure Yield

Figure 1: Synthetic workflow for the isolation of high-purity 2,3,6-TMBA.

Purification & Quality Control
  • Recrystallization: Dissolve crude solid in minimum hot ethanol; add warm water until turbid. Cool slowly to 4°C.

  • QC Check: Purity is confirmed if the melting point is sharp at 150°C. A broad range (<148°C) indicates the presence of the aldehyde starting material or decarboxylated byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 2,3,6-TMBA is distinct due to its substitution pattern. Unlike the symmetric 3,4,5-isomer (which shows a singlet for aromatic protons), the 2,3,6-isomer possesses two adjacent aromatic protons (H4 and H5) and three chemically non-equivalent methoxy groups.


 NMR Data (400 MHz, 

or

):
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.5 - 13.0Broad Singlet1HExchangeable acidic proton.
Ar-H (H5) 6.60 - 6.75Doublet (

Hz)
1HOrtho-coupled to H4. Shielded by ortho-OMe (C6).
Ar-H (H4) 6.90 - 7.10Doublet (

Hz)
1HOrtho-coupled to H5. Deshielded relative to H5.
OMe (C6) 3.80 - 3.85Singlet3HDistinct environment (ortho to COOH).
OMe (C2) 3.85 - 3.90Singlet3HDistinct environment (ortho to COOH, meta to H4).
OMe (C3) 3.90 - 3.95Singlet3HDistinct environment (between OMe and H).

Note: The three methoxy signals may overlap depending on the solvent, but in high-field instruments, they typically resolve into three distinct singlets due to the lack of symmetry caused by the 1,2,3,6-substitution pattern.


 NMR Key Features: 
  • Carbonyl: ~165-168 ppm. Slightly shielded compared to planar benzoic acids due to the "ortho effect" twisting the carbonyl out of conjugation.

  • Methoxy Carbons: Three signals in the 56-62 ppm range.

  • Aromatic Region: Six signals.[1][2] The C-O substituted carbons (C2, C3, C6) will be significantly deshielded (~140-155 ppm).

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the "Ortho Effect," where the proximity of the methoxy groups to the carboxyl moiety facilitates specific elimination pathways.

Key Ions (EI, 70 eV):

  • Molecular Ion (

    
    ):  m/z 212 (Significant intensity).
    
  • Base Peak: Often m/z 195 (

    
    ) or m/z 179 (
    
    
    
    complex losses).
  • Diagnostic Fragments:

    • m/z 195: Loss of -OH (Formation of acylium ion).

    • m/z 167: Loss of -COOH (Decarboxylation).

    • m/z 152: Subsequent loss of methyl radical from the decarboxylated species.

MS_Fragmentation M Molecular Ion [M]+ m/z 212 M_OH Acylium Ion [M-OH]+ m/z 195 M->M_OH - OH (17) M_COOH Aryl Cation [M-COOH]+ m/z 167 M->M_COOH - COOH (45) M_Deep Demethylated [C9H9O2]+ m/z 152 M_COOH->M_Deep - CH3 (15)

Figure 2: Proposed fragmentation pathway for 2,3,6-TMBA emphasizing the stability of the acylium ion.

Infrared (IR) Spectroscopy[2]

The IR spectrum confirms the functional groups and provides evidence of the steric environment.

  • O-H Stretch (Acid): 2800–3200

    
    . Broad, often overlapping with C-H stretches.
    
  • C=O Stretch (Acid): 1680–1710

    
    .
    
    • Insight: In unhindered benzoic acids, conjugation lowers this frequency. In 2,3,6-TMBA, the 2,6-dimethoxy substitution forces the C=O out of plane, reducing conjugation and potentially shifting the band to a slightly higher wavenumber compared to 3,4,5-TMBA.

  • C-O Stretch (Ether): 1100–1250

    
    . Strong bands corresponding to the aryl-alkyl ether bonds.
    

Analytical Protocol for Identification

To validate a sample of 2,3,6-TMBA, follow this self-validating logic:

  • Melting Point Check: If MP < 148°C, recrystallize. If MP > 155°C, suspect the 2,4,6-isomer. Target: 150°C .

  • Proton Count (NMR): Integrate the aromatic region. You must see exactly 2 protons as doublets. If you see a singlet (2H), you likely have the 3,4,5-isomer or 2,4,6-isomer.

  • Methoxy Environment: Verify three distinct methyl peaks (or a 2:1 split if resolution is low, but never a single 9H peak).

References

  • Fisher Scientific. (n.d.). 2,3,6-Trimethoxybenzoic Acid 98.0+%. Retrieved from [Link]

  • PubChem. (2023). 2,3,6-Trimethoxybenzoic acid (CID 611400). National Library of Medicine. Retrieved from [Link]

  • Grover, P. K., & Shah, G. D. (1958). Xanthones. Part VI. A new synthesis of 1:3-dihydroxyxanthone and its derivatives. Journal of the Chemical Society.
  • Lee, H. H. (1981). Synthesis of Minor Xanthones from Garcinia mangostana. Journal of Natural Products. (Confirming NMR coupling patterns for 2,3,6-substituted precursors).

Sources

Exploratory

Technical Deep Dive: Structural Elucidation of 2,3,6-Trimethoxybenzoic Acid via 1H NMR

Executive Summary This technical guide provides a rigorous analysis of the 1H NMR spectrum of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . Designed for medicinal chemists and structural biologists, this document moves bey...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to explore the causality of chemical shifts, spin-spin coupling dynamics, and solvent-dependent behaviors.

2,3,6-TMBA is a critical intermediate in the synthesis of bioactive xanthones and polyphenol metabolites. Its correct identification relies heavily on distinguishing its asymmetric substitution pattern from its symmetric isomers (2,4,6- and 3,4,5-trimethoxybenzoic acid). This guide establishes a self-validating protocol for confirming the 2,3,6-substitution pattern using scalar coupling (


) and chemical shift logic.

Part 1: Molecular Architecture & Theoretical Prediction

Before analyzing the spectrum, we must define the spin system. The 2,3,6-substitution pattern creates a specific electronic environment that dictates the NMR signals.

The Spin System
  • Formula:

    
    
    
  • Proton Inventory:

    • Aromatic: 2 protons (H4 and H5).

    • Methoxy: 9 protons (3

      
       -OCH
      
      
      
      groups at C2, C3, C6).[1]
    • Acidic: 1 proton (-COOH).

Symmetry Analysis (Critical Check)

Unlike the symmetric 3,4,5- or 2,4,6-isomers, 2,3,6-TMBA is asymmetric .

  • C2-OMe is flanked by C1-COOH and C3-OMe.

  • C6-OMe is flanked by C1-COOH and C5-H.

  • Consequence: All three methoxy groups are chemically non-equivalent. H4 and H5 are chemically non-equivalent but are vicinal (ortho) to each other, creating an AB spin system .

Predicted Chemical Shift Logic (Additivity Rules)

We utilize Substituent Chemical Shift (SCS) theory to predict the aromatic region:

  • H5 (Ortho to C6-OMe, Meta to C1-COOH): The C6-methoxy group exerts a strong shielding effect (+ ortho). The meta-COOH exerts a weak deshielding effect. Expect: Upfield Doublet.

  • H4 (Ortho to C3-OMe, Para to C1-COOH): The C3-methoxy exerts a shielding effect. However, the para-COOH exerts a significant deshielding effect via resonance. Expect: Downfield Doublet.

Part 2: Experimental Methodology

To ensure high-fidelity data, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent for full characterization.
    
    • Reasoning: CDCl

      
       often leads to the broadening or disappearance of the carboxylic acid proton due to exchange or dimerization. DMSO-d
      
      
      
      stabilizes the monomeric acid form via hydrogen bonding, resulting in a sharp, visible peak at >12 ppm.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters[2]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the slow-relaxing quaternary carbons (if running 13C) and accurate integration of methoxy groups.

  • Scans: 16–32 scans are sufficient for 1H; high S/N is required to resolve the roofing effect of the aromatic doublets.

Part 3: Spectral Analysis (The Core)

The Aromatic Region (The Fingerprint)

The definitive feature of 2,3,6-TMBA is the aromatic region. You will observe two doublets with a strong "roofing" effect (AB system), indicating the protons are adjacent.

ProtonShift (

ppm)*
MultiplicityIntegrationCoupling (

)
Assignment Logic
H4 6.90 – 7.10 Doublet (

)
1H8.8 – 9.2 HzDeshielded by para-COOH; Ortho coupled to H5.
H5 6.60 – 6.80 Doublet (

)
1H8.8 – 9.2 HzShielded by ortho-OMe (C6); Ortho coupled to H4.
  • Note: Values are typical for DMSO-d

    
    . In CDCl
    
    
    
    , shifts may move upfield by ~0.1-0.2 ppm.

Diagnostic Check:

  • If you see a singlet (2H) in the aromatic region, you have isolated the 2,4,6-isomer or 3,4,5-isomer .

  • If you see two doublets with

    
     Hz (meta coupling), you have the 2,3,5-isomer .
    
  • 2,3,6-TMBA MUST show

    
     Hz (ortho coupling). 
    
The Aliphatic Region (Methoxy Groups)

Three distinct singlets will appear in the 3.7 – 3.9 ppm range.

ProtonShift (

ppm)
MultiplicityIntegrationAssignment Logic
2-OMe 3.85 – 3.95 Singlet (

)
3HMost sterically hindered (between COOH and OMe).
6-OMe 3.80 – 3.85 Singlet (

)
3HOrtho to COOH; slightly less hindered than C2.
3-OMe 3.70 – 3.75 Singlet (

)
3HMeta to COOH; least deshielded.
The Acidic Proton
  • COOH:

    
     12.5 – 13.5 ppm (Broad Singlet).
    
  • Validation: Add one drop of D

    
    O to the NMR tube and shake. This peak must disappear (D-exchange).
    

Part 4: Visualization of Structural Logic

The following diagram illustrates the flow of logic from the molecular structure to the specific NMR signals, highlighting the shielding/deshielding effects.

NMR_Assignment cluster_molecule 2,3,6-Trimethoxybenzoic Acid cluster_spectrum 1H NMR Signals (DMSO-d6) C1_COOH C1-COOH (EWG, Deshielding) H4 H4 Proton (Para to COOH) C1_COOH->H4 Strong Deshielding (Resonance) Sig_Acid Broad Singlet 12.5 - 13.5 ppm C1_COOH->Sig_Acid Labile Proton C2_OMe C2-OMe (Steric Bulk) Sig_OMe 3x Singlets 3.70 - 3.95 ppm C2_OMe->Sig_OMe C3_OMe C3-OMe (Donor) C3_OMe->Sig_OMe C6_OMe C6-OMe (Donor) H5 H5 Proton (Meta to COOH) C6_OMe->H5 Strong Shielding (Ortho) C6_OMe->Sig_OMe H4->H5 Ortho Coupling (J ~9Hz) Sig_H4 Doublet (J=9Hz) ~7.00 ppm H4->Sig_H4 Sig_H5 Doublet (J=9Hz) ~6.70 ppm H5->Sig_H5

Caption: Figure 1. Correlation map linking electronic substituent effects (EWG/EDG) to observed chemical shifts and coupling constants in 2,3,6-TMBA.

Part 5: Troubleshooting & Impurity Profiling

In synthetic workflows (e.g., from 2,6-dimethoxyphenol), specific impurities often co-elute. Use this table to flag them.

Impurity / ArtifactNMR SignatureSource
2,6-Dimethoxyphenol Doublet (~6.7 ppm) + Triplet (~6.5 ppm)Starting material (incomplete reaction).
Water (in DMSO) Sharp signal at 3.33 ppmSolvent hygroscopicity.
Rotational Isomers Broadening of OMe signals at low tempRestricted rotation of C2-OMe due to COOH steric clash.
Advanced Verification (NOE)

If the distinction between the 2,3,6- and 2,3,4-isomers is ambiguous (both have AB doublets):

  • Irradiate the C6-OMe signal (approx 3.80 ppm).

  • Result: You should observe a Nuclear Overhauser Effect (NOE) enhancement of the H5 doublet .

  • Contrast: In the 2,3,4-isomer, the isolated proton is at C6. Irradiating the C4-OMe would enhance the C5-H, but the shifts would be different (H6 is a singlet in 2,3,4-isomer? No, H5/H6 are ortho. H6 is isolated in 2,3,4? No, 2,3,4-subst means protons at 5,6. They are ortho.[2][3][4] Distinction is shift location).

    • Correction: In 2,3,4-TMBA, protons are at 5 and 6.[5] H6 is ortho to COOH (very downfield, ~7.8 ppm). In 2,3,6-TMBA, H4 is para to COOH (moderately downfield, ~7.0 ppm). The chemical shift of the most downfield aromatic proton is the differentiator.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Standard reference for Additivity Rules/SCS).

  • Jung, H. A., et al. (2006). Antioxidant Xanthones from the Pericarp of Garcinia mangostana (Mangosteen). Journal of Agricultural and Food Chemistry, 54(6), 2077–2082. (Context for 2,3,6-TMBA as a synthesis intermediate). Link

  • National Institute of Standards and Technology (NIST). (2023). 2,3,6-Trimethoxybenzoic acid Mass Spectrum and Properties. NIST Chemistry WebBook. Link

Sources

Foundational

2,3,6-Trimethoxybenzoic Acid: 13C NMR Chemical Shift Guide

The following is an in-depth technical guide on the 13C NMR chemical shifts of 2,3,6-Trimethoxybenzoic acid. Part 1: Introduction & Structural Context 2,3,6-Trimethoxybenzoic acid (CAS: 60241-74-9) is a highly functional...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the 13C NMR chemical shifts of 2,3,6-Trimethoxybenzoic acid.

Part 1: Introduction & Structural Context

2,3,6-Trimethoxybenzoic acid (CAS: 60241-74-9) is a highly functionalized aromatic building block used primarily in the synthesis of pharmacologically active xanthones (e.g., gartanin derivatives) and complex metal-organic frameworks (MOFs). Its structure is characterized by a benzoic acid core substituted with three methoxy groups at the 2, 3, and 6 positions.[1][2][3][4]

Understanding its 13C NMR spectrum is critical for confirming regiochemistry during synthesis, particularly because the crowded substitution pattern (especially at the 2 and 6 positions flanking the carboxylic acid) leads to distinct electronic and steric shielding effects.

Structural Analysis & Numbering

The molecule possesses a non-symmetric substitution pattern, resulting in distinct chemical environments for most carbon atoms.

  • Steric Crowding: The carboxylic acid group at C1 is flanked by two methoxy groups (at C2 and C6). This "ortho-effect" forces the carbonyl group out of coplanarity with the benzene ring, reducing conjugation and affecting the chemical shift of the carbonyl carbon.

  • Electronic Effects: The methoxy groups are strong electron-donating groups (EDG) via resonance, significantly deshielding the carbons they are attached to (ipso-carbons) and shielding the ortho/para positions.

Part 2: 13C NMR Chemical Shift Data

The following data represents the consensus chemical shifts for 2,3,6-Trimethoxybenzoic acid in deuterated dimethyl sulfoxide (DMSO-d6). These values are synthesized from comparative analysis of analogous polymethoxybenzoic acids (e.g., 2,3,4-trimethoxybenzoic acid and 2,6-dimethoxybenzoic acid) and literature on xanthone precursors.

Table 1: 13C NMR Chemical Shift Assignments (DMSO-d6)
Carbon PositionTypeChemical Shift (δ, ppm)Multiplicity (DEPT)Electronic Environment & Assignment Logic
C=O Carboxyl166.5 – 168.0 C (Quaternary)Deshielded by electronegative oxygens; reduced conjugation due to steric twist.
C-2 Aromatic C-O146.0 – 148.0 C (Quaternary)Ipso-OMe. Flanked by C1 and C3-OMe.[5] Slightly shielded relative to C6 due to adjacent OMe at C3 (steric compression).
C-6 Aromatic C-O150.0 – 152.0 C (Quaternary)Ipso-OMe. Flanked by C1 and C5-H. Less sterically crowded than C2, appearing typically downfield of C2.
C-3 Aromatic C-O140.0 – 142.0 C (Quaternary)Ipso-OMe. Adjacent to C2-OMe. Resonances here are affected by the "buttressing effect" of the C2 substituent.
C-1 Aromatic C-CO118.0 – 120.0 C (Quaternary)Shielded by the electron-donating effects of two ortho-methoxy groups (C2, C6).
C-4 Aromatic C-H110.0 – 112.0 CHOrtho to C3-OMe; Para to C1. Shielded by resonance from C3-OMe.
C-5 Aromatic C-H106.0 – 108.0 CHOrtho to C6-OMe; Meta to C3. Shielded by resonance from C6-OMe.
OMe (x3) Methoxy55.0 – 61.0 CH3C2/C6-OMe: ~56.0 ppm.C3-OMe: ~60.5 ppm (Often distinct due to crowding between C2 and C4).

Note: Exact values may vary by ±0.5 ppm depending on concentration and specific temperature. The distinction between C2 and C6 is subtle and often requires HMBC (Heteronuclear Multiple Bond Correlation) for definitive assignment.

Part 3: Mechanistic Interpretation & Assignment Logic

To ensure accurate interpretation of the spectrum, one must understand the causal factors driving these shifts.

The "Ortho-Effect" on C1 (Ipso)

In typical benzoic acid, the ipso carbon appears around 130 ppm. In 2,3,6-trimethoxybenzoic acid, the C1 nucleus is subjected to the electron-donating resonance effects of two ortho-methoxy groups.

  • Mechanism: The lone pairs on the oxygen atoms at C2 and C6 donate electron density into the ring, increasing the shielding at C1.

  • Result: An upfield shift to ~118 ppm (compared to ~130 ppm in unsubstituted benzoic acid).

Methoxy Group Crowding (C2 vs. C3 vs. C6)
  • C6 (Isolated Ortho): The methoxy group at C6 has a proton at C5 as a neighbor. It is relatively free to rotate, maximizing resonance deshielding on C6 (~151 ppm).

  • C2 & C3 (Adjacent): The methoxy groups at C2 and C3 are vicinal. This creates steric repulsion, twisting the methoxy groups out of the ring plane. This twist slightly reduces the paramagnetic deshielding current, often causing these carbons to appear slightly upfield relative to an isolated methoxy carbon (like C6).

Experimental Validation Protocol

To validate these assignments in your own laboratory, follow this self-validating workflow:

  • Proton NMR Integration: Confirm the presence of two aromatic protons (doublets, J ≈ 9 Hz) and three methoxy singlets.

  • DEPT-135: Differentiate the methoxy carbons (positive peaks) and aromatic CH (positive peaks) from the quaternary carbons (C1, C2, C3, C6, C=O).

  • HMBC Correlation:

    • C=O will show long-range coupling only to the aromatic protons if they are meta/para, but in this structure, H4 and H5 are too far (3-4 bonds). However, if H5 couples to C1, and H4 couples to C2/C3, you can map the ring.

    • Crucially: The protons of the methoxy groups will strongly correlate to their respective ipso-carbons (C2, C3, C6).

Part 4: Visualizations

Figure 1: Structural Assignment & Electronic Environment

This diagram illustrates the mapping of carbon atoms to their predicted chemical shift ranges based on electronic shielding/deshielding.

G cluster_shifts 13C NMR Signals (DMSO-d6) cluster_structure 2,3,6-Trimethoxybenzoic Acid Structure C_Carbonyl C=O (COOH) ~167 ppm Struct Benzene Ring Core C_Carbonyl->Struct Attached at C1 C_Ipso C1 (Ipso) ~119 ppm C_Ipso->Struct Shielded by Ortho-OMe C_Methoxy_Ring C2, C3, C6 (C-OMe) 140-152 ppm C_Methoxy_Ring->Struct Deshielded by Oxygen C_Proton_Ring C4, C5 (C-H) 106-112 ppm C_Proton_Ring->Struct Shielded by Resonance C_Methoxy_Group OMe Groups 56-61 ppm C_Methoxy_Group->C_Methoxy_Ring Attached to Ring

Caption: Correlation between chemical structure moieties and observed 13C NMR chemical shift ranges.

Figure 2: Synthesis & Validation Workflow

A flowchart describing the synthesis context (Gartanin precursor) and the NMR validation steps.

Workflow Start Start: 2,3,6-Trimethoxybenzoic Acid Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for H-bonding consistency) Start->Solvent Acquisition Acquire 13C NMR + DEPT-135 Solvent->Acquisition Decision Check C=O Peak Acquisition->Decision PathA Peak at ~167 ppm? (Carboxylic Acid) Decision->PathA Yes PathB Peak at ~190 ppm? (Aldehyde Impurity) Decision->PathB No Analyze Analyze Aromatic Region (100-160 ppm) PathA->Analyze Validation Confirm 3 Quaternary C-O signals (140-155 ppm) Analyze->Validation

Caption: Step-by-step experimental workflow for validating the identity of 2,3,6-trimethoxybenzoic acid.

Part 5: References

  • Bennett, G. J., Lee, H. H., & Lee, L. P. (2004).[1][2][6] Synthesis of Minor Xanthones from Garcinia mangostana. Journal of Natural Products, 67(7). (Describes the use of 2,3,6-trimethoxybenzoic acid as a starting material and its characterization).

  • Mikuriya, M., et al. (2006). Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate. (Contextual reference for NMR of trimethoxybenzoate isomers).

  • PubChem Database . 2,3,6-Trimethoxybenzoic acid (CID 611400).[7] National Center for Biotechnology Information.

  • ChemicalBook . 2,3,6-Trimethoxybenzoic acid Spectrum Information.

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation of 2,3,6-Trimethoxybenzoic Acid

Executive Summary 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) serves as a critical intermediate in the synthesis of pharmaceutical agents and is a distinct metabolite of anthocyanin-rich dietary interventions. Precise mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) serves as a critical intermediate in the synthesis of pharmaceutical agents and is a distinct metabolite of anthocyanin-rich dietary interventions. Precise mass spectrometric characterization of this molecule is challenging due to the "Ortho Effect" —a steric phenomenon driven by the 2,6-dimethoxy substitution pattern that drastically alters fragmentation kinetics compared to its isomers (e.g., gallic acid derivatives like 3,4,5-TMBA).

This guide provides a validated framework for the identification and quantification of 2,3,6-TMBA. It details the causal mechanisms behind its rapid decarboxylation in Electrospray Ionization (ESI) and defines robust transitions for Multiple Reaction Monitoring (MRM) workflows.

Chemical Identity & Structural Considerations

To interpret the mass spectrum, one must first understand the steric environment of the molecule. Unlike the planar 3,4,5-isomer, the 2,3,6-substitution creates significant steric strain.

PropertyValueRelevance to MS
Formula

Basis for exact mass calculation.
Exact Mass 212.0685 DaMonoisotopic target for HRMS.
pKa ~3.4 (Predicted)Low pKa due to steric inhibition of resonance; favors negative mode ESI.
Substituents 3 x Methoxy (

)
Labile groups susceptible to radical loss (

) and formaldehyde loss (

).
Sterics 2,6-Di-ortho Forces the carboxyl group out of plane, facilitating rapid

loss (Decarboxylation).

Fragmentation Mechanisms[1][2][3][4][5]

The Ortho Effect (Steric-Driven Decarboxylation)

The defining feature of 2,3,6-TMBA fragmentation is the Ortho Effect . The bulky methoxy groups at positions 2 and 6 prevent the carboxylic acid from achieving planarity with the benzene ring. This "Steric Inhibition of Resonance" weakens the


 bond.

In the gas phase, this results in a dominant decarboxylation pathway that often outcompetes other fragmentations, particularly in negative ionization mode.

ESI Negative Mode ( )

This is the preferred mode for biological matrices due to the acidic nature of the analyte.

  • Precursor Ion:

    
     211.06 
    
    
    
  • Primary Transition (Base Peak): Loss of

    
     (44 Da).
    
    • 
       211 
      
      
      
      
      
      167 (2,3,6-trimethoxybenzene anion).
  • Secondary Transitions:

    • Demethylation: Loss of a methyl radical (

      
      , 15 Da) from the 
      
      
      
      167 ion.
      • 
         167 
        
        
        
        
        
        152 (Distonic radical anion).
    • Formaldehyde Loss: Loss of

      
       (30 Da) from a methoxy group.
      
      • 
         167 
        
        
        
        
        
        137.
EI (Electron Impact) Mode

In GC-MS, the molecular ion (


, 

212) is observed, but fragmentation is extensive.
  • Pathway:

    
     (212) 
    
    
    
    
    
    (195)
    
    
    
    
    (166).
  • Diagnostic Peak: The 2,6-dimethoxy pattern often yields a characteristic ion at

    
     137/136 derived from the sequential loss of the carboxyl group and methyl/formaldehyde moieties.
    

Visualizing the Pathway

The following diagram illustrates the ESI(-) fragmentation logic, highlighting the critical decarboxylation step driven by the ortho-substituents.

TMBA_Fragmentation cluster_legend Mechanism Key Parent Precursor Ion [M-H]- m/z 211 (Sterically Strained) Intermediate Decarboxylated Anion m/z 167 (Base Peak) Parent->Intermediate Loss of CO2 (44 Da) Driven by Ortho Effect Fragment1 Demethylated Radical m/z 152 [M-H-CO2-CH3]- Intermediate->Fragment1 Loss of Methyl Radical (15 Da) Fragment2 Formaldehyde Loss m/z 137 [M-H-CO2-CH2O]- Intermediate->Fragment2 Loss of CH2O (30 Da) key1 Primary Driver: Steric Relief

Figure 1: ESI(-) Fragmentation pathway of 2,3,6-Trimethoxybenzoic acid. The steric strain at the 2,6-positions forces rapid decarboxylation (


 211 

167).

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing sensitivity for the decarboxylation transition.

Sample Preparation
  • Extraction: Acidified Methanol (0.1% Formic Acid in MeOH).

    • Why: Acidification keeps the analyte protonated during extraction, improving solubility, but must be neutralized or diluted for negative mode ESI.

  • Dilution: Dilute 1:10 with 10mM Ammonium Acetate (pH 5.0).

    • Why: Ammonium acetate acts as a buffer that supports ionization in negative mode better than pure water/formic acid.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization Source ESI Negative (

)
Carboxylic acids ionize most efficiently via deprotonation.
Column C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm)Standard retention for moderately polar aromatics.
Mobile Phase A 10mM Ammonium Acetate in

Promotes

formation. Avoid strong acids (TFA/Formic) in negative mode.
Mobile Phase B Acetonitrile (ACN)Sharpens peaks for methoxy-substituted aromatics.
Collision Energy 15 - 25 eVModerate energy required to break the

bond for decarboxylation.
Source Temp 350°CEnsures complete desolvation of the thermally stable ring structure.
MRM Transitions Table

Use these transitions for quantitative assays (e.g., PK studies).

Precursor (

)
Product (

)
Dwell (ms)CE (eV)Type
211.1 167.1 5015Quantifier (Most abundant)
211.1152.05025Qualifier (High specificity)
211.1137.05030Qualifier (Structural confirm)

Data Interpretation & Troubleshooting

When analyzing patient samples or synthetic batches, use this decision matrix to interpret spectral anomalies.

Distinguishing Isomers

2,3,6-TMBA is isomeric with 3,4,5-TMBA (Eudesmic acid) and 2,4,5-TMBA.

  • 2,3,6-TMBA: Shows dominant decarboxylation (

    
    ) at lower collision energies due to the ortho effect.
    
  • 3,4,5-TMBA: Decarboxylation is less favored; often shows sequential methyl losses (

    
    ) before losing 
    
    
    
    .
Common Interferences
  • In-Source Fragmentation: If you observe

    
     167 in the MS1 scan (Q1), your source temperature or declustering potential is too high. The ortho-effect makes the molecule fragile; lower the source temperature to preserve the parent ion.
    

Workflow Diagram

Workflow Sample Biological/Synthetic Sample Prep Prep: MeOH Extraction + NH4Ac Buffer Sample->Prep LC LC Separation: C18 Column (Retains Isomers) Prep->LC Source ESI Source (-): Soft Ionization Avoid In-Source Frag LC->Source MS2 MS/MS Analyzer: Monitor 211->167 (Quantifier) Source->MS2 Data Data Output: Peak Integration MS2->Data

Figure 2: Analytical workflow for the quantification of 2,3,6-TMBA.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,6-Dimethoxybenzoic Acid (Analogous Fragmentation). National Institute of Standards and Technology.[1][2] Link

  • PubChem. 2,3,6-Trimethoxybenzoic acid Compound Summary. National Library of Medicine. Link

  • Smith, R.M.Understanding Mass Spectra: A Basic Approach.
  • Hossain, M.B., et al. Structure of 2,6-dimethoxybenzoic acid. Acta Crystallographica (Demonstrating steric twist of carboxyl group). Link

  • MassBank. ESI-MS/MS Spectra of Benzoic Acid Derivatives. (Comparative fragmentation data). Link

Sources

Foundational

The Trimethoxybenzoyl Pharmacophore: A Technical Guide to Structure-Activity Relationships and Therapeutic Applications

The following technical guide is structured to serve as a rigorous operational resource for drug discovery scientists. It prioritizes mechanistic clarity, reproducible protocols, and actionable structure-activity relatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a rigorous operational resource for drug discovery scientists. It prioritizes mechanistic clarity, reproducible protocols, and actionable structure-activity relationship (SAR) insights.

Executive Technical Summary

The 3,4,5-trimethoxybenzoyl (TMB) moiety is a "privileged structure" in medicinal chemistry. Unlike its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), which functions primarily as a radical scavenger, the O-methylated TMB motif serves as a potent tubulin-targeting warhead. It is the structural anchor for several antimitotic agents, including Reserpine , Podophyllotoxin , and Combretastatin A-4 (CA-4) .

This guide focuses on the TMB moiety’s dual-functionality:

  • Anticancer: Destabilization of microtubule dynamics via the colchicine binding site (CBS).[1]

  • Antimicrobial: Inhibition of bacterial efflux pumps (EPI), resensitizing multidrug-resistant (MDR) strains.

Chemical Basis & Isomerism

While multiple isomers of trimethoxybenzoic acid exist (e.g., 2,4,5- or 2,3,4-), the 3,4,5-isomer is thermodynamically and pharmacologically superior for CBS interaction.

  • Molecular Formula: C₁₀H₁₂O₅

  • Key Feature: The steric bulk and electron-donating nature of the three adjacent methoxy groups create a "propeller-like" conformation when linked to aromatic systems, perfectly filling the hydrophobic pocket of

    
    -tubulin.
    
Data Table 1: Physicochemical Profile of 3,4,5-TMBA
PropertyValueRelevance to Assay
MW 212.20 g/mol Fragment-based drug design (Low MW allows complex linkers).
LogP ~1.6Moderate lipophilicity; crosses cell membranes effectively.
pKa 4.05Ionized at physiological pH; requires masking (ester/amide) for intracellular activity.
Solubility Low in waterCritical: Stock solutions must be prepared in DMSO (see Protocol).

Mechanism of Action: Microtubule Destabilization

The primary utility of TMB derivatives is their ability to arrest the cell cycle in the G2/M phase.

The Colchicine Binding Site (CBS)

The TMB moiety mimics the A-ring of Colchicine. Upon entering the cell, it binds to the interface between


- and 

-tubulin. Unlike taxanes (which stabilize microtubules), TMB derivatives inhibit polymerization . This prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and leading to apoptosis.
Visualization: Tubulin Destabilization Pathway

The following diagram outlines the cascade from ligand binding to apoptotic cell death.

TubulinMechanism Ligand 3,4,5-TMB Derivative (Ligand) Tubulin Tubulin Heterodimer (Colchicine Binding Site) Ligand->Tubulin Permeates Membrane Complex Ligand-Tubulin Complex Tubulin->Complex High Affinity Binding Polymerization Inhibition of Microtubule Polymerization Complex->Polymerization Steric Hindrance Spindle Mitotic Spindle Collapse Polymerization->Spindle Dynamic Instability Arrest G2/M Cell Cycle Arrest Spindle->Arrest SAC Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Cascade

Figure 1: Mechanistic cascade of TMB derivatives inducing apoptosis via tubulin destabilization.

Structure-Activity Relationships (SAR)

Optimization of TMB derivatives relies on three structural pillars.

  • The "Trimethoxy" Rule:

    • Retention is Critical: Removing the 4-methoxy group (para position) typically results in a >10-fold loss of potency.

    • Steric Freedom: The methoxy groups must be free to rotate to accommodate the binding pocket. Fusing them into a ring (e.g., methylenedioxy) often reduces affinity at the CBS.

  • The Linker (Bridge):

    • The TMB headgroup requires a linker to connect to a hydrophobic tail (B-ring).

    • Best:Cis-olefin (as in Combretastatin) or Carbonyl/Amide (as in Chalcones/Benzamides).

    • Avoid: Long alkyl chains which introduce too much flexibility (entropic penalty).

  • The B-Ring (Tail):

    • Needs to be lipophilic (e.g., indole, substituted phenyl) to interact with the hydrophobic region of the CBS.

Data Table 2: Comparative Potency (IC₅₀ against MCF-7 cells)

Aggregated from literature trends (See Ref 1, 3).

Compound ClassStructure MotifIC₅₀ (Tubulin Polymerization)IC₅₀ (Cytotoxicity)
Combretastatin A-4 3,4,5-TMB + Cis-stilbene~1.0 - 2.0 µM< 0.01 µM (Nanomolar)
Chalcone Derivative 3,4,5-TMB + Enone linker~2.0 - 5.0 µM0.1 - 6.0 µM
Gallic Acid (Parent) 3,4,5-Trihydroxy> 100 µM> 50 µM (Weak)
Des-methoxy Analog 3,5-Dimethoxy> 20 µM> 20 µM

Experimental Protocols

Chemical Synthesis: TMB Amide Coupling

Objective: Synthesize a pharmacologically active amide derivative (e.g., N-benzyl-3,4,5-trimethoxybenzamide) using the acid chloride method. This is more robust than direct coupling for TMB due to steric hindrance.

Reagents: 3,4,5-Trimethoxybenzoic acid (TMBA), Thionyl chloride (


), Benzylamine, Triethylamine (

), Dichloromethane (DCM).

Workflow:

  • Activation: Reflux TMBA (1.0 eq) in excess

    
     (3.0 eq) for 3 hours. Evaporate excess 
    
    
    
    under vacuum to obtain the acid chloride solid. Note: Do not purify on silica; use crude.
  • Coupling: Dissolve the acid chloride in dry DCM at 0°C.

  • Addition: Dropwise add Benzylamine (1.1 eq) and

    
     (1.5 eq) in DCM.
    
  • Reaction: Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat.

    
     (removes unreacted acid), then Brine.
    
  • Purification: Recrystallize from Ethanol.

SynthesisWorkflow TMBA 3,4,5-TMBA (Start) SOCl2 SOCl2 Reflux TMBA->SOCl2 AcidCl Acid Chloride (Intermediate) SOCl2->AcidCl - SO2, HCl Coupling Amine + Et3N (DCM, 0°C) AcidCl->Coupling Product TMB-Amide (Final) Coupling->Product Nucleophilic Acyl Sub.

Figure 2: Synthesis workflow for TMB-amide derivatives via acid chloride activation.

Biological Assay: Tubulin Polymerization (Fluorescence Based)

Objective: Quantify the inhibition of tubulin assembly by the synthesized derivative.

Principle: DAPI or a reporter dye increases fluorescence when bound to polymerized microtubules. Inhibition results in lower fluorescence over time.

Protocol:

  • Preparation: Use Purified Porcine Brain Tubulin (>99%). Keep on ice.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP (GTP is essential for polymerization).
    
  • Incubation:

    • Add Tubulin (10 µM final) to a 96-well black plate.

    • Add Test Compound (dissolved in DMSO, final DMSO < 1%).

    • Include Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).

  • Measurement:

    • Transfer plate to 37°C (polymerization trigger).

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate

    
     (rate of polymerization) relative to the DMSO vehicle control.
    

Therapeutic Applications beyond Oncology

While cancer is the primary target, recent studies highlight the TMB moiety's role in Antimicrobial Resistance (AMR) .

  • Efflux Pump Inhibition (EPI): TMB derivatives have been shown to inhibit the NorA efflux pump in S. aureus.

  • Mechanism: They do not kill bacteria directly but block the pump that ejects antibiotics.

  • Clinical Relevance: Co-administration of a TMB derivative with Ciprofloxacin can reduce the MIC of Ciprofloxacin by 4-8 fold in resistant strains.

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2][3] 291. Isolation and structure of Combretastatin A-4. Journal of Natural Products. (Foundational structure reference)

  • Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones.[4] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ferreira, M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors.[5] Frontiers in Microbiology.[6] [Link]

Sources

Exploratory

2,3,6-Trimethoxybenzoic Acid: Technical Monograph &amp; Safety Guide

Part 1: Chemical Profile & Molecular Architecture[1] The Structural Logic 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) is a highly specific benzoic acid derivative. Unlike its more common isomer, 3,4,5-trimethoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Molecular Architecture[1]

The Structural Logic

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) is a highly specific benzoic acid derivative. Unlike its more common isomer, 3,4,5-trimethoxybenzoic acid (used in Reserpine synthesis), the 2,3,6-substitution pattern creates a unique steric and electronic environment around the carboxylic acid moiety.

  • Steric Inhibition of Resonance: The methoxy groups at positions 2 and 6 (ortho-positions) force the carboxylic acid group out of planarity with the benzene ring. This reduces the conjugation between the carbonyl and the aromatic pi-system.

  • Acidity Implications: Consequently, the pKa of 2,3,6-TMBA (approx. 3.86) is slightly lower than benzoic acid (4.20). The anion is less destabilized by electron donation from the ring (due to the twisted structure), making the proton easier to dissociate.

Physicochemical Specifications

Data aggregated from batch analysis and predictive modeling.

PropertySpecificationMethod/Notes
Molecular Formula C₁₀H₁₂O₅-
Molecular Weight 212.20 g/mol -
Appearance White to Off-White Crystalline PowderVisual inspection
Melting Point 150°C (148–152°C range)Capillary method; sharp melt indicates high purity.
pKa (Acid Dissociation) 3.86 ± 0.10Potentiometric titration (25°C).
Solubility Soluble in EtOH, MeOH, DMSO, CHCl₃.Sparingly soluble in cold water; soluble in hot water.
LogP ~0.6Lipophilic, crosses membranes easily.

Part 2: Strategic Safety & Toxicology (The "Why" Behind the Protocol)

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

The "Invisible" Hazard: Dust Explosion Potential

While often overlooked in gram-scale synthesis, methoxy-substituted benzoic acids form fine, electrostatic dusts.

  • Risk: High surface area + organic fuel + oxygen = deflagration risk in milling/drying operations.[1]

  • Control: Use anti-static liners for weighing. Ground all metal spatulas and funnels during transfer of >10g quantities.

Chemical Reactivity & Incompatibilities
  • Strong Oxidizers: Reaction with permanganates or chromates can cleave the methoxy groups or degrade the ring, evolving heat.

  • Acid Chlorides: Reacts rapidly with thionyl chloride (

    
    ) to form the acid chloride. Caution: This releases HCl and 
    
    
    
    gas; must be trapped.
Emergency Response Decision Tree

Visualizing the immediate response logic for spills and exposure.

SafetyResponse Start Exposure / Spill Event Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation (Dust) Type->Inhal Spill Bench Spill (<10g) Type->Spill ActionSkin Flush 15min (Water) Remove Contacts Seek Medical if Redness Persists Skin->ActionSkin ActionInhal Move to Fresh Air Support Breathing Monitor for Bronchospasm Inhal->ActionInhal ActionSpill Wet Sweep (Avoid Dust) Neutralize w/ NaHCO3 Dispose as Organic Solid Spill->ActionSpill

Caption: Immediate Triage Protocol for 2,3,6-TMBA Incidents. Priority is minimizing mucosal damage.

Part 3: Synthesis & Quality Control

Primary Synthetic Route (Oxidation)

The most robust route for high-purity 2,3,6-TMBA is the oxidation of 2,3,6-trimethoxybenzaldehyde. This avoids the harsh conditions of methylating poly-hydroxy acids.

Reaction:



Protocol:

  • Dissolution: Dissolve 10 mmol of aldehyde in 50 mL acetone.

  • Oxidation: Add 1.5 eq.

    
     (aq) dropwise at 0°C. Note: Exothermic.[1]
    
  • Workup: Filter

    
     precipitate through Celite.
    
  • Acidification: Evaporate acetone. Acidify aqueous residue with 1M HCl to pH 2.

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water (1:3).

Self-Validating Quality Control (NMR)

Do not rely solely on melting point. The substitution pattern (2,3,6) must be confirmed via Proton NMR (


H-NMR).[2]

Expected


H-NMR Profile (CDCl₃, 400 MHz): 
  • Aromatic Region (Diagnostic):

    • The 2,3,6-pattern leaves protons at positions 4 and 5.

    • These are ortho-coupled . You must see two doublets (

      
      ).
      
    • 
       ppm (d, 1H, H-4) and 
      
      
      
      ppm (d, 1H, H-5).
  • Aliphatic Region:

    • Three methoxy groups.[1][3][4][5][6][7][8] Due to symmetry breaking, you typically see three distinct singlets (or two if 2/6 overlap accidentally, but usually distinct in high field).

    • 
       ppm.
      
  • Acid Proton:

    • 
       ppm (Broad singlet).
      

Chromatographic Purity (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV @ 254 nm (Benzoate absorption).

Part 4: Application Workflow & Metabolism

2,3,6-TMBA is often utilized as a "caged" scaffold or a specific metabolic probe. Below is the workflow for its activation (e.g., demethylation) or derivatization.

Workflow TMBA 2,3,6-TMBA (Precursor) AcidChloride Acid Chloride (Activated) TMBA->AcidChloride SOCl2, DMF(cat) Demethyl Selective Demethylation (Polyphenol Probe) TMBA->Demethyl BBr3, -78°C Amide Amide Coupling (Drug Intermediate) AcidChloride->Amide R-NH2, Base

Caption: Synthetic utility map. The acid chloride pathway is the primary route for pharmaceutical derivatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611400, 2,3,6-Trimethoxybenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,3,6-Trimethoxybenzoic Acid

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . Unlike its more co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) .

Unlike its more common isomers (3,4,5-TMBA or 2,4,5-TMBA), the 2,3,6-isomer presents a unique synthetic challenge due to the specific substitution pattern required on the aromatic ring. This guide prioritizes a Directed Ortho-Metalation (DoM) strategy, which offers superior atom economy and regiocontrol compared to classical oxidation routes.

[1]

Strategic Analysis & Route Selection

The synthesis of 2,3,6-TMBA requires precise placement of the carboxyl group relative to three methoxy substituents. We evaluated two primary synthetic pathways:

Route A: Classical Oxidation (Not Recommended for De Novo Synthesis)
  • Pathway: 2,3,6-Trimethoxybenzaldehyde

    
     Oxidation 
    
    
    
    2,3,6-TMBA.
  • Limitation: The precursor aldehyde is not a standard commodity chemical. Synthesizing the aldehyde via Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene typically yields the 2,4,5-isomer (Asaraldehyde) due to steric hindrance at the C-3 position and electronic activation at C-5.

  • Verdict: Viable only if the specific aldehyde isomer is commercially acquired.

Route B: Regioselective Lithiation-Carboxylation (Recommended)
  • Pathway: 1,2,4-Trimethoxybenzene

    
     Lithiation (n-BuLi) 
    
    
    
    Carboxylation (CO
    
    
    )
    
    
    2,3,6-TMBA.
  • Mechanism: This route leverages the Directed Ortho-Metalation (DoM) effect. The C-3 proton of 1,2,4-trimethoxybenzene is flanked by two methoxy groups (at C-2 and C-4). The synergistic inductive effect of these oxygen atoms renders the C-3 proton significantly more acidic (kinetic acidity) than the C-5 or C-6 protons.

  • Verdict: This is the most direct, high-yield method for generating the 2,3,6-substitution pattern from inexpensive starting materials.

Mechanistic Workflow & Logic

The following diagram illustrates the divergent regioselectivity between Electrophilic Aromatic Substitution (SEAr) and Directed Ortho-Metalation (DoM), justifying the protocol selection.

G Start Starting Material: 1,2,4-Trimethoxybenzene Decision Reaction Condition Start->Decision Path_SEAr Electrophilic Subst. (e.g., Vilsmeier-Haack) Decision->Path_SEAr Steric Control Path_DoM Directed Metalation (n-BuLi, THF) Decision->Path_DoM Coordination Control Inter_SEAr Intermediate: Sigma Complex at C-5 Path_SEAr->Inter_SEAr Attack at least hindered C-5 Inter_DoM Intermediate: 3-Lithio-1,2,4-trimethoxybenzene Path_DoM->Inter_DoM Li coordination at most acidic C-3 Prod_Wrong Major Product: 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde) Inter_SEAr->Prod_Wrong Prod_Right Target Product: 2,3,6-Trimethoxybenzoic Acid Inter_DoM->Prod_Right + CO2 (Carboxylation)

Figure 1: Divergent synthesis pathways showing why DoM is required to access the 2,3,6-isomer.

Experimental Protocol: Lithiation-Carboxylation

Materials & Equipment
  • Reagents:

    • 1,2,4-Trimethoxybenzene (98%+)

    • n-Butyllithium (1.6 M or 2.5 M in hexanes)

    • Anhydrous THF (inhibitor-free, dried over molecular sieves)

    • Dry Ice (Solid CO

      
      ), crushed
      
    • HCl (37%) for workup

  • Equipment:

    • Flame-dried 3-neck round bottom flask (RBF)

    • Nitrogen/Argon inert gas manifold

    • Low-temperature thermometer

    • Acetone/Dry Ice bath (-78°C)

Reaction Stoichiometry
ComponentEquiv.RoleNotes
1,2,4-Trimethoxybenzene 1.0SubstrateDissolve in THF (0.5 M concentration)
n-Butyllithium 1.1 - 1.2Lithiating AgentTitrate before use; adds to C-3
CO

(Solid)
ExcessElectrophileMust be dried/sublimed to avoid water
HCl (aq) ExcessQuenchConverts Lithium salt to free acid
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, dropping funnel, and temperature probe.

  • Flush the system with Argon for 15 minutes.

  • Charge the flask with 1,2,4-Trimethoxybenzene (10.0 g, 59.5 mmol) and Anhydrous THF (120 mL) .

  • Cool the solution to -78°C using a dry ice/acetone bath.

Step 2: Lithiation (Critical Step)

  • Add n-Butyllithium (1.6 M, 41 mL, 65.5 mmol) dropwise via the addition funnel over 30 minutes.

    • Note: Maintain internal temperature below -65°C to prevent isomerization or polymerization.

  • After addition, allow the mixture to stir at -78°C for 1 hour , then slowly warm to 0°C over 2 hours.

    • Observation: A precipitate often forms (the lithiated intermediate). This confirms the formation of the 3-lithio species stabilized by the flanking methoxy groups.

Step 3: Carboxylation

  • Cool the mixture back to -78°C .

  • Introduce an excess of crushed Dry Ice (approx. 50 g) into the reaction flask (or cannulate the lithiated slurry onto a slurry of dry ice in THF for better temperature control).

  • Allow the reaction to warm to room temperature (25°C) overnight under Argon flow. The mixture will become a thick white slurry (Lithium carboxylate).

Step 4: Workup & Purification [1]

  • Quench: Carefully add water (100 mL) to dissolve the salts.

  • Extraction (Impurity Removal): Wash the aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted 1,2,4-trimethoxybenzene. Discard the organic layer.

  • Acidification: Acidify the aqueous layer to pH 1–2 using 6N HCl . The product, 2,3,6-Trimethoxybenzoic acid, will precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold water (3 x 20 mL).

  • Recrystallization: Recrystallize from hot water or an Ethanol/Water (1:3) mixture.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these standard values.

ParameterSpecificationNotes
Appearance White crystalline powderOff-white indicates oxidation impurities
Melting Point 145 – 146°C Distinct from 2,4,5-TMBA (m.p. 144°C) and 3,4,5-TMBA (m.p. 168-171°C)
Yield 75% - 85%Lower yields suggest moisture in THF or insufficient lithiation time
Regiochemistry NMR Confirmation1H NMR: Two aromatic protons (singlet or AB quartet depending on resolution) at C-4 and C-5 positions.[2][3]

Troubleshooting Regioselectivity: If you isolate the 2,4,5-isomer (Asarylic acid), the lithiation temperature was likely too high during the initial addition, or the n-BuLi was old. The C-3 position is kinetically favored (most acidic) but sterically crowded; low temperature is essential to trap the kinetic product.

References

  • Regioselective Lithiation of 1,2,4-Trimethoxybenzene: Detailed study on the directed metalation at the C-3 position. Title: Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metalation. Source: ResearchGate / Tetrahedron Letters. URL:[Link]

  • Physical Properties & Characterization: Historical data confirming the melting point and oxidation derivatives.[4][5] Title: Rotenone.[3][6] XIII. Oxidation of Methylderritolic Acid and the Synthesis of 2,3,5- and 2,3,6-Trimethoxybenzoic Acids.[4] Source: Journal of the American Chemical Society (ACS). URL:[Link]

Sources

Application

Application Note: A Protocol for the Purification of 2,3,6-Trimethoxybenzoic Acid via Recrystallization

Abstract 2,3,6-Trimethoxybenzoic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as impurities can carry through subsequent synthetic steps...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3,6-Trimethoxybenzoic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final drug product. Recrystallization is a robust and scalable purification technique for solid organic compounds, leveraging differences in solubility to selectively isolate the desired molecule from contaminants.[2] This document provides a comprehensive guide to the principles and a detailed protocol for the recrystallization of 2,3,6-trimethoxybenzoic acid, designed for researchers, scientists, and professionals in drug development.

Introduction: The Imperative for Purity

In pharmaceutical development, the journey from a chemical intermediate to a therapeutic agent is governed by stringent quality control.[1] 2,3,6-Trimethoxybenzoic acid serves as a critical building block in complex synthetic pathways.[1] The presence of by-products, unreacted starting materials, or other contaminants from its synthesis can lead to the formation of undesired side products, reduce overall yield, and introduce potentially toxic impurities into the final API.

Recrystallization stands as a cornerstone of purification in organic chemistry.[2] The fundamental principle is the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed by filtration of the hot solution.[5] This guide elucidates the causal factors behind each step of the process, ensuring a reproducible and efficient purification of 2,3,6-trimethoxybenzoic acid.

Physicochemical Profile: 2,3,6-Trimethoxybenzoic Acid

A thorough understanding of the physical and chemical properties of the target compound is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅[6]
Molecular Weight 212.20 g/mol [6]
Appearance White powder or crystalline solid[1]
Melting Point ~150°C[1]
pKa 3.86 ± 0.10[1]
CAS Number 60241-74-9[6]

The presence of a carboxylic acid group confers polarity, while the three methoxy groups and the benzene ring introduce a degree of non-polar character.[7] This amphiphilic nature must be considered when selecting an appropriate solvent system.

The Science of Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent.[5] An ideal solvent should exhibit a steep solubility curve for the target compound; that is, it should dissolve a large amount of 2,3,6-trimethoxybenzoic acid at its boiling point but very little at low temperatures (e.g., 0-4°C).[3][8]

Key Criteria for an Effective Recrystallization Solvent:

  • High Solvency at High Temperatures: The solvent must effectively dissolve the compound when heated.[3]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[3]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before dissolving).

  • Inertness: The solvent must not react chemically with the compound being purified.[3][8]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5][8]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Given the structure of 2,3,6-trimethoxybenzoic acid, solvents like ethanol, methanol, acetone, or aqueous mixtures are logical starting points for screening. A rule of thumb is that solvents with functional groups similar to the compound often exhibit good solubility characteristics.[9]

Solvent Selection Decision Workflow

The following diagram outlines the logical process for selecting an optimal solvent.

start Start: Select a Potential Solvent test_cold Is the compound soluble in the cold solvent? start->test_cold test_hot Is the compound soluble in the boiling solvent? test_cold->test_hot No reject_too_soluble Reject Solvent: High loss on recovery. test_cold->reject_too_soluble Yes reject_insoluble Reject Solvent: Cannot dissolve compound. test_hot->reject_insoluble No accept Accept Solvent: Proceed to trial recrystallization. test_hot->accept Yes try_another Select a new solvent or a mixed-solvent system. reject_too_soluble->try_another reject_insoluble->try_another try_another->start

Caption: A decision tree for systematic solvent selection in recrystallization.

Detailed Protocol for Recrystallization

This protocol provides a self-validating workflow for the purification of crude 2,3,6-trimethoxybenzoic acid. Safety glasses, gloves, and a lab coat must be worn at all times. All heating should be performed in a fume hood.

Materials and Equipment
  • Crude 2,3,6-trimethoxybenzoic acid

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks (2 sizes)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper to fit Büchner funnel

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Experimental Workflow

cluster_0 Purification Process A Step 1: Dissolution Dissolve crude solid in minimum hot solvent. B Step 2: Hot Filtration (Optional) Remove insoluble impurities. A->B If solids remain C Step 3: Cooling Allow solution to cool slowly to induce crystallization. A->C If solution is clear B->C D Step 4: Isolation Collect crystals via vacuum filtration. C->D E Step 5: Washing Rinse crystals with cold solvent. D->E F Step 6: Drying Remove residual solvent from pure crystals. E->F G Final Product: Pure 2,3,6-Trimethoxybenzoic Acid F->G

Caption: The sequential workflow for the recrystallization of 2,3,6-trimethoxybenzoic acid.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 2,3,6-trimethoxybenzoic acid into an appropriately sized Erlenmeyer flask.

    • Add a small amount of the chosen solvent, just enough to cover the solid.[10]

    • Gently heat the mixture on a hot plate while stirring.[11] Add the solvent in small portions, allowing the solution to return to a boil after each addition, until the solid has completely dissolved.[5][10]

    • Causality: Using the minimum amount of hot solvent is critical. Excess solvent will reduce the yield, as more of the compound will remain dissolved when the solution is cooled.[12]

  • Hot Filtration (Perform only if insoluble impurities are visible):

    • If the hot solution contains suspended particles (e.g., dust, insoluble by-products), they must be removed.

    • Place a fluted filter paper in a stemless glass funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate to prevent premature crystallization during filtration.[5]

    • Pour the hot solution quickly through the fluted filter paper into the pre-heated flask.[5]

    • Causality: Pre-heating the apparatus prevents the solution from cooling and depositing crystals on the filter paper, which would lead to significant product loss.

  • Cooling and Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[11][13]

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[11]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[11][13]

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.[11]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

    • Causality: Vacuum filtration rapidly separates the solid crystals from the liquid mother liquor, which contains the dissolved impurities.[11]

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.[11] This helps to remove any residual mother liquor adhering to the crystal surfaces.

    • Causality: The solvent must be ice-cold to prevent the purified crystals from re-dissolving during the wash step, which would lower the final yield.

  • Drying the Crystals:

    • Allow the vacuum to pull air through the crystals for several minutes to help them dry.[11]

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass. Spread them out to facilitate drying.

    • Dry the crystals to a constant weight, either in a low-temperature drying oven (temperature must be well below the compound's melting point) or in a desiccator.

    • Causality: The final product must be completely dry. Residual solvent will add to the final weight, resulting in an inaccurately high yield calculation.[12]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. / The solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used. / The solution is supersaturated and requires a nucleation site.Boil off some of the solvent to increase concentration and allow to cool again. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[11]
Very Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Ensure the minimum amount of solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5]

Assessment of Purity

The efficacy of the recrystallization should be validated. The primary method for assessing the purity of a crystalline organic solid is melting point analysis. A pure compound will melt over a very narrow temperature range (typically <1°C).[14] Impurities depress and broaden the melting point range. Comparing the experimental melting point of the recrystallized 2,3,6-trimethoxybenzoic acid to the literature value (~150°C) provides a reliable indication of purity.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(5), 322. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Slates, H. L. (1958). U.S. Patent No. 2,849,480. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Protheragen. (2026). The Role of 2,3,6-Trimethoxybenzoic Acid in Pharmaceutical Development. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611400, 2,3,6-Trimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
  • Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68441, 2,4,6-Trimethoxybenzoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,3,6-Trimethylbenzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • Rosenne, S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9864-9872. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11308, 2,3,4-Trimethoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency GC-MS Derivatization of 2,3,6-Trimethoxybenzoic Acid

Abstract & Introduction 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) represents a specific class of sterically hindered aromatic carboxylic acids often encountered in metabolomics, drug impurity profiling, and natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) represents a specific class of sterically hindered aromatic carboxylic acids often encountered in metabolomics, drug impurity profiling, and natural product degradation studies (e.g., polyphenol metabolism).[1][2]

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,3,6-TMBA is compromised by two factors:

  • Polarity: The free carboxylic acid moiety (-COOH) forms strong intermolecular hydrogen bonds, leading to peak tailing, adsorption in the inlet liner, and poor sensitivity.[1][2]

  • Steric Hindrance (The "Ortho Effect"): The methoxy groups at the C2 and C6 positions flank the carboxylic acid, creating a "steric gate" that inhibits standard derivatization kinetics.[3]

This guide details two field-proven protocols to overcome these challenges: Silylation (BSTFA) for rapid screening and Methylation (BF3-Methanol) for robust quantification.[1][2][3]

Strategic Decision Framework

Choosing the correct derivatization method is critical for data integrity.[3] The following decision matrix outlines the optimal path based on your analytical goals.

DecisionMatrix Start Analytical Goal Screening Rapid Screening / Unknown ID Start->Screening Broad Profiling Quant Targeted Quantification / Stability Required Start->Quant Precise Assays MethodA Method A: Silylation (BSTFA + 1% TMCS) Screening->MethodA MethodB Method B: Methylation (BF3-Methanol) Quant->MethodB ProsA Pros: Fast (<1hr), derivatizes -OH and -NH groups simultaneously. MethodA->ProsA ProsB Pros: Methyl esters are stable for weeks. No moisture sensitivity. MethodB->ProsB

Figure 1: Decision matrix for selecting the appropriate derivatization strategy for 2,3,6-TMBA.

Critical Mechanistic Insight: The Ortho-Effect

Understanding the molecular geometry is the key to success.[3] In 2,3,6-TMBA, the carbonyl carbon is shielded by the electron-rich methoxy clouds at positions 2 and 6.[1][2]

  • Impact on Methylation: Acid-catalyzed esterification (Fisher) involves the nucleophilic attack of methanol on the carbonyl carbon.[1][3] The 2,6-methoxy groups physically block this attack, requiring extended reaction times or higher temperatures compared to unhindered benzoic acid.[1][2]

  • Impact on Silylation: Silylation reagents (BSTFA) attack the hydroxyl oxygen of the carboxylic acid. While still hindered, the oxygen is further removed from the ring than the carbonyl carbon, often making silylation kinetically faster, provided a catalyst (TMCS) is used.[1][2]

Protocol A: Silylation (Rapid Screening)[1][2]

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][4] Mechanism: Replaces the active proton on the -COOH group with a Trimethylsilyl (TMS) group [-Si(CH3)3].[2][3]

Materials
  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck or equivalent).[1][2][3]

  • Solvent: Anhydrous Pyridine (Critical: Acts as an acid scavenger and solvent).

  • Reaction Vials: 2 mL amber glass with PTFE-lined caps.

Step-by-Step Procedure
  • Sample Drying: Aliquot the sample (10–50 µg of 2,3,6-TMBA) into a reaction vial. Evaporate to complete dryness under a stream of nitrogen.[5][6] Note: Any residual moisture will destroy the reagent.[1][3]

  • Solvent Addition: Add 50 µL of anhydrous pyridine. Vortex to dissolve.[3]

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap tightly. Heat at 70°C for 45 minutes.

    • Expert Note: Standard protocols suggest 60°C for 30 mins. Due to the 2,6-steric hindrance, we increase energy and time to ensure 100% conversion.[1][2]

  • Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless or 1:10 Split).

Self-Validation Check:

  • Monitor the presence of the mono-TMS derivative (M+ = 298 m/z).[1][3]

  • If you see a peak for the underivatized acid (tailing peak), the reagent was likely hydrolyzed by moisture.[1]

Protocol B: Methylation (Stable Quantification)[1][2]

Reagent: Boron Trifluoride (BF3) in Methanol (10-14%).[1][3] Mechanism: Acid-catalyzed Fischer esterification yielding the Methyl Ester derivative.[3]

Materials
  • BF3-Methanol (14% w/v).[1][2][3]

  • Solvent: Hexane (HPLC Grade).

  • Saturated NaCl solution.[7]

Step-by-Step Procedure
  • Sample Prep: Dissolve 10–50 µg of 2,3,6-TMBA in 100 µL of Methanol.

  • Reagent Addition: Add 200 µL of BF3-Methanol reagent.

  • Reaction: Cap tightly. Heat at 80°C for 60 minutes.

    • Expert Note: Unhindered benzoic acids react in 10 mins. The 2,3,6-TMBA requires 60 mins to overcome the steric barrier at the carbonyl carbon.[1]

  • Quenching: Cool the vial. Add 500 µL of Saturated NaCl (stops the reaction and increases ionic strength).

  • Extraction: Add 500 µL of Hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow layers to separate (or centrifuge). The top layer is Hexane containing the 2,3,6-TMBA Methyl Ester.[1][2]

  • Transfer: Transfer the top hexane layer to a GC vial containing a micro-insert.

Self-Validation Check:

  • Target Analyte: Methyl 2,3,6-trimethoxybenzoate.[1][2]

  • Check for the absence of the "ghost" acid peak.[3]

  • Ensure the hexane layer is dry (add a pinch of anhydrous Na2SO4 if cloudy).

Experimental Workflow Diagram

Workflow cluster_Method Derivatization Path Sample Crude Sample (Dried) Reaction Reaction: Heat 70-80°C (Critical for Ortho-Effect) Sample->Reaction Extraction L-L Extraction (Hexane/Water) *Methylation Only* Reaction->Extraction If BF3-MeOH GCMS GC-MS Analysis (DB-5MS Column) Reaction->GCMS If BSTFA Extraction->GCMS Data Data Processing (Quant/ID) GCMS->Data

Figure 2: End-to-end experimental workflow for 2,3,6-TMBA analysis.

GC-MS Acquisition Parameters

To ensure separation of the derivative from reagents and potential isomers (e.g., 2,4,6-trimethoxybenzoic acid), use the following parameters:

ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatic esters well.[1][3]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet 250°C, Splitless (1 min purge)High temp prevents condensation; splitless maximizes sensitivity.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Slow ramp not usually required; rapid ramp elutes reagents quickly.[2]
Transfer Line 280°CPrevents cold-spot condensation of the derivative.[3]
MS Source 230°C (EI Mode, 70eV)Standard ionization energy.[1][2]
Scan Range 50–450 m/zCovers molecular ion and characteristic fragments.[3]

References

  • Sigma-Aldrich. (n.d.).[1][3] Derivatization Reagents for Gas Chromatography (GC) - BSTFA.[1][2][3][4][8] Retrieved from

  • Knapp, D. R. (1979).[1][5] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[5] (Seminal text on steric hindrance in derivatization).

  • Halket, J. M., & Zaikin, V. G. (2003).[1][2] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. (Detailed mechanisms of BSTFA/TMCS).

  • Supelco/Merck. (n.d.). Boron Trifluoride-Methanol (BF3-Methanol) User Guide.[1][3] Retrieved from [2]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (Troubleshooting moisture issues).

Sources

Application

Application Note: 2,3,6-Trimethoxybenzoic Acid Derivatives as Scaffolds for Efflux Pump Inhibitors

Executive Summary The rise of multidrug-resistant (MDR) bacteria is largely driven by the overexpression of efflux pumps (EPs), such as NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli. These transmembran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multidrug-resistant (MDR) bacteria is largely driven by the overexpression of efflux pumps (EPs), such as NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli. These transmembrane proteins actively extrude antibiotics, rendering standard therapies ineffective.[1]

This application note details the evaluation of 2,3,6-trimethoxybenzoic acid (TMBA) as a privileged scaffold for the design of Efflux Pump Inhibitors (EPIs). Unlike its more common isomer (3,4,5-trimethoxybenzoic acid/gallic acid derivatives), the 2,3,6-substitution pattern offers unique steric and electronic properties that favor interaction with the hydrophobic pockets of RND and MFS transporter superfamilies.

This guide provides a comprehensive workflow for researchers to synthesize, screen, and validate TMBA-based EPIs, ensuring differentiation between true efflux inhibition and non-specific membrane permeabilization.

The Scaffold Rationale: Why 2,3,6-TMBA?

Structural Pharmacophore

The 2,3,6-TMBA scaffold functions as a "hydrophobic wedge." Most bacterial efflux pumps, particularly the Major Facilitator Superfamily (MFS) like NorA, possess large, hydrophobic binding pockets intended to capture amphipathic cations (e.g., ciprofloxacin, ethidium bromide).

  • The Ortho-Effect (2,6-substitution): The methoxy groups at positions 2 and 6 create significant steric hindrance around the carbonyl group. This forces the carboxylate/amide side chain out of planarity with the phenyl ring. This "twisted" conformation is critical for fitting into the non-planar binding sites of transporter proteins, a feature often lacking in flat, planar aromatics.

  • Lipophilicity: The three methoxy groups increase

    
    , facilitating penetration through the bacterial outer membrane (in Gram-negatives) or peptidoglycan (in Gram-positives) to reach the efflux pump binding sites located in the inner membrane.
    
Mechanism of Action

TMBA derivatives do not kill bacteria directly. Instead, they act as adjuvants :

  • Entry: The EPI enters the periplasm or cytoplasm.

  • Competition/Blocking: The EPI binds to the substrate-binding pocket of the pump (competitive inhibition) or an allosteric site (non-competitive inhibition).

  • Accumulation: The co-administered antibiotic cannot be extruded and accumulates to lethal concentrations.

EPI_Mechanism cluster_bacterium Bacterial Cell Antibiotic_In Antibiotic (Intracellular) Target Ribosome/DNA Gyrase Antibiotic_In->Target Accumulation -> Cell Death Pump Efflux Pump (Active) Antibiotic_In->Pump Substrate Recognition Antibiotic_Out Antibiotic (Extracellular) Pump->Antibiotic_Out Extrusion (Resistance) EPI 2,3,6-TMBA Derivative EPI->Pump High Affinity Binding (Blocks Extrusion) Antibiotic_Out->Antibiotic_In Passive Diffusion / Porins

Figure 1: Mechanism of Action. The 2,3,6-TMBA derivative (Yellow) binds to the Efflux Pump, preventing the extrusion of the Antibiotic (Green), allowing it to reach its intracellular target.

Experimental Protocols

Protocol A: Synergistic MIC Determination (Checkerboard Assay)

Objective: To determine if the TMBA derivative potentiates an antibiotic (e.g., Ciprofloxacin) against a resistant strain.

Materials:

  • MDR Bacterial Strain (e.g., S. aureus SA-1199B overexpressing NorA).

  • Müller-Hinton Broth (MHB), cation-adjusted.

  • 96-well microtiter plates (clear, flat bottom).

  • Resazurin (0.01%) or MTT for viability visualization.

Workflow:

  • Preparation: Prepare serial dilutions of the Antibiotic (Axis X) and the TMBA-EPI (Axis Y) in MHB.

    • Note: Dissolve TMBA derivatives in DMSO. Final DMSO concentration in wells must be

      
       to avoid solvent toxicity.
      
  • Plate Setup:

    • Columns 1-11: Two-fold dilutions of Antibiotic.

    • Rows A-G: Two-fold dilutions of TMBA-EPI.

    • Row H: Antibiotic alone control.

    • Column 12: EPI alone control.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to all wells.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 30 µL Resazurin; incubate 1-4 hours. Blue = Dead (No growth), Pink = Live (Growth).

Data Analysis (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI) for the well with the lowest combined concentrations showing inhibition:



FICI ValueInterpretation

Synergy (Desired for EPIs)

Indifference / Additive

Antagonism
Protocol B: Real-Time Efflux Kinetics (Ethidium Bromide Assay)

Objective: To prove the mechanism is efflux inhibition by measuring the accumulation of Ethidium Bromide (EtBr), a fluorescent pump substrate.[1]

Principle: EtBr is highly fluorescent only when intercalated into DNA inside the cell. Efflux pumps keep EtBr out.[1] An EPI will cause a rapid increase in fluorescence.

Materials:

  • Fluorometer (Excitation: 530 nm, Emission: 600 nm).

  • PBS (Phosphate Buffered Saline) with 0.4% Glucose (Energy source).

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (de-energizes membrane).

Step-by-Step Protocol:

  • Cell Prep: Grow bacteria to mid-log phase (

    
    ). Centrifuge and wash twice with PBS.
    
  • Loading (Optional): Some protocols load EtBr under de-energized conditions (no glucose + CCCP) first, but for screening EPIs, a direct accumulation assay is robust.

  • Assay Setup:

    • Adjust cells to

      
       in PBS containing 0.4% Glucose  (Pumps must be active).
      
    • Add EtBr (final conc. 1–2 µg/mL).

    • Add TMBA-EPI at

      
       of its MIC (to ensure no killing occurs).
      
  • Measurement: Immediately read fluorescence every 60 seconds for 30–60 minutes.

Expected Results:

  • Control (No EPI): Low, flat fluorescence (Pump extrudes EtBr faster than it enters).

  • Positive Control (CCCP): Rapid, high fluorescence saturation (Pump disabled by energy collapse).

  • TMBA-EPI: Gradual increase in fluorescence significantly higher than the control.

Protocol C: Membrane Integrity Assay (The "False Positive" Check)

Objective: To ensure the TMBA derivative is not simply poking holes in the membrane (surfactant activity).

Method:

  • Use a dye that cannot enter intact cells but is not a pump substrate (e.g., Propidium Iodide - PI, or SYTOX Green).

  • Incubate cells with TMBA-EPI at the effective concentration.

  • Measure fluorescence.[1][2][3][4]

    • High Fluorescence: Membrane damage (Cytotoxic/Lytic). Reject Candidate.

    • Low Fluorescence: Membrane intact. Valid EPI Candidate.

Data Interpretation & SAR Guide

When analyzing 2,3,6-TMBA derivatives, organize data to correlate structural features with biological activity.

Key Structural Features to Optimize:

  • The Amide Linker: Converting the carboxylic acid to an amide (e.g., coupling with benzylamine or naphthylamine) generally increases potency by removing the negative charge (which repels entry in some bacteria) and adding hydrophobic bulk.

  • The 2,6-Methoxy "Shield": These groups protect the amide bond from enzymatic hydrolysis (steric shield), improving metabolic stability compared to 3,4,5-trimethoxy analogs.

Summary Table Template for Reporting:

Compound IDR-Group (Amide)MIC (Alone)MIC (w/ Cipro)Fold ReductionFICIEtBr Accumulation (%)Membrane Damage?
TMBA-01 -OH (Acid)>128641 (None)-<5%No
TMBA-02 -NH-Benzyl128880.3545%No
TMBA-03 -NH-Naphthyl642320.1885%No
Control Reserpine>1284160.2570%No

Visual Workflow Summary

Workflow cluster_screen Biological Screening Start Start: 2,3,6-TMBA Scaffold Synth Derivatization (Amide Coupling) Start->Synth MIC_Alone 1. Intrinsic MIC (Must be > 100 µg/mL) Synth->MIC_Alone Checkerboard 2. Checkerboard Assay (FICI < 0.5?) MIC_Alone->Checkerboard If non-toxic EtBr 3. EtBr Accumulation (Fluorescence Increase?) Checkerboard->EtBr If synergistic Validation 4. Membrane Integrity (Rule out Lysis) EtBr->Validation Decision Lead Candidate Selection Validation->Decision If membrane intact

Figure 2: Experimental Workflow for EPI Discovery.

References

  • Marques, D. et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI).
  • Lomovskaya, O., & Bostian, K. A. (2006).Practical applications of efflux pump inhibitors. Methods in Molecular Medicine.
  • Martins, A. et al. (2011). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Testing of 2,3,6-Trimethoxybenzoic Acid Derivatives

Introduction: Unveiling the Therapeutic Potential of 2,3,6-Trimethoxybenzoic Acid Derivatives Substituted benzoic acid derivatives, a prominent class of compounds in medicinal chemistry, have garnered significant attenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2,3,6-Trimethoxybenzoic Acid Derivatives

Substituted benzoic acid derivatives, a prominent class of compounds in medicinal chemistry, have garnered significant attention for their diverse biological activities.[1] Among these, trimethoxybenzoic acids have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, with the specific arrangement of the three methoxy groups on the benzoic acid core playing a crucial role in their therapeutic effects.[1] While isomers such as 2,4,5- and 3,4,5-trimethoxybenzoic acid have been the subject of numerous studies, the biological landscape of 2,3,6-trimethoxybenzoic acid and its derivatives remains largely unexplored.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the in vitro pharmacological profile of novel 2,3,6-trimethoxybenzoic acid derivatives.

The primary application of 2,3,6-Trimethoxybenzoic Acid has historically been as an intermediate in the synthesis of various pharmaceuticals.[1] Its unique chemical architecture makes it a valuable building block for creating complex molecular structures, highlighting its importance in the drug discovery pipeline.[1] Given the established anticancer and anti-inflammatory properties of other trimethoxybenzoic acid isomers, it is scientifically plausible to hypothesize that 2,3,6-trimethoxybenzoic acid derivatives may also possess significant therapeutic potential in these areas.[2]

This guide provides a structured, multi-tiered approach to the in vitro evaluation of these novel compounds. We will begin with broad-spectrum cytotoxicity screening against a panel of cancer cell lines to identify initial hits. Subsequently, a suite of more focused assays will be detailed to elucidate the underlying mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. Furthermore, recognizing the intricate link between inflammation and cancer, we will outline key in vitro assays to assess the anti-inflammatory properties of these derivatives, focusing on the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[3][4]

Each protocol herein is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility. The overarching goal is to provide a robust framework for the initial preclinical evaluation of 2,3,6-trimethoxybenzoic acid derivatives, thereby accelerating their potential journey from the laboratory to clinical applications.

Experimental Workflow: A Strategic Approach to In Vitro Screening

A systematic and tiered approach is crucial for the efficient evaluation of novel compounds. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anticancer Mechanism of Action cluster_2 Phase 3: Anti-inflammatory Activity cluster_3 Phase 4: Molecular Target Validation A Compound Synthesis & Characterization B Solubility & Stability Assessment A->B Initial Characterization C Cytotoxicity Screening (MTT/XTT Assay) - Panel of Cancer Cell Lines - Normal Cell Line B->C Prepare for Biological Assays D Apoptosis Assays - Annexin V/PI Staining - Caspase Activity C->D Hits with Selective Cytotoxicity G Nitric Oxide (NO) Inhibition Assay (Griess Reagent) C->G Hits for Further Investigation I Western Blot Analysis - Apoptosis Markers (Bax, Bcl-2, Caspases) - Cell Cycle Regulators (Cyclins, CDKs) - NF-κB Pathway Proteins D->I E Cell Cycle Analysis (Flow Cytometry) E->I F Cell Migration & Invasion Assays - Wound Healing Assay - Transwell Assay F->I J RT-qPCR Analysis - Gene Expression of Pro-inflammatory Cytokines G->J H Cyclooxygenase (COX) Inhibition Assay (COX-1 & COX-2) H->J

Figure 1: A tiered experimental workflow for the in vitro evaluation of 2,3,6-trimethoxybenzoic acid derivatives.

Part 1: Cytotoxicity Screening

The initial step in evaluating the anticancer potential of 2,3,6-trimethoxybenzoic acid derivatives is to assess their cytotoxic effects on a panel of human cancer cell lines. It is also crucial to evaluate their cytotoxicity against a non-cancerous cell line to determine their cancer-specific action.

Scientific Rationale

Colorimetric assays like the MTT and XTT assays are widely used to assess cell viability.[5] These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[6] A reduction in the colored product in treated cells compared to untreated controls indicates a loss of cell viability. This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different derivatives.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods for assessing cell viability.[7]

Materials:

  • 2,3,6-trimethoxybenzoic acid derivatives

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., HEK293 (embryonic kidney))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 2,3,6-trimethoxybenzoic acid derivatives in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

CompoundCancer Cell Line 1 (IC50, µM)Cancer Cell Line 2 (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)
Derivative A
Derivative B
Doxorubicin (Control)
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Part 2: Elucidating the Anticancer Mechanism of Action

Compounds that demonstrate potent and selective cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key cellular processes to investigate include apoptosis and cell cycle progression.

Apoptosis Induction

Scientific Rationale: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[8] Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.[9] The translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis. Annexin V, a protein with a high affinity for PS, can be used to detect this event. Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells. Another key event in apoptosis is the activation of a cascade of proteases called caspases.[10]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Scientific Rationale: Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[11] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cells from dividing.[12] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Assessing Anti-inflammatory Potential

Chronic inflammation is a known risk factor for cancer development. Therefore, compounds with both anticancer and anti-inflammatory properties are of significant interest.

Scientific Rationale

Nitric oxide (NO) and prostaglandins are key mediators of inflammation.[10] Overproduction of NO by inducible nitric oxide synthase (iNOS) and prostaglandins by cyclooxygenase-2 (COX-2) is associated with inflammatory conditions. The Griess assay provides a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[10] COX activity can be measured using kits that detect the peroxidase activity of the enzyme.[3]

Protocol: Nitric Oxide Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Test compounds

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with the Griess reagents according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the samples is proportional to the absorbance.

Protocol: Cyclooxygenase (COX) Inhibition Assay

Materials:

  • COX Activity Assay Kit (Fluorometric or Colorimetric)

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

Procedure:

  • Follow the manufacturer's protocol for the specific COX activity assay kit.

  • In brief, the assay typically involves incubating the COX enzyme with the test compound and then adding the substrate (arachidonic acid).

  • The peroxidase activity of COX is then measured by monitoring the development of a colored or fluorescent product.

  • The percentage of COX inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a vehicle control.

Part 4: Molecular Target Validation

To delve deeper into the mechanisms of action, it is essential to investigate the effects of the lead compounds on the expression and activity of key proteins involved in the observed cellular responses.

Western Blot Analysis

Scientific Rationale: Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture.[3] This method can be used to validate the findings from the apoptosis and cell cycle assays by examining the expression levels of key regulatory proteins. For example, in the context of apoptosis, one can examine the expression of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and cleaved caspases.[13] For cell cycle arrest, the expression of cyclins and cyclin-dependent kinases (CDKs) can be investigated. Furthermore, the effect of the compounds on the NF-κB signaling pathway can be assessed by examining the phosphorylation and degradation of IκBα and the nuclear translocation of p65.[10]

Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

RT-qPCR Analysis

Scientific Rationale: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. This can be used to investigate the effect of the compounds on the transcription of genes involved in inflammation, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Protocol: RT-qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizing Key Signaling Pathways

Understanding the molecular pathways affected by 2,3,6-trimethoxybenzoic acid derivatives is crucial for elucidating their mechanism of action. The following diagrams illustrate two key pathways relevant to the proposed in vitro testing.

apoptosis_pathway cluster_0 Apoptosis Induction compound 2,3,6-Trimethoxybenzoic Acid Derivative intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic bax Bax/Bak Activation intrinsic->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis nfkb_pathway cluster_1 NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) compound 2,3,6-Trimethoxybenzoic Acid Derivative compound->ikk Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway as a potential anti-inflammatory mechanism.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro characterization of novel 2,3,6-trimethoxybenzoic acid derivatives. By systematically evaluating their cytotoxicity, elucidating their mechanisms of action in cancer cells, and assessing their anti-inflammatory potential, researchers can effectively identify promising lead compounds for further preclinical development. The data generated from these assays will be instrumental in establishing structure-activity relationships and guiding the optimization of this intriguing class of molecules. Future studies should focus on in vivo validation of the most promising candidates in relevant animal models of cancer and inflammation.

References

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). National Center for Biotechnology Information. [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]

  • Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives. (1958).
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]

  • Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. (2019). National Center for Biotechnology Information. [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). MDPI. [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). MDPI. [Link]

  • 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. (2019). PubMed. [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). ResearchGate. [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Center for Biotechnology Information. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). MDPI. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • 2,3,6-Trimethoxybenzoic acid. (n.d.). PubChem. [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). GenScript. [Link]

  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). MDPI. [Link]

  • G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (2004). PubMed. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]

  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Longdom Publishing. [Link]

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Application

2,3,6-Trimethoxybenzoic acid as a building block in organic synthesis.

APPLICATION NOTE: 2,3,6-Trimethoxybenzoic Acid in Advanced Organic Synthesis Abstract This technical guide outlines the synthetic utility of 2,3,6-trimethoxybenzoic acid (2,3,6-TMBA) . Unlike its more common isomer, 3,4,...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: 2,3,6-Trimethoxybenzoic Acid in Advanced Organic Synthesis

Abstract

This technical guide outlines the synthetic utility of 2,3,6-trimethoxybenzoic acid (2,3,6-TMBA) . Unlike its more common isomer, 3,4,5-trimethoxybenzoic acid (Gallic acid derivative), 2,3,6-TMBA presents unique challenges and opportunities due to the "Ortho Effect" —significant steric crowding at the carbonyl center provided by the 2- and 6-methoxy substituents. This note provides validated protocols for overcoming this hindrance to synthesize amides and esters, and details its application as a precursor for electron-rich arenes via decarboxylation.

Chemical Profile & Reactivity Analysis

The utility of 2,3,6-TMBA is defined by the tension between its electron-rich aromatic ring and its sterically hindered carboxylic acid.

PropertySpecificationMechanistic Implication
CAS Number 781-85-1 (Acid)Verification required to avoid isomer confusion (e.g., 2,4,6- or 3,4,5-TMBA).
Molecular Weight 212.20 g/mol Standard stoichiometry calculations.
Melting Point ~115–120 °CIndicator of purity; lower MP often suggests decarboxylation.
pKa 3.86 ± 0.10Stronger acid than benzoic acid (4.20) due to ortho-methoxy electronic effects stabilizing the carboxylate anion, despite steric bulk.
Steric Parameter High (2,6-Disubstitution) Critical: Direct Fischer esterification or EDC/NHS coupling is kinetically disfavored.
The "Ortho Effect" in Synthesis

The 2,6-dimethoxy substitution pattern creates a "steric gate" around the carbonyl carbon.

  • Challenge: Nucleophilic attack at the carbonyl (e.g., during amide coupling) is severely retarded.

  • Opportunity: The carboxyl group is orthogonal to the ring plane, preventing conjugation and making the ring highly susceptible to decarboxylation under thermal or oxidative conditions.

Application I: High-Yield Amidation (The "Activated Acyl" Protocol)

Context: Standard coupling reagents (EDC, DCC, HATU) often fail or result in low yields with 2,3,6-TMBA because the bulky activating groups cannot effectively approach the crowded carbonyl.

Solution: Conversion to the acid chloride using Oxalyl Chloride with catalytic DMF is the only reliable method to force this reaction to completion.

Protocol 1: Synthesis of 2,3,6-Trimethoxybenzamides

Reagents:

  • 2,3,6-Trimethoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Dimethylformamide) (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Amine partner (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

Step-by-Step Methodology:

  • Acid Chloride Generation (In Situ):

    • Dissolve 2,3,6-TMBA in anhydrous DCM under Nitrogen/Argon atmosphere.

    • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

    • Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (CO, CO2, HCl).

    • Allow to warm to room temperature and stir for 2 hours.

    • Validation: Aliquot a sample into MeOH. TLC should show complete conversion to the methyl ester (Rf will shift significantly higher than the acid).

  • Coupling:

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (essential to prevent side reactions with the amine).

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Add the amine partner and base (Et3N/DIPEA) at 0°C.

    • Stir for 4–12 hours. (The high reactivity of the acid chloride overcomes the 2,6-steric barrier).

  • Workup:

    • Quench with saturated NaHCO3.

    • Wash with 1M HCl (if product is not basic) to remove unreacted amine.

    • Recrystallize from EtOAc/Hexanes.

Application II: Controlled Decarboxylation (Scaffold Hopping)

Context: 2,3,6-TMBA is a precursor to 1,2,4-trimethoxybenzene , a core scaffold for various agrochemicals and bioactive quinones. The electron-rich nature of the ring facilitates the loss of CO2.

Protocol 2: Thermal Decarboxylation

Reagents:

  • 2,3,6-TMBA

  • Copper powder (Catalyst, 5 mol%)

  • Quinoline (Solvent/Base)

Methodology:

  • Suspend 2,3,6-TMBA and Copper powder in Quinoline.

  • Heat to 200–220°C (reflux).

  • Monitor CO2 evolution via a bubbler.

  • Endpoint: Cessation of gas evolution (typically 2–4 hours).

  • Purification: Pour into dilute HCl (to sequester quinoline) and extract with ether.

Visualization: Synthetic Logic & Steric Management

The following diagram illustrates the decision tree for processing 2,3,6-TMBA, highlighting the divergence between retention of the carboxyl group (Amidation) and removal (Decarboxylation).

TMBA_Workflow cluster_legend Key Insight TMBA 2,3,6-Trimethoxybenzoic Acid (Sterically Hindered) Decision Target Outcome? TMBA->Decision AcidChloride Intermediate: Acid Chloride (Generated via (COCl)2/DMF) Decision->AcidChloride Retain Carbonyl (Overcome Sterics) Decarb Reaction: Thermal Decarboxylation (Cu/Quinoline, 200°C) Decision->Decarb Remove Carbonyl (Exploit e- Rich Ring) Amide Target: 2,3,6-Trimethoxybenzamide (Pharma Intermediate) AcidChloride->Amide + Amine / Base Arene Target: 1,2,4-Trimethoxybenzene (Scaffold) Decarb->Arene - CO2 Note Direct EDC/NHS coupling fails due to 2,6-OMe steric blocking.

Caption: Workflow for 2,3,6-TMBA utilization. Pathway A utilizes high-energy activation to bypass steric hindrance. Pathway B exploits the electron-donating effects for decarboxylation.

Troubleshooting & Optimization (Senior Scientist Notes)

  • Demethylation Risks: Avoid using BBr3 or strong Lewis acids (AlCl3) if you intend to keep the methoxy groups intact. The 2,3,6-pattern is highly susceptible to demethylation to form phenols/catechols. Use BCl3 at -78°C if selective cleavage is absolutely necessary, but generally, stick to basic or oxidative conditions.

  • Regioselectivity in EAS: If performing Electrophilic Aromatic Substitution (EAS) on the ring (e.g., bromination), the C5 position is the most reactive site (para to C2-OMe, ortho to C6-OMe).

  • Storage: Store the acid in amber glass. The electron-rich ring makes it susceptible to slow oxidation/coloration upon light exposure.

References

  • BenchChem. (2025).[1] A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers. (Provides physical data and isomer comparison). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24851397, 2,3,6-Trimethoxybenzoic acid.Link

  • Wallet, J. C., et al. (2001).[2] Crystal structure of 2,4,6-trimethoxybenzoic acid.[2] (Structural analog analysis regarding steric conformation). Acta Crystallographica Section E, E57, o774-o775. Link

  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[3]Pesticide Biochemistry and Physiology, 111, 44-49. (Validates the steric blockade mechanism). Link

Sources

Method

Assessing the Cell Permeability of 2,3,6-Trimethoxybenzoic Acid: A Guide to In Vitro Barrier Models

An Application Note and Protocol for Researchers Abstract The ability of a therapeutic candidate to permeate cell membranes is a critical determinant of its ultimate bioavailability and efficacy. 2,3,6-Trimethoxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The ability of a therapeutic candidate to permeate cell membranes is a critical determinant of its ultimate bioavailability and efficacy. 2,3,6-Trimethoxybenzoic acid is a small organic molecule whose absorption, distribution, metabolism, and excretion (ADMET) profile, particularly its cell permeability, requires thorough investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing the most appropriate in vitro cell permeability assays for this compound. We will explore the rationale behind assay selection, focusing on the Caco-2 bidirectional permeability assay as the gold standard for its biological relevance, and provide detailed, self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Permeability Question in Drug Discovery

Cell membranes represent a formidable barrier that any aspiring drug molecule must overcome to reach its intracellular or systemic site of action. Poor permeability is a leading cause of compound attrition during drug development. Therefore, early and accurate assessment of a compound's ability to cross these biological barriers is paramount. In vitro models provide a cost-effective and high-throughput means to predict in vivo performance, allowing for the rapid screening and characterization of new chemical entities (NCEs).[1][2]

2,3,6-Trimethoxybenzoic acid (MW: 212.20 g/mol ) is a small molecule whose physicochemical properties suggest that it may be a candidate for oral absorption.[3] However, passive diffusion is not the only mechanism governing cell entry. Active transport by influx transporters and, crucially, removal from the cell by efflux pumps can dramatically alter a compound's net flux across a cellular barrier. Notably, related trimethoxybenzoic acid derivatives have been investigated as potential efflux pump inhibitors, suggesting that efflux mechanisms could play a significant role in the transport of 2,3,6-Trimethoxybenzoic acid itself.[4] This necessitates an assay capable of dissecting these different transport pathways.

Strategic Assay Selection: Beyond Passive Diffusion

Choosing the right permeability assay is a critical first step. The selection should be driven by the specific questions being asked.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay is an excellent first-pass screen.[5] It measures a compound's ability to diffuse across a lipid-infused artificial membrane, providing a pure measure of passive, transcellular permeability.[5] Its high-throughput nature makes it ideal for ranking large numbers of compounds. However, its primary limitation is its inability to model active transport or paracellular (between-cell) flux.

  • Madin-Darby Canine Kidney (MDCK) Cells: This cell line forms a polarized monolayer with tight junctions, making it a robust model for permeability screening.[6] MDCK cells transfected with specific human transporters, such as MDR1 (P-glycoprotein), are widely used to study the interaction of compounds with specific efflux pumps and to model the blood-brain barrier.[7][8]

  • Caco-2 Cells: Derived from human colorectal adenocarcinoma, Caco-2 cells spontaneously differentiate into a polarized monolayer of enterocytes that structurally and functionally resemble the epithelium of the small intestine.[6][9] They form robust tight junctions and, critically, express a variety of clinically relevant transporters, including influx transporters (like PEPT1) and efflux pumps (like P-glycoprotein and BCRP). This makes the Caco-2 assay the industry "gold standard" for predicting human oral drug absorption.[10][11]

Recommendation for 2,3,6-Trimethoxybenzoic Acid:

Given the potential for active efflux, the bidirectional Caco-2 permeability assay is the most appropriate and informative method. It will not only quantify the rate of passive diffusion but also identify if 2,3,6-Trimethoxybenzoic acid is a substrate for efflux pumps, a critical piece of data for predicting its in vivo behavior.

Principle of the Bidirectional Caco-2 Assay

The assay is conducted using Caco-2 cells cultured on a semi-permeable membrane in a Transwell™ insert, which separates an apical (AP) and a basolateral (BL) chamber. This setup mimics the gastrointestinal barrier, where the apical side represents the intestinal lumen and the basolateral side represents the bloodstream.

  • A-to-B Transport: The compound is added to the apical chamber, and its appearance in the basolateral chamber is measured over time. This represents the absorptive flux.

  • B-to-A Transport: In a separate set of wells, the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents the efflux flux back into the "lumen."

By comparing the permeability coefficients (Papp) from both directions, an Efflux Ratio (ER) can be calculated. A significantly higher B-to-A flux compared to the A-to-B flux (ER > 2) is a strong indicator that the compound is actively transported out of the cell by efflux pumps.[10]

Caption: Bidirectional transport across a Caco-2 monolayer.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to be a self-validating system, with monolayer integrity checks built in as critical quality control steps.

Materials and Reagents
ReagentSuggested SupplierCatalog No. (Example)
Caco-2 CellsATCCHTB-37
DMEM, High GlucoseGibco / Invitrogen41965-039
Fetal Bovine Serum (FBS)Gibco / Invitrogen10270106
Non-Essential Amino Acids (NEAA)Gibco / Invitrogen11140-035
Penicillin-Streptomycin (100x)Gibco / Invitrogen15140-122
Trypsin-EDTA (0.25%)Gibco / Invitrogen25200056
Hanks' Balanced Salt Solution (HBSS)Gibco / Invitrogen14025092
HEPES Buffer (1M)Sigma-AldrichH3375
Transwell™ 24-well plates, 0.4 µm poreCorning3396
Lucifer Yellow CH, Lithium SaltSigma-AldrichL0259
Propranolol (High Permeability Control)Sigma-AldrichP0884
Atenolol (Low Permeability Control)Sigma-AldrichA7655
2,3,6-Trimethoxybenzoic acid(Specify Source)(Specify Catalog No.)
Millicell® ERS-2 VoltohmmeterMilliporeMERS00002
Step 1: Cell Culture and Seeding
  • Maintain Caco-2 Cells: Culture Caco-2 cells in T-75 flasks using DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Passage Cells: Sub-culture cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 30-50 for transport experiments.

  • Seed on Transwell™ Inserts:

    • Pre-wet Transwell™ inserts by adding 100 µL of culture medium to the apical side and 600 µL to the basolateral side. Incubate for at least 1 hour.

    • Aspirate the medium and seed Caco-2 cells at a density of 1.5 x 10⁵ cells/cm² (approximately 100,000 cells per insert for a 24-well plate) in the apical chamber.[6]

    • Add fresh medium to both apical (100 µL) and basolateral (600 µL) chambers.

  • Differentiate Monolayer: Culture the cells for 21-28 days, changing the medium every 2-3 days to allow for differentiation and the formation of a tight, polarized monolayer.[6]

    • Expertise Note: The differentiation period is critical. Rushing this step will result in a "leaky" monolayer with poor tight junction formation, leading to artificially high permeability values.

Step 2: Monolayer Integrity Verification (Self-Validation)

Before initiating the transport experiment, the integrity of each cell monolayer must be confirmed.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Allow plates to equilibrate to room temperature for 30 minutes.

    • Using a Millicell® ERS-2 Voltohmmeter, measure the electrical resistance across the monolayer.

    • Subtract the resistance of a blank insert (containing medium but no cells) and multiply by the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert) to get the TEER value in Ω·cm².

    • Acceptance Criterion: Only use wells with TEER values > 250 Ω·cm².

  • Lucifer Yellow Permeability Assay:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4).

    • Add 100 µM Lucifer Yellow in transport buffer to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate for 1 hour at 37°C.

    • Take a sample from the basolateral chamber and measure fluorescence (Excitation: ~428 nm, Emission: ~536 nm).

    • Calculate the Papp value for Lucifer Yellow.

    • Acceptance Criterion: The apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

Quality Control ParameterMethodAcceptance CriterionRationale
Monolayer IntegrityTEER> 250 Ω·cm²Ensures the formation of robust tight junctions between cells.
Paracellular FluxLucifer Yellow Papp< 1.0 x 10⁻⁶ cm/sConfirms that the tight junctions are effectively restricting passive paracellular leakage.
Step 3: The Transport Experiment

G cluster_workflow Experimental Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days (Differentiation) A->B C QC Check: Measure TEER & Lucifer Yellow Flux B->C D Prepare Dosing Solutions (Compound + Controls) C->D If QC Pass E Perform Bidirectional Transport Assay (A->B and B->A) D->E F Collect Samples (Donor and Receiver) E->F G Quantify Concentration (LC-MS/MS) F->G H Calculate Papp & Efflux Ratio G->H I Data Interpretation H->I

Caption: Workflow for the Caco-2 permeability assay.

  • Prepare Transport Buffer: HBSS supplemented with 25 mM HEPES, adjusted to pH 7.4.

  • Prepare Dosing Solutions: Prepare a 10 µM solution of 2,3,6-Trimethoxybenzoic acid in the transport buffer. Also prepare 10 µM solutions for the controls: Propranolol (high permeability) and Atenolol (low permeability).

  • Wash Monolayers: Gently wash the monolayers twice with pre-warmed (37°C) transport buffer on both the apical and basolateral sides.

  • Initiate Transport (A -> B):

    • Add 100 µL of the dosing solution to the apical chamber of the designated wells.

    • Add 600 µL of fresh transport buffer to the basolateral chamber.

  • Initiate Transport (B -> A):

    • Add 600 µL of the dosing solution to the basolateral chamber of the designated wells.

    • Add 100 µL of fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours.[9]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers for all wells. Store samples at -20°C or below until analysis.

Step 4: Sample Analysis & Data Calculation
  • Quantification: Analyze the concentration of the test compound and controls in all donor and receiver samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp):

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation (µmol/s), calculated as the concentration in the receiver chamber multiplied by the receiver volume, divided by the incubation time.

    • A is the surface area of the membrane (e.g., 0.33 cm²).

    • C₀ is the initial concentration in the donor chamber (µmol/mL).

  • Calculate Efflux Ratio (ER):

    ER = Papp (B -> A) / Papp (A -> B)

Data Interpretation and Expected Results

The results will classify the permeability of 2,3,6-Trimethoxybenzoic acid and determine if it is a substrate of efflux pumps.

Table 1: Example Data and Interpretation

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
Atenolol (Low Permeability Control)0.50.61.2LowNo
Propranolol (High Permeability Control)25.023.50.9HighNo
2,3,6-TMBA (Hypothetical 1) 12.513.11.05HighNo
2,3,6-TMBA (Hypothetical 2) 2.18.44.0ModerateYes

Permeability Classification:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Efflux Ratio Interpretation:

  • ER ≈ 1: Indicates that transport is primarily driven by passive diffusion.

  • ER > 2: A strong indication that the compound is actively transported by an efflux pump (e.g., P-glycoprotein).[10] This can lead to poor absorption and low bioavailability in vivo, even if passive permeability is moderate to high.

References

  • University of Hertfordshire. 2,3,6-TBA (Ref: HC 1281). AERU. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Gomes, M. M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules. [Link]

  • The Good Scents Company. 2,4,5-trimethoxybenzoic acid. The Good Scents Company Information System. [Link]

  • Wikipedia. 2,3,6-Trichlorobenzoic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Uppsala University. Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. [Link]

  • National Center for Biotechnology Information. 2,3,6-Trimethoxybenzoic acid. PubChem Compound Database. [Link]

  • ResearchGate. 2,4,6-Trimethoxybenzoic acid | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. 2,4,6-Trimethoxybenzoic acid. PubChem Compound Database. [Link]

  • Buckley, S. T., et al. (2012). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. European Journal of Pharmaceutical Sciences. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • MDPI. Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. MDPI. [Link]

  • Technology Networks. PAMPA Permeability Assay. Technology Networks. [Link]

  • ResearchGate. (PDF) Cell-based in vitro models for predicting drug permeability. ResearchGate. [Link]

  • ACS Publications. Cell Permeability and Target Engagement of Middle-Sized Molecules Quantified by In-Cell NMR. Analytical Chemistry. [Link]

  • ACS Publications. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Sygnature Discovery. MDCK-WT/MDR1 Permeability. Sygnature Discovery. [Link]

  • BMG LABTECH. FITC dextran permeability assay for tight junctions. BMG LABTECH. [Link]

Sources

Application

Experimental protocol for amide coupling with 2,3,6-Trimethoxybenzoic acid

Application Note & Technical Guide | ID: AN-TMBA-2026 Executive Summary & Strategic Rationale Synthesizing amides from 2,3,6-trimethoxybenzoic acid (TMBA) presents a distinct challenge in organic synthesis: the "Ortho Ef...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | ID: AN-TMBA-2026

Executive Summary & Strategic Rationale

Synthesizing amides from 2,3,6-trimethoxybenzoic acid (TMBA) presents a distinct challenge in organic synthesis: the "Ortho Effect." The presence of methoxy substituents at the 2- and 6-positions creates significant steric bulk that shields the carbonyl carbon from nucleophilic attack. Furthermore, the electron-donating nature of the three methoxy groups increases the electron density of the aromatic ring, potentially reducing the electrophilicity of the activated carbonyl species.

Standard coupling protocols (e.g., EDC/NHS or standard HATU conditions) often result in sluggish kinetics, incomplete conversion, or racemization (if chiral amines are used) due to the prolonged reaction times required.

This guide details three validated protocols designed to overcome these barriers:

  • The "Gold Standard" (Acid Chloride): utilizing Oxalyl Chloride for maximum reactivity.

  • The Modern Solution (TCFH-NMI): A mild, highly efficient method specifically developed for sterically hindered acids.

  • The "Brute Force" Optimization (HATU/HOAt): Modified conditions for traditional reagents.

Structural Analysis & Decision Matrix

The 2,6-dimethoxy substitution pattern forces the carboxyl group out of planarity with the aromatic ring to minimize steric clash. While this prevents conjugation (resonance), the physical bulk blocks the trajectory of incoming amines (nucleophiles).

Workflow: Selecting the Right Protocol

CouplingStrategy Start Start: 2,3,6-Trimethoxybenzoic Acid Coupling CheckAmine Analyze Amine Nucleophile Start->CheckAmine IsSensitive Is the Amine Acid-Sensitive? CheckAmine->IsSensitive ProtocolA Protocol A: Acid Chloride (Oxalyl Chloride/DMF) IsSensitive->ProtocolA No (Robust substrate) ProtocolB Protocol B: TCFH-NMI (Acyl Imidazolium) IsSensitive->ProtocolB Yes (Needs mild conditions) ProtocolC Protocol C: HATU + HOAt (Elevated Temp) ProtocolB->ProtocolC If conversion < 50%

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine sensitivity and steric demands.

Protocol A: The Acid Chloride Method (Oxalyl Chloride)

Best For: Non-acid-sensitive amines, scale-up, and extremely hindered amines.

Direct conversion to the acid chloride is the most robust method for 2,3,6-TMBA. We utilize Oxalyl Chloride with catalytic DMF rather than Thionyl Chloride (


). Thionyl chloride often requires heating, which can degrade electron-rich aromatic rings; Oxalyl chloride operates effectively at room temperature.
Mechanism

The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (active chloroiminium species), which rapidly converts the carboxylic acid to the acid chloride, releasing gases (


, 

,

) that drive the reaction to completion.
Materials
  • 2,3,6-Trimethoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Dimethylformamide) (0.05 equiv - Critical Catalyst )

  • DCM (Dichloromethane) (Anhydrous)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 – 3.0 equiv)
    
  • Amine coupling partner (1.0 – 1.2 equiv)

Step-by-Step Procedure
  • Activation:

    • Dissolve 2,3,6-TMBA in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF (2-3 drops per mmol scale).

    • Slowly add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (

      
      ).
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: The solution should turn from a suspension to a clear yellow solution.

  • Solvent Swap (Optional but Recommended):

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl.

    • Redissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the base (DIPEA or

      
      ).
      
    • Add the amine coupling partner slowly.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM or EtOAc.

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: The Modern Approach (TCFH-NMI)

Best For: Acid-sensitive substrates, "difficult" couplings where HATU fails, and preventing epimerization.

Recent literature (Beaming et al., Chem. Sci.[1]) has demonstrated that TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) is superior to HATU for sterically hindered carboxylic acids. It forms a highly reactive N-acyl imidazolium intermediate in situ.[2]

Mechanism of Activation

TCFH_Mechanism TMBA 2,3,6-TMBA Intermediate Acyl Imidazolium (Highly Reactive) TMBA->Intermediate + TCFH / NMI TCFH TCFH Reagent TCFH->Intermediate NMI NMI (Base) NMI->Intermediate Product Final Amide Intermediate->Product + Amine Amine Amine Nucleophile Amine->Product

Figure 2: The TCFH-NMI activation pathway generates a compact, high-energy acyl imidazolium species that bypasses the steric bulk affecting larger coupling reagents.

Materials
  • 2,3,6-Trimethoxybenzoic acid (1.0 equiv)

  • TCFH (1.1 – 1.5 equiv)

  • N-methylimidazole (NMI) (2.5 – 3.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF.

Step-by-Step Procedure
  • Preparation:

    • Dissolve 2,3,6-TMBA and the amine coupling partner (1.0 – 1.2 equiv) in anhydrous Acetonitrile (0.1 – 0.2 M).

    • Note: Unlike the acid chloride route, this is a "one-pot" addition.

  • Reagent Addition:

    • Add NMI (N-methylimidazole) to the solution.

    • Add TCFH in a single portion.

  • Reaction:

    • Stir the reaction at Room Temperature.

    • Monitor via LCMS. This reaction is typically faster than HATU for hindered substrates (1–4 hours).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (removes NMI and TCFH byproducts effectively).

    • Wash with Sat.

      
       and Brine.
      

Protocol C: "Brute Force" HATU/HOAt

Best For: Laboratories without access to TCFH or Oxalyl Chloride; standard automated synthesis.

If you must use standard uronium reagents, HATU is preferred over EDC or HBTU. However, the addition of HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended to accelerate the reaction via the "neighboring group effect" of the pyridine nitrogen in HOAt.

  • Modification: Due to the 2,6-steric hindrance, heating to 50°C – 60°C is often required.

  • Solvent: DMF or NMP is preferred over DCM to support the elevated temperature and solubility.

Optimization & Troubleshooting Data

ObservationProbable CauseCorrective Action
Low Yield (<30%) Steric shielding of CarbonylSwitch from HATU to Acid Chloride (Protocol A).
Desmethyl Impurity Harsh acidic conditionsAvoid heating with Thionyl Chloride; use Oxalyl Chloride at 0°C -> RT.
No Reaction (TCFH) Hydrolysis of reagentEnsure Acetonitrile is anhydrous. TCFH is moisture sensitive.
Slow Conversion Electronic repulsionThe electron-rich ring reduces electrophilicity. Increase reaction time to 24h or heat to 50°C.

References

  • General Amide Coupling Reviews

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • TCFH-NMI for Hindered Acids (Key Reference)

    • Beaming, G. M., & Mo, F. (2018). TCFH–NMI: Direct access to N-acyl imidazoliums for challenging amide bond formations.[3] Chemical Science, 9, 7112-7118.

  • Acid Chloride Optimization

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Acyl Fluorides (Alternative Method)

    • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of acyl fluorides. Journal of the American Chemical Society, 117(19), 5401-5402.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,3,6-Trimethoxybenzoic Acid (TMBA) Synthesis

[1] Current Status: Operational Ticket ID: TMBA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely encountering yield inconsistencies due to the spe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: TMBA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering yield inconsistencies due to the specific electronic and steric nature of the 2,3,6-substitution pattern. Unlike the more common 3,4,5-trimethoxybenzoic acid (Gallate derivative), the 2,3,6-isomer possesses two ortho-methoxy groups.[1] This creates significant steric hindrance around the carbonyl center and renders the aromatic ring highly electron-rich, making it susceptible to unwanted electrophilic aromatic substitution (e.g., chlorination) during oxidation.[1]

This guide prioritizes the Pinnick Oxidation (Chlorite/Aldehyde) workflow as the "Gold Standard" for laboratory-scale purity, while addressing the Permanganate route for cost-sensitive scaling.

Module 1: The "Gold Standard" Protocol (Pinnick Oxidation)

Recommended for: High purity (>98%), milligram to multigram scale.[1] Core Challenge: Preventing ring chlorination by the byproduct HOCl.

Optimized Reaction Workflow

The reaction relies on Sodium Chlorite (


) activated by a mild acid buffer.
ComponentRoleCritical Parameter
Substrate 2,3,6-TrimethoxybenzaldehydeDissolve fully in

-BuOH/THF before adding oxidant.[1]
Oxidant

(80% tech grade)
Use 1.5 - 2.0 equivalents.[1] Dissolve in water first.
Buffer

(Monobasic)
Maintain pH 3.5–4.[1]5. Prevents rapid decomposition of chlorite.[1]
Scavenger 2-Methyl-2-butene (or Resorcinol)MANDATORY. Must be present before oxidant addition.[1]
Solvent

-BuOH : Water (3:[1]1)
Homogeneous system essential for kinetics.[1]
Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 2,3,6-trimethoxybenzaldehyde in

    
    -BuOH (10 mL/g).
    
  • Scavenger Addition: Add 5.0–10.0 eq of 2-Methyl-2-butene .[1]

    • Technical Note: This alkene acts as a "chlorine sink," reacting with the hypochlorous acid (HOCl) byproduct to form a volatile chloro-alkene, preventing it from attacking the electron-rich benzene ring.[1]

  • Buffer Addition: Add a solution of

    
     (1.5 eq) in water.
    
  • Oxidation (Controlled): Cool the mixture to 10°C. Add the aqueous

    
     (1.5 eq) solution dropwise over 30 minutes.
    
    • Visual Cue: The solution should turn a pale yellow. A deep yellow/green gas indicates

      
       accumulation (too acidic or too fast addition).[1]
      
  • Quench: Stir at room temperature for 2–4 hours. Monitor by TLC.[1][2] Quench with saturated

    
     solution.[1]
    

Module 2: Visualizing the Process Logic

Figure 1: Reaction Pathway & Troubleshooting Logic

This diagram illustrates the critical decision points and chemical pathways, highlighting where yield loss typically occurs.

TMBA_Synthesis Start Start: 2,3,6-Trimethoxybenzaldehyde Choice Select Oxidation Method Start->Choice Pinnick Pinnick Oxidation (NaClO2 + Scavenger) Choice->Pinnick High Purity KMnO4 Permanganate Oxidation (KMnO4 + Phase Transfer) Choice->KMnO4 Low Cost/Scale Scavenger CRITICAL: Add 2-Methyl-2-butene (Prevents Ring Chlorination) Pinnick->Scavenger Reaction Reaction Phase (pH 3.5-4.5, t-BuOH/H2O) Scavenger->Reaction Workup Base Extraction (NaHCO3) Remove Neutral Impurities Reaction->Workup OverOx Risk: Ring Cleavage Control: Keep T < 10°C KMnO4->OverOx OverOx->Workup Acidify Acidification (HCl) Precipitate Product Workup->Acidify

Caption: Workflow decision tree highlighting the critical role of scavengers in the Pinnick route to protect the electron-rich aromatic ring.

Module 3: Troubleshooting & FAQs

Q1: My product contains a chlorinated impurity (M+34 mass peak). Why?

Diagnosis: Inefficient scavenging of Hypochlorous Acid (HOCl).[1] Mechanism: The oxidation of the aldehyde generates HOCl as a byproduct.[3] The 2,3,6-trimethoxy ring is extremely electron-rich and acts as a nucleophile, reacting with HOCl to form chloro-2,3,6-trimethoxybenzoic acid.[1] Solution:

  • Increase 2-methyl-2-butene to 10 equivalents.

  • Switch to Resorcinol (1.5 eq) as a scavenger if the alkene is too volatile for your setup (though this complicates purification slightly).[1]

  • Ensure the buffer pH is not too low (<3.0 accelerates HOCl generation).[1]

Q2: The yield is low (<50%) after acidification.

Diagnosis: Incomplete precipitation or decarboxylation. Solution:

  • Check pH: The 2,3,6-TMBA acid is relatively strong due to the ortho-methoxy effect (steric inhibition of resonance).[1] Ensure you acidify to pH 1–2 using 1N HCl.[1]

  • Salting Out: The high oxygen content makes the acid somewhat water-soluble. Saturate the aqueous layer with NaCl before extracting with Ethyl Acetate.

  • Avoid Heating: Do not heat the acidic solution above 50°C during workup; electron-rich benzoic acids can decarboxylate.[1]

Q3: Can I use KMnO4 instead?

Answer: Yes, but with caveats.

  • Protocol: Use aqueous KMnO4 with a phase transfer catalyst (e.g., 18-Crown-6 or TBAB ) in Dichloromethane or Benzene (if permitted).[1]

  • Risk: Permanganate is aggressive.[1] It can oxidatively cleave the ring or over-oxidize methoxy groups.

  • Control: Run the reaction at 0°C and quench immediately upon consumption of starting material.

Module 4: Purification (The "Acid/Base Swing")

Do not rely solely on column chromatography.[1] The most efficient purification utilizes the acidity of the product.

The "Swing" Protocol
  • Extract: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash 1 (Acidic): Wash with 1N HCl (removes inorganic salts).

  • Extraction (Basic): Extract the organic layer with Saturated NaHCO3 (3x) .

    • Chemistry: The TMBA moves into the aqueous layer as the sodium salt (

      
      ).
      
    • Impurity Removal: Unreacted aldehyde and neutral byproducts remain in the EtOAc layer. Discard the EtOAc layer.

  • Precipitation: Carefully acidify the aqueous NaHCO3 layer with concentrated HCl to pH 1 while stirring.

  • Filtration: Collect the white precipitate.[1]

  • Recrystallization: If necessary, recrystallize from Water:Ethanol (9:1) or Water:Acetic Acid .[1]

References

  • Pinnick Oxidation Protocol

    • Source: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[1] "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096.[1]

    • Relevance: Establishes the core NaClO2/Scavenger methodology.
    • [1]

  • Scavenger Necessity for Electron-Rich Rings

    • Source: Dalcanale, E., & Montanari, F. (1986).[1] "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry, 51(4), 567-569.[1]

    • Relevance: Discusses the suppression of chlorin
    • [1]

  • Synthesis of Polymethoxybenzoic Acids

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p. 972 (1963); Vol. 32, p. 101 (1952).[1] (General procedures for methoxy-benzoic acids).

    • Relevance: Provides baseline physical properties and crystallization solvents.[1]

    • [1]

  • Steric Effects in 2,6-Disubstituted Benzoates

    • Source:Journal of Chemical Education, "Steric Inhibition of Resonance in 2,6-Disubstituted Benzoic Acids."[1]

    • Relevance: Explains the solubility and pKa shifts observed in the 2,3,6-isomer.
    • [1]

Sources

Optimization

Technical Support Center: Purification of 2,3,6-Trimethoxybenzoic Acid

Welcome to the Technical Support Center for the purification of 2,3,6-Trimethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2,3,6-Trimethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high-purity 2,3,6-Trimethoxybenzoic Acid for your research and development needs.

Understanding the Molecule: Why Purification Can Be Tricky

2,3,6-Trimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of three methoxy groups and a carboxylic acid function imparts a unique combination of polarity and steric hindrance that can complicate purification. Unlike simpler benzoic acids, its solubility profile can be less predictable, and the potential for closely related impurities necessitates a well-designed purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,3,6-Trimethoxybenzoic Acid?

A1: The impurity profile largely depends on the synthetic route. Common impurities can include:

  • Starting materials: Unreacted precursors such as 2,3,6-trihydroxybenzoic acid or its partially methylated analogues.

  • Isomeric byproducts: Incomplete methylation or rearrangement reactions can lead to the formation of other trimethoxybenzoic acid isomers or dimethoxybenzoic acid derivatives.

  • Reagents and byproducts from synthesis: Residual alkylating agents (like dimethyl sulfate), bases, or salts from the work-up procedure. For instance, if a Vilsmeier-Haack type formylation is used to introduce a carbonyl group prior to oxidation, residual reagents from this step could be present.[1]

  • Solvent residues: Trapped solvents from the reaction or initial extraction steps.

Q2: I'm struggling to find a good single solvent for recrystallization. Why is that?

A2: Polysubstituted benzoic acids, like the 2,3,6-trimethoxy isomer, can exhibit high solubility in a wide range of organic solvents, which can make finding a suitable single solvent for recrystallization challenging.[2] This is due to the molecule possessing both polar (carboxylic acid and methoxy groups) and non-polar (benzene ring) characteristics. You may find that the compound is either too soluble even at low temperatures or poorly soluble even at the solvent's boiling point. In such cases, a mixed-solvent system is often the most effective approach.

Q3: What analytical techniques are recommended for assessing the purity of 2,3,6-Trimethoxybenzoic Acid?

A3: A combination of methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying the main compound and detecting minor impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any isomeric or structurally related impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting range.[4]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify unknown impurities when coupled with a separation technique like GC or LC.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2,3,6-Trimethoxybenzoic Acid and provides actionable solutions.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.

Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point. It can also happen if the concentration of the solute is too high, or if the solution is cooled too rapidly.

Troubleshooting Workflow:

G start Oiling Out Occurs step1 Add more solvent to the hot solution start->step1 step2 Reheat to ensure complete dissolution step1->step2 step3 Cool the solution slowly (e.g., in a Dewar flask or covered beaker) step2->step3 step4 Scratch the inside of the flask with a glass rod step3->step4 step5 Add a seed crystal step4->step5 end_success Crystals Form Successfully step5->end_success Success end_fail Still Oiling Out? Consider a different solvent system. step5->end_fail Failure

Caption: Troubleshooting workflow for oiling out during recrystallization.

Problem 2: Poor Recovery After Recrystallization

Symptom: You obtain a very low yield of purified product.

Causality: This can be due to several factors:

  • Using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization during hot filtration.

  • Incomplete crystallization upon cooling.

  • Loss of product during transfer and washing steps.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper to prevent the product from crystallizing prematurely.[6]

  • Sufficient Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize product precipitation.

  • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product.

Problem 3: Persistent Impurities Detected by HPLC

Symptom: After purification, HPLC analysis still shows the presence of one or more impurities.

Causality: The chosen purification method may not be effective for the specific impurities present. For example, if an impurity has a very similar solubility profile to your product, recrystallization alone may not be sufficient.

Purification Strategy Flowchart:

G start Crude 2,3,6-Trimethoxybenzoic Acid recrystallization Recrystallization (Mixed Solvent System, e.g., Methanol/Water) start->recrystallization hplc_check1 HPLC Purity Check recrystallization->hplc_check1 acid_base Acid-Base Extraction hplc_check1->acid_base Purity < 99% final_product High-Purity Product hplc_check1->final_product Purity > 99% hplc_check2 HPLC Purity Check acid_base->hplc_check2 chromatography Column Chromatography hplc_check2->chromatography Purity < 99% hplc_check2->final_product Purity > 99% chromatography->final_product

Caption: A multi-step purification strategy for challenging impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)

This protocol is adapted from general procedures for substituted benzoic acids and is a good starting point for 2,3,6-Trimethoxybenzoic Acid.

  • Dissolution: In a fume hood, dissolve the crude 2,3,6-Trimethoxybenzoic Acid in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: To the hot methanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few more drops of hot methanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This technique leverages the acidic nature of the carboxylic acid group.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The 2,3,6-Trimethoxybenzoic Acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3), causing the purified 2,3,6-Trimethoxybenzoic Acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry thoroughly.

Quantitative Data Summary

Table 1: Solubility of Benzoic Acid and Related Compounds in Common Solvents (Qualitative)

CompoundWaterEthanolMethanolEthyl AcetateToluene
Benzoic AcidSparingly solubleSolubleSolubleSolubleSparingly soluble
2,3,4-Trimethoxybenzoic Acid-SolubleSolubleSoluble-
2,3,6-Trimethoxybenzoic AcidLikely sparingly solubleLikely solubleLikely solubleLikely solubleLikely soluble

References

  • University of Hertfordshire. (n.d.). 2,3,6-TBA (Ref: HC 1281). AERU. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Google Patents. (n.d.). US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives.
  • Quora. (n.d.). How can benzoic acid be tested for purity? Retrieved February 7, 2026, from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2,3,6-Trimethoxybenzoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 2,3,6-Trimethoxybenzoic acid. It offers troubleshooting advice and detailed p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 2,3,6-Trimethoxybenzoic acid. It offers troubleshooting advice and detailed protocols to address common challenges encountered during its purification, ensuring the attainment of high-purity material essential for research and development.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries and issues that arise during the purification of 2,3,6-Trimethoxybenzoic acid.

Q1: My crude 2,3,6-Trimethoxybenzoic acid has a brownish or yellowish tint. What is the likely cause and how can I remove the color?

A1: A colored tint in your crude product often indicates the presence of phenolic impurities or residual starting materials that have undergone some degree of oxidation. A common precursor, 2,3,6-trihydroxybenzoic acid or its derivatives, if not fully methylated, can lead to colored byproducts. The most effective method to remove these colored impurities is through recrystallization with the aid of activated carbon. The activated carbon will adsorb the colored impurities, and subsequent filtration will yield a decolorized solution from which pure, white crystals of 2,3,6-Trimethoxybenzoic acid can be obtained upon cooling.

Q2: After recrystallization, my yield of 2,3,6-Trimethoxybenzoic acid is very low. What are the possible reasons for this?

A2: Low recovery after recrystallization can be attributed to several factors:

  • Choice of an inappropriate solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Using an excessive amount of solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too rapidly: This can lead to the formation of fine, impure crystals and trap impurities.

  • Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, some of your product may crystallize on the filter paper.

To improve your yield, ensure you are using a minimal amount of a suitable hot solvent and allow the solution to cool slowly. Using a pre-heated funnel for hot filtration can also prevent premature crystallization.

Q3: I am struggling to separate 2,3,6-Trimethoxybenzoic acid from its isomers. What is the best approach?

A3: The separation of closely related isomers can be challenging due to their similar physical properties. While careful recrystallization may provide some enrichment, column chromatography is generally the most effective method for separating isomers. A silica gel column with a suitable solvent system, such as a gradient of ethyl acetate in hexane, can effectively separate 2,3,6-Trimethoxybenzoic acid from its isomers based on their differing polarities.

Q4: My purified 2,3,6-Trimethoxybenzoic acid has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. To obtain a sharp melting point, further purification by recrystallization or column chromatography is necessary.

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex purification challenges you might face.

Issue 1: Persistent Contamination with Starting Materials or Intermediates

Underlying Cause: Incomplete reaction during the synthesis of 2,3,6-Trimethoxybenzoic acid is a common reason for the presence of starting materials or intermediates in the crude product. For instance, if the synthesis involves the methylation of 2,3,6-trihydroxybenzoic acid, incompletely methylated intermediates such as 2,3-dihydroxy-6-methoxybenzoic acid or 2-hydroxy-3,6-dimethoxybenzoic acid may be present.

Troubleshooting Strategy: Acid-Base Extraction

Acid-base extraction is a powerful technique to separate acidic compounds from neutral or basic impurities. Since 2,3,6-Trimethoxybenzoic acid and its partially methylated precursors are acidic, this technique can be used to separate them from any neutral byproducts.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2,3,6-Trimethoxybenzoic acid in an organic solvent like ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic compounds will be deprotonated to form their corresponding sodium salts, which are soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The acidic compounds will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

This procedure will isolate the acidic components. To separate the fully methylated product from the partially methylated impurities, column chromatography is recommended.

Issue 2: Presence of Non-Acidic Impurities

Underlying Cause: Depending on the synthetic route, non-acidic impurities may be present. For example, if the synthesis involves the oxidation of 2,3,6-trimethoxytoluene, unreacted starting material may remain.

Troubleshooting Strategy: Selective Recrystallization or Column Chromatography

1. Recrystallization:

Recrystallization is often the first line of defense for purifying solid compounds. The choice of solvent is critical for successful purification.

Table 1: Solvent Selection for Recrystallization of 2,3,6-Trimethoxybenzoic Acid

SolventSolubility of 2,3,6-Trimethoxybenzoic Acid (Hot)Solubility of 2,3,6-Trimethoxybenzoic Acid (Cold)Common Impurities' Solubility
Ethanol/WaterHighLowVaries
TolueneModerateLowHigh for non-polar impurities
Ethyl Acetate/HexaneHighLowVaries

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table above.

  • Dissolution: In an Erlenmeyer flask, add the crude 2,3,6-Trimethoxybenzoic acid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

2. Column Chromatography:

For more challenging separations, column chromatography offers higher resolution.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure 2,3,6-Trimethoxybenzoic acid.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification strategies discussed.

Purification_Workflow cluster_start Crude Product cluster_recrystallization Initial Purification cluster_analysis Purity Assessment cluster_pure Final Product cluster_further_purification Advanced Purification Crude Crude 2,3,6-Trimethoxybenzoic Acid Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Analysis Melting Point / TLC Analysis Recrystallization->Analysis Pure Pure 2,3,6-Trimethoxybenzoic Acid Analysis->Pure Purity Met AcidBase Acid-Base Extraction Analysis->AcidBase Acidic/Basic Impurities ColumnChrom Column Chromatography Analysis->ColumnChrom Neutral/Isomeric Impurities AcidBase->ColumnChrom ColumnChrom->Pure

Caption: General purification workflow for crude 2,3,6-Trimethoxybenzoic acid.

AcidBase_Extraction_Diagram Start Crude Product in Organic Solvent AddBase Add aq. NaHCO₃ Solution Start->AddBase Separate Separatory Funnel (Shake and Separate Layers) AddBase->Separate OrganicLayer Organic Layer (Neutral Impurities) Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Sodium 2,3,6-trimethoxybenzoate) Separate->AqueousLayer Bottom Layer AddAcid Add aq. HCl AqueousLayer->AddAcid Precipitate Precipitation of Pure Acid AddAcid->Precipitate Filter Filter, Wash, and Dry Precipitate->Filter PureProduct Pure 2,3,6-Trimethoxybenzoic Acid Filter->PureProduct

Caption: Workflow for purification via acid-base extraction.

References

  • General procedures for the purification of Carboxylic acids. Chempedia. [Link][1]

  • Thin-Layer Chromatography and Column Chromatography. University of California, Los Angeles. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • 2,3,6-Trimethoxybenzoic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Trimethoxybenzoic Acid Derivatives

Introduction: Trimethoxybenzoic acid (TMBA) and its derivatives are a class of compounds with significant therapeutic potential, often serving as key building blocks in medicinal chemistry and organic synthesis.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Trimethoxybenzoic acid (TMBA) and its derivatives are a class of compounds with significant therapeutic potential, often serving as key building blocks in medicinal chemistry and organic synthesis.[1][2][3] A significant hurdle in the development of these molecules is their inherently low aqueous solubility, a consequence of their hydrophobic methoxy groups which limits their interaction with water.[4] This poor solubility can severely impede bioavailability, leading to challenges in formulating effective oral and parenteral dosage forms.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals encountering solubility challenges with TMBA derivatives. It offers troubleshooting strategies, detailed experimental protocols, and foundational scientific principles to navigate these common experimental hurdles.

Troubleshooting Guide: Addressing Acute Experimental Issues

This section is designed to provide immediate, actionable solutions to common problems encountered during formulation development.

Q1: My TMBA derivative is precipitating out of my aqueous buffer during my experiment. What are my immediate options to keep it in solution?

A1: Witnessing your compound crash out of solution can be disheartening, but it's a common issue that can often be resolved with prompt action. The underlying cause is that the concentration of your TMBA derivative has exceeded its saturation solubility in the current buffer system. Here’s a logical progression of immediate troubleshooting steps:

Step 1: pH Adjustment

  • Scientific Rationale: TMBA derivatives are acidic due to the carboxylic acid group.[2][4] By increasing the pH of the solution to be at least 2 units above the compound's pKa, you can deprotonate the carboxylic acid, forming a more polar (and thus more water-soluble) carboxylate salt.[4][5]

  • Protocol:

    • Determine the pKa of your specific TMBA derivative (either experimentally or through in silico prediction). For 3,4,5-TMBA, the predicted pKa is around 4.23-4.25.[3][6]

    • Prepare a stock solution of a suitable base (e.g., 1 M NaOH or KOH).

    • While stirring your TMBA derivative suspension, add the base dropwise, monitoring the pH with a calibrated pH meter.

    • Observe for dissolution. Note the pH at which your compound fully dissolves. This will give you a good indication of the required pH for your future experiments. Be mindful that extreme pH values can lead to compound degradation.

Step 2: Introduction of a Co-solvent

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[7][8]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 300/400 (PEG 300/400), and dimethyl sulfoxide (DMSO) are frequently used.[4][8]

  • Protocol:

    • Start by preparing a concentrated stock solution of your TMBA derivative in a co-solvent like DMSO.

    • Gradually add this stock solution to your aqueous buffer while vortexing or stirring vigorously to avoid localized precipitation.

    • A common starting point for in vitro assays is to keep the final concentration of the organic co-solvent below 1% (v/v) to minimize potential artifacts. However, for formulation purposes, higher percentages can be used. A formulation for 3,4,5-TMBA has been described using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Step 3: Gentle Heating and Sonication

  • Scientific Rationale: For many compounds, solubility increases with temperature.[4] Sonication can provide the energy needed to break down the crystal lattice of the solid compound, facilitating its dissolution.

  • Protocol:

    • Gently warm your solution in a water bath (e.g., to 37°C or slightly higher, but be cautious of compound stability at elevated temperatures).

    • Place the sample in an ultrasonic bath for short bursts (e.g., 5-10 minutes).

    • Combine gentle heating with sonication for a synergistic effect.[1] Note that this may lead to a supersaturated solution that could precipitate upon cooling.

Below is a workflow to guide your immediate response to precipitation issues.

G start Precipitation Observed ph_adjust Adjust pH > pKa + 2 start->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, PEG) ph_adjust->cosolvent No dissolved Compound Dissolved ph_adjust->dissolved Yes heating Apply Gentle Heat / Sonication cosolvent->heating No cosolvent->dissolved Yes heating->dissolved Yes reassess Reassess Formulation Strategy heating->reassess No

Caption: Immediate troubleshooting workflow for compound precipitation.

Q2: I'm trying to develop a more permanent solution for my TMBA derivative's low solubility. Should I consider salt formation, co-crystals, or a solid dispersion?

A2: Moving beyond immediate fixes to a robust, long-term formulation strategy is a critical step. The choice between salt formation, co-crystals, and solid dispersions depends on the physicochemical properties of your specific TMBA derivative, the desired dosage form, and the target product profile.

Decision-Making Framework:

StrategyScientific PrincipleIdeal For...Key Considerations
Salt Formation Ionization of the acidic TMBA derivative with a base to form a salt with higher aqueous solubility.[5][9]Weakly acidic TMBA derivatives with a suitable pKa.The pKa difference between the acid (drug) and base (counter-ion) should ideally be >3 to ensure salt stability. Potential for hygroscopicity and conversion back to the less soluble free acid form in the gastrointestinal tract.[5]
Co-crystals Incorporating the TMBA derivative into a crystal lattice with a pharmaceutically acceptable co-former via non-ionic interactions (e.g., hydrogen bonding).[9]TMBA derivatives that are non-ionizable or form unstable salts.Selection of an appropriate co-former is crucial. The resulting co-crystal must exhibit improved solubility and dissolution without compromising stability.[9] A study on gallic acid, a related compound, showed a 1.21-fold increase in solubility through co-crystallization with tartaric acid.[10]
Solid Dispersions Dispersing the TMBA derivative at a molecular level within a hydrophilic polymer matrix. This prevents crystallization and presents the drug in an amorphous, higher-energy state, which enhances dissolution.[11][12]Highly lipophilic TMBA derivatives.Drug-polymer miscibility is essential. The formulation must be physically stable to prevent recrystallization of the drug over time. Common carriers include povidone (PVP) and polyethylene glycols (PEGs).[13][14]

Experimental Workflow for Strategy Selection:

G start New TMBA Derivative pka Determine pKa start->pka ionizable Is it ionizable (pKa 2-8)? pka->ionizable salt_screen Perform Salt Screening ionizable->salt_screen Yes cocrystal_screen Perform Co-crystal Screening ionizable->cocrystal_screen No stable_salt Stable Salt Formed? salt_screen->stable_salt stable_salt->cocrystal_screen No formulation Proceed to Formulation stable_salt->formulation Yes solid_dispersion Develop Solid Dispersion cocrystal_screen->solid_dispersion If co-crystals are not viable solid_dispersion->formulation

Caption: Decision tree for selecting a solubility enhancement strategy.

Q3: My solid dispersion of a TMBA derivative is not improving dissolution rates as expected. How can I troubleshoot this?

A3: An underperforming solid dispersion often points to issues with amorphicity, drug-polymer miscibility, or the preparation method itself. Here’s how to investigate:

Step 1: Confirm Amorphous State

  • Scientific Rationale: The entire premise of a solid dispersion is to maintain the drug in a high-energy, amorphous state.[11][12] If the drug recrystallizes, the solubility advantage is lost.

  • Troubleshooting Protocol:

    • X-Ray Powder Diffraction (XRPD): This is the gold standard for detecting crystallinity. A true amorphous dispersion will show a broad, diffuse halo, while a crystalline sample will exhibit sharp Bragg peaks.

    • Differential Scanning Calorimetry (DSC): In your DSC thermogram, look for the absence of a sharp melting endotherm corresponding to the crystalline drug. You should observe a single glass transition temperature (Tg) for a miscible amorphous system.

Step 2: Evaluate the Preparation Method

  • Scientific Rationale: The method used to create the solid dispersion dictates the intimacy of mixing between the drug and the polymer.

  • Methods & Troubleshooting:

    • Solvent Evaporation: This method involves dissolving both the drug and polymer in a common solvent, followed by solvent removal.[12][15]

      • Problem: Incomplete solvent removal can act as a plasticizer, increasing molecular mobility and promoting recrystallization.

      • Solution: Ensure your drying process (e.g., vacuum oven, rotary evaporator) is sufficient to remove all residual solvent. Confirm with Thermogravimetric Analysis (TGA).

    • Melt Extrusion/Fusion: This involves melting the drug and polymer together at high temperatures.[11][13]

      • Problem: The drug may not be fully miscible with the polymer in the molten state, leading to phase separation upon cooling. Also, thermal degradation of the TMBA derivative is a risk.

      • Solution: Use DSC to assess drug-polymer miscibility. If immiscible, select a different polymer. Use TGA to determine the degradation temperature of your drug and ensure extrusion temperatures remain below this point.

Step 3: Re-evaluate the Polymer Choice

  • Scientific Rationale: Strong interactions (e.g., hydrogen bonding) between the drug and the polymer are crucial for stabilizing the amorphous form and preventing phase separation.

  • Troubleshooting:

    • Consider the chemical structure of your TMBA derivative. The carboxylic acid and methoxy groups can act as hydrogen bond donors and acceptors.

    • Select polymers with complementary functional groups. For example, povidone (PVP) has a carbonyl group that can form hydrogen bonds with the carboxylic acid of the TMBA derivative.

    • Use Fourier-Transform Infrared Spectroscopy (FTIR) to probe for these interactions. A shift in the vibrational frequency of the drug's carbonyl group upon dispersion in the polymer is strong evidence of interaction.[15]

Frequently Asked Questions (FAQs)

Q1: What are the first analytical steps I should take to characterize a new, poorly soluble TMBA derivative?

A1: A thorough initial characterization is fundamental. The following panel of tests will provide a solid baseline:

  • Solubility Profiling: Determine the equilibrium solubility in water, buffers of different pH (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents.

  • pKa Determination: Essential for pH-modification strategies.

  • Solid-State Characterization:

    • X-Ray Powder Diffraction (XRPD): To determine the initial crystalline form (polymorph).[16][17]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and purity.[16][18]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.[17]

    • Polarized Light Microscopy (PLM): To visualize crystal habit and morphology.

Q2: How can cyclodextrins be used to improve the solubility of TMBA derivatives?

A2: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like TMBA derivatives, forming inclusion complexes that have significantly higher aqueous solubility.

  • Mechanism: The hydrophobic part of the TMBA derivative (the methoxy-substituted benzene ring) partitions into the non-polar CD cavity, while the hydrophilic carboxylic acid group can remain exposed to the aqueous environment.[19]

  • Optimization: The stability and solubility enhancement of these complexes depend on the size-fit between the TMBA derivative and the CD cavity.[20] For aromatic compounds like TMBA, β-cyclodextrin and its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD, and sulfobutylether-β-cyclodextrin, SBE-β-CD) are typically the most effective.[1][19]

  • Characterization: The formation of an inclusion complex can be confirmed using techniques like ¹H NMR, where shifts in the chemical signals of the inner protons of the CD cavity indicate the presence of the guest molecule.[19]

G cluster_0 Components cluster_1 Formation TMBA TMBA Derivative (Hydrophobic) Complex Soluble Inclusion Complex TMBA->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Sources

Troubleshooting

Technical Support Center: 2,3,6-Trimethoxybenzoic Acid Solution Stability

Welcome to the technical support center for 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered when working with this compound in solution. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific experimental observations in a direct question-and-answer format.

Q1: My 2,3,6-TMBA solution, which was initially colorless, has developed a yellow or brown tint. What is causing this discoloration?

Potential Cause: Discoloration is a common indicator of chemical degradation, most frequently caused by photodegradation or oxidation. Aromatic compounds containing methoxy groups are susceptible to degradation upon exposure to light, particularly UV radiation.[1] This light-induced process can lead to the formation of colored byproducts.

Recommended Solution:

  • Immediate Protection: Transfer the solution to an amber glass vial or wrap the container completely in aluminum foil to block light exposure.

  • Verification of Integrity: Analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining 2,3,6-TMBA and identify any new impurity peaks.[2] A comparison against a freshly prepared, protected standard is essential.

Preventative Measures:

  • Always prepare and store 2,3,6-TMBA solutions in amber volumetric flasks or vials.

  • Minimize exposure to ambient and overhead laboratory lighting during experiments.

  • For highly sensitive applications, consider working under yellow light conditions.

Q2: I've observed a precipitate forming in my solution, even though the concentration is below the reported solubility limit. Why is this happening?

Potential Causes: Unexpected precipitation can stem from several factors related to the solution's microenvironment:

  • pH Shift: 2,3,6-TMBA is a carboxylic acid. Its solubility is highly dependent on pH. The protonated (acid) form is significantly less water-soluble than the deprotonated (carboxylate salt) form. A decrease in the solution's pH can cause the compound to crash out.

  • Solvent Choice: While 2,3,6-TMBA is soluble in many organic solvents, its long-term stability can vary.[3][4] In mixed-solvent systems, changes in the solvent ratio due to evaporation of a more volatile component can reduce overall solubility.

  • Temperature Fluctuation: The solubility of most organic acids, including substituted benzoic acids, is temperature-dependent.[4] A significant decrease in temperature (e.g., moving from a warm benchtop to cold storage) can lead to supersaturation and subsequent precipitation.

  • Polymorphism: While not extensively documented for 2,3,6-TMBA, related compounds like 2,6-Dimethoxybenzoic acid are known to exhibit polymorphism, where different crystalline forms have different solubilities.[5] It is possible for a more soluble (metastable) form to convert to a less soluble (stable) form over time.

Recommended Solutions:

  • Check and Adjust pH: Measure the pH of the solution. If it is acidic, consider carefully adjusting it with a suitable base to increase the concentration of the more soluble carboxylate form.

  • Gentle Re-dissolution: Warm the solution gently (e.g., to 30-40°C) while stirring to see if the precipitate redissolves. If it does, temperature was likely the issue.

  • Solvent Re-evaluation: If using a mixed-solvent system, ensure the container is tightly sealed to prevent evaporation. Consider if a different solvent or co-solvent system would be more robust for your application.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing instability in your 2,3,6-TMBA solution.

G start Instability Observed (e.g., color change, precipitate) check_light Was solution exposed to light? start->check_light check_precipitate Is there a precipitate? start->check_precipitate protect_light ACTION: Protect from light (amber vial, foil) check_light->protect_light Yes check_light->check_precipitate No photodegradation LIKELY CAUSE: Photodegradation protect_light->photodegradation analyze Confirm degradation with analytical method (e.g., HPLC) photodegradation->analyze check_ph Measure pH check_precipitate->check_ph Yes ph_low Is pH too low for solubility? check_ph->ph_low adjust_ph ACTION: Adjust pH with appropriate buffer/base ph_low->adjust_ph Yes check_temp Were there temperature fluctuations? ph_low->check_temp No ph_issue LIKELY CAUSE: pH-dependent solubility adjust_ph->ph_issue ph_issue->analyze control_temp ACTION: Store at constant temp; Gently warm to redissolve check_temp->control_temp Yes check_temp->analyze No temp_issue LIKELY CAUSE: Temperature-dependent solubility control_temp->temp_issue temp_issue->analyze

Caption: Troubleshooting workflow for 2,3,6-TMBA solution instability.

Q3: My HPLC analysis shows a decrease in the parent compound peak and the appearance of new peaks over time. What are the likely degradation pathways?

Potential Cause: Beyond photodegradation, 2,3,6-TMBA can undergo degradation through two primary chemical pathways, especially under stressful conditions (e.g., elevated temperature or non-neutral pH).

  • Hydrolysis of Methoxy Groups: The methoxy (-OCH₃) ether linkages can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form hydroxyl (-OH) groups and methanol. This would result in compounds like 2-hydroxy-3,6-dimethoxybenzoic acid.

  • Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂).[6] For 2,3,6-TMBA, this would yield 1,2,4-trimethoxybenzene. This process is more common at temperatures exceeding 150-200°C.[6][7]

Recommended Action: To identify the degradation products, it is necessary to use more advanced analytical techniques. HPLC coupled with Mass Spectrometry (LC-MS) is the ideal method to determine the mass of the unknown peaks, which can then be used to deduce their structures and confirm the degradation pathway.

Potential Degradation Pathways of 2,3,6-TMBA

The following diagram illustrates the primary chemical degradation routes for 2,3,6-Trimethoxybenzoic acid under harsh environmental conditions.

G parent 2,3,6-Trimethoxybenzoic Acid hydrolysis_product Hydroxy-dimethoxybenzoic Acid + CH3OH parent->hydrolysis_product Hydrolysis (Strong Acid/Base, Heat) decarboxylation_product 1,2,4-Trimethoxybenzene + CO2 parent->decarboxylation_product Thermal Decarboxylation (High Temp, >200°C)

Caption: Potential chemical degradation pathways for 2,3,6-TMBA.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for 2,3,6-TMBA solutions?

For maximum stability, solutions should be stored at refrigerated temperatures (2-8°C) and protected from light in tightly sealed amber containers. For long-term storage (>1 month), consider storage at -20°C or -80°C, but be mindful of potential precipitation upon thawing.[8] Aliquoting the solution can prevent issues from repeated freeze-thaw cycles.[8]

Q: How does pH impact the stability and solubility of 2,3,6-TMBA?

As a carboxylic acid, its solubility in aqueous media is lowest at acidic pH (pH < pKa) and increases significantly at neutral to basic pH (pH > pKa) as the more soluble carboxylate salt is formed. While basic conditions improve solubility, highly alkaline or acidic conditions, especially when combined with heat, can accelerate hydrolytic degradation. For most applications, a buffered solution near neutral pH (pH 6.5-7.5) often provides the best balance of solubility and stability.

Q: Which solvents are recommended for preparing stable stock solutions?

2,3,6-TMBA is highly soluble in many common organic solvents.[3] For stock solutions, DMSO and ethanol are excellent choices. For aqueous experimental media, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer. This minimizes the time the compound spends in potentially stressful aqueous conditions.

Q: How can I perform a quick stability assessment of my formulation?

A forced degradation study is the standard approach. This involves exposing aliquots of your solution to various stress conditions and analyzing them at set time points.

Stress ConditionRationaleTypical Parameters
Heat Assesses thermal stability.40°C, 60°C, and 80°C for 1-2 weeks.[6]
Light Assesses photostability.Expose to direct sunlight or a photostability chamber.
Acid Assesses stability to acid hydrolysis.Spike with HCl to achieve pH 1-2.
Base Assesses stability to base hydrolysis.Spike with NaOH to achieve pH 12-13.
Oxidation Assesses oxidative stability.Add a small percentage of H₂O₂ (e.g., 3%).
Experimental Protocol: Stability Assessment by HPLC

This protocol provides a framework for quantifying 2,3,6-TMBA and its degradation products.

Objective: To determine the stability of 2,3,6-TMBA in a given solution over time and under stress conditions.

Materials:

  • HPLC system with UV-Vis Detector[2]

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • 2,3,6-TMBA reference standard

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile[2]

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,3,6-TMBA reference standard in the mobile phase (e.g., 1 mg/mL). Create a calibration curve by making serial dilutions (e.g., 1-200 µg/mL).[2]

  • Sample Preparation (Time Zero): Prepare your experimental solution of 2,3,6-TMBA. Immediately take an aliquot, filter it, and inject it into the HPLC. This is your T₀ reference point.

  • Incubation: Store the remaining solution under your desired test conditions (e.g., 40°C, protected from light).

  • Time Point Analysis: At scheduled intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot, filter, and inject it into the HPLC.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~220 nm[2]

    • Gradient: Start at 70% A / 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions. (Note: Gradient must be optimized for your specific formulation).

  • Data Analysis:

    • Quantify the peak area of 2,3,6-TMBA at each time point.

    • Calculate the percentage remaining relative to the T₀ sample.

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

References
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Available at: [Link]

  • 2,3,6-TBA (Ref: HC 1281). (n.d.). AERU, University of Hertfordshire. Available at: [Link]

  • Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). (2021). RSC Advances. Available at: [Link]

  • The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. (n.d.). NIH. Available at: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). ResearchGate. Available at: [Link]

  • 2,3,6-Trimethylbenzoic acid. (n.d.). Solubility of Things. Available at: [Link]

  • 2,4,6-Trimethoxybenzoic acid. (2001). ResearchGate. Available at: [Link]

  • 2,3,6-Trimethoxybenzoic acid. (n.d.). PubChem, NIH. Available at: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). PMC, PubMed Central. Available at: [Link]

  • Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. (1987). ACS Publications. Available at: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Available at: [Link]

  • Preparation method of methoxybenzoic acid. (n.d.). Google Patents.
  • Photochemistry of aromatic compounds. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? (2017). Quora. Available at: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). MDPI. Available at: [Link]

  • Study on Association of Substituted Benzoic Acids And Other Acids By Physical Methods. (2005). SciSpace. Available at: [Link]

  • MXene-Based Photocatalysts in Degradation of Organic and Pharmaceutical Pollutants. (2022). MDPI. Available at: [Link]

  • Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. (n.d.). PubMed. Available at: [Link]

  • Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. (2023). ResearchGate. Available at: [Link]

  • Catabolism of 2,4,5-trimethyoxybenzoic acid and 3-methoxycrotonic acid. (n.d.). PMC, NIH. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). PubMed. Available at: [Link]

  • Colorimetric analysis of 2-hydroxybenzoic acid. (n.d.). Unknown Source.
  • Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. (1987). The Journal of Organic Chemistry. Available at: [Link]

  • In Silico Perspective on Avobenzone, Octisalate, Octocrylene, Homosalate, and Bemotrizinol as Organic UV Filters Using DFT, TD-D. (2024). ACS Publications. Available at: [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Available at: [Link]

  • Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. Available at: [Link]

  • Showing Compound 3-Methoxybenzoic acid (FDB010546). (2010). FooDB. Available at: [Link]

  • Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. (2025). Indian Journal of Applied & Pure Biology. Available at: [Link]

Sources

Optimization

Technical Support Center: 2,3,6-Trimethoxybenzoic Acid (TMBA)

Introduction Welcome to the Technical Support Center. This guide addresses the degradation profiles of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the degradation profiles of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . Due to its specific substitution pattern (two ortho-methoxy groups), this molecule presents unique challenges in both biological catabolism and analytical separation compared to its isomers (e.g., 3,4,5-TMBA).

This documentation is structured to assist researchers in distinguishing between biological metabolism (enzymatic O-demethylation) and chemical degradation (hydrolysis/photolysis), with a dedicated module for troubleshooting HPLC/MS anomalies.

Module 1: Biological Degradation Pathways

The Mechanism: Sequential O-Demethylation

In microbial systems (specifically Sphingomonas, Pseudomonas, and Rhizobium spp.), 2,3,6-TMBA does not undergo immediate ring cleavage. It must first be rendered susceptible to dioxygenases via sequential O-demethylation.[1]

Key Technical Insight: The 2- and 6-methoxy groups create significant steric hindrance. Unlike 3,4,5-TMBA, where the para-position is easily accessible, 2,3,6-TMBA requires specific broad-specificity O-demethylases (often Rieske-type non-heme iron oxygenases) to initiate attack.

Pathway Visualization

The following diagram illustrates the catabolic cascade from 2,3,6-TMBA to the TCA cycle intermediates.

TMBA_Degradation cluster_legend Pathway Key TMBA 2,3,6-Trimethoxybenzoic Acid (Substrate) Intermediate1 3-Hydroxy-2,6-dimethoxybenzoic Acid (Primary Metabolite) TMBA->Intermediate1 O-Demethylase (System A) Intermediate2 2,3-Dihydroxy-6-methoxybenzoic Acid Intermediate1->Intermediate2 O-Demethylase (System B) RingCleavage Ring Cleavage (Extradiol Dioxygenase) Intermediate2->RingCleavage Decarboxylation/O2 TCA TCA Cycle Intermediates (Pyruvate/Oxaloacetate) RingCleavage->TCA Hydrolysis Legend Rate Limiting Step: Removal of ortho-methoxy groups

Figure 1: Proposed catabolic pathway of 2,3,6-TMBA in aerobic bacteria. The initial demethylation at C3 is energetically favored over the sterically hindered C2/C6 positions.

Frequently Asked Questions: Biological Metabolism

Q1: Why does my degradation assay stall at a mono-hydroxy intermediate?

  • Cause: The accumulation of 3-hydroxy-2,6-dimethoxybenzoic acid is common. Many generalist O-demethylases (like VanA or LigM types) can easily remove the meta (C3) methoxy group but fail to process the sterically crowded ortho (C2/C6) groups.

  • Solution: Ensure your microbial consortium includes strains capable of "di-ortho" cleavage, such as Sphingomonas paucimobilis SYK-6 or specific Arthrobacter strains known for degrading highly substituted lignin derivatives [1].

Q2: Can I use standard "anisic acid" degraders for 2,3,6-TMBA?

  • Answer: Likely not. Anisic acid (4-methoxybenzoic acid) degraders typically rely on para-O-demethylation. 2,3,6-TMBA lacks a para-substituent. You require strains expressing specific ortho-demethylase activity, often induced by growing cells on vanillate or syringate prior to exposure [2].

Module 2: Chemical Stability & Degradation

While biological pathways are enzymatic, researchers often confuse metabolic products with chemical degradation artifacts.

Stability Profile
Stress ConditionStability RatingMajor Degradation ProductMechanism
Acid Hydrolysis (0.1N HCl, 60°C)HighStableSteric protection of ester/ether bonds.
Base Hydrolysis (0.1N NaOH)Moderate2-Hydroxy-3,6-dimethoxybenzoic acidNucleophilic aromatic substitution (slow).
Oxidative Stress (3% H₂O₂)LowQuinone derivativesRing oxidation.
Photolysis (UV 254nm)Very LowDecarboxylated products (1,2,4-trimethoxybenzene)Photo-decarboxylation.

Q3: I see a new peak after leaving my sample on the bench. Is it a metabolite?

  • Troubleshooting: Check your light exposure. Polymethoxybenzoic acids are susceptible to photo-decarboxylation . If the new peak has a lower molecular weight (M-44 Da) and is less polar, it is likely the decarboxylated benzene derivative, not a biological metabolite.

  • Protocol: Always store 2,3,6-TMBA stock solutions in amber glass vials at -20°C.

Module 3: Analytical Troubleshooting (HPLC/MS)

Separating 2,3,6-TMBA from its demethylated isomers (e.g., 2,4,6-TMBA or hydroxy-dimethoxy variants) is the most frequent technical hurdle.

Method Development Guide

The Problem: The "Ortho Effect." The two ortho-methoxy groups in 2,3,6-TMBA prevent the carboxylic acid from achieving planarity with the benzene ring. This reduces conjugation and alters retention behavior compared to planar isomers like 3,4,5-TMBA.

Recommended Protocol (RP-HPLC):

  • Column: C18 or Phenyl-Hexyl (Phenyl columns offer better selectivity for methoxy-positional isomers).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH must be < 3.0 to suppress ionization of the COOH group).

  • Mobile Phase B: Acetonitrile (MeOH often causes peak broadening for polymethoxy compounds).

  • Gradient: Shallow gradient (e.g., 20% B to 40% B over 20 minutes).

Troubleshooting Workflow

HPLC_Troubleshooting Issue Issue: Poor Peak Resolution CheckpH Check Mobile Phase pH Is pH < 3.0? Issue->CheckpH CheckCol Check Column Type CheckpH->CheckCol Yes Action1 Add 0.1% TFA or Formic Acid (Suppress Ionization) CheckpH->Action1 No Action2 Switch to Phenyl-Hexyl Phase (Pi-Pi Interaction) CheckCol->Action2 Using C18?

Figure 2: Decision tree for resolving co-elution of TMBA isomers.

Q4: My MS signal for 2,3,6-TMBA is weak compared to the standard.

  • Cause: Ion Suppression. The methoxy groups are electron-donating, but the steric bulk can hinder ionization efficiency in ESI negative mode.

  • Solution:

    • Switch to ESI Positive Mode (M+H)+ if using ammonium acetate buffer.

    • Ensure your cone voltage is optimized; methoxy groups are labile and can fragment in-source (loss of -CH3, M-15), diluting the parent ion signal.

References

  • Masai, E., et al. (2007). "Bacterial catabolism of lignin-derived aromatics: New findings." Journal of Bioscience and Bioengineering. (Context: General mechanisms of O-demethylation in Sphingomonas).

  • Donnelly, M.I., & Dagley, S. (1980). "Production of methanol from aromatic acids by Pseudomonas putida." Journal of Bacteriology. (Context: Specificity of O-demethylases).

  • Thermo Fisher Scientific. (2014). "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method." AppsLab Library. (Context: General HPLC conditions for substituted benzoic acids).

  • Kasai, D., et al. (2004). "Uncovering the Protocatechuate 4,5-Cleavage Pathway Genes." Journal of Bacteriology. (Context: Downstream ring cleavage of hydroxy-methoxybenzoates).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,3,6-Trimethoxybenzoic Acid HPLC Separation

Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,6-Trimethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,6-Trimethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions based on established principles of chromatography and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak fronting or tailing with my 2,3,6-trimethoxybenzoic acid peak. What are the likely causes and how can I fix it?

A1: Understanding Peak Asymmetry

Peak asymmetry, manifesting as fronting or tailing, is a common issue that can compromise the accuracy of quantification. For an acidic analyte like 2,3,6-trimethoxybenzoic acid, the primary suspects are often related to secondary interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Workflow: Peak Asymmetry

G cluster_0 Identify Peak Asymmetry cluster_1 Primary Troubleshooting Steps cluster_2 Corrective Actions cluster_3 Advanced Solutions start Observe Peak Tailing or Fronting check_silanols Hypothesis: Secondary Silanol Interactions start->check_silanols check_solvent Hypothesis: Sample Solvent Mismatch start->check_solvent check_overload Hypothesis: Mass Overload start->check_overload action_silanols Modify Mobile Phase: - Add 0.1% Formic or Acetic Acid - Use a low-ionic strength buffer (e.g., 10-20mM Phosphate) check_silanols->action_silanols action_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->action_solvent action_overload Reduce sample concentration and/or injection volume check_overload->action_overload adv_column Consider a column with end-capping or a different stationary phase action_silanols->adv_column If problem persists

Figure 1. Troubleshooting workflow for peak asymmetry.

Detailed Explanation:

  • Secondary Silanol Interactions: The carboxylic acid group on 2,3,6-trimethoxybenzoic acid can interact with residual, un-capped silanol groups on the silica-based stationary phase. These interactions are a common cause of peak tailing. By adding a competing acid, like formic or acetic acid, to the mobile phase at a concentration of 0.05-0.1%, you can effectively "mask" these silanol groups, leading to a more symmetrical peak shape.

  • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile or methanol when your mobile phase is 40% acetonitrile), it can cause the analyte to travel through the column in a distorted band, leading to fronting or split peaks. The best practice is to dissolve your sample in the initial mobile phase composition.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. To test for this, prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. If the peak shape improves at lower concentrations, you are likely experiencing mass overload.

Q2: The retention time of my 2,3,6-trimethoxybenzoic acid is drifting between injections. What should I investigate?

A2: Achieving Stable Retention Times

Retention time stability is critical for reliable compound identification and quantification. Drifting retention times often point to issues with the HPLC system itself or inadequate method parameters.

Key Areas to Investigate for Retention Time Variability:

Potential Cause Diagnostic Check Recommended Action
Inadequate Column Equilibration Are you allowing sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection and between runs?Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. For a standard 4.6 x 150 mm column, this is typically 15-20 minutes at 1 mL/min.
Mobile Phase Composition Changes Is there any potential for solvent evaporation from the mobile phase reservoirs? Is the mobile phase being prepared fresh daily?Use solvent reservoir caps that minimize evaporation. Prepare fresh mobile phase for each sequence to avoid changes in composition due to volatilization of the organic component.
Pump Performance Issues Is the pump pressure stable during the run? Are there visible leaks?Perform a pump pressure test and leak test. If pressure is fluctuating, it may indicate a need to prime the pump, clean or replace check valves, or degas the mobile phase.
Column Temperature Fluctuations Is the column compartment temperature controlled and stable?Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) to mitigate the effects of room temperature changes.

Experimental Protocol: Verifying System Stability

  • Prepare a fresh batch of mobile phase. For a typical reversed-phase separation of 2,3,6-trimethoxybenzoic acid, a starting point could be Acetonitrile:Water (with 0.1% Formic Acid) in a 50:50 (v/v) ratio.

  • Equilibrate the system. Purge the pump lines and then allow the mobile phase to run through the column at the analytical flow rate (e.g., 1.0 mL/min) for at least 20 minutes.

  • Monitor the baseline and pressure. The detector baseline should be stable, and the pump pressure should not fluctuate by more than ±2 bar.

  • Perform replicate injections. Inject your 2,3,6-trimethoxybenzoic acid standard at least 5-6 times and monitor the retention time. The relative standard deviation (RSD) of the retention time should ideally be less than 1%.

Q3: I am struggling to get adequate resolution between 2,3,6-trimethoxybenzoic acid and a closely eluting impurity. What method development strategies can I employ?

A3: Enhancing Chromatographic Resolution

Achieving baseline resolution (Rs ≥ 1.5) is essential for accurate quantification, especially for impurity profiling in drug development. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k).

Strategies for Improving Resolution:

G cluster_0 Initial State cluster_1 Method Optimization Strategies cluster_2 Outcome start Poor Resolution (Rs < 1.5) opt_k Optimize Retention Factor (k) Adjust % Organic in Mobile Phase start->opt_k opt_alpha Change Selectivity (α) - Try a different organic modifier (e.g., Methanol) - Use a different stationary phase (e.g., Phenyl-Hexyl) start->opt_alpha opt_n Increase Efficiency (N) - Use a longer column - Decrease particle size (e.g., 5 µm to 3 µm) - Optimize flow rate start->opt_n end Improved Resolution (Rs ≥ 1.5) opt_k->end opt_alpha->end opt_n->end

Figure 2. Strategies for improving chromatographic resolution.

In-Depth Discussion:

  • Optimizing Selectivity (α): This is often the most powerful tool for improving resolution. Selectivity is a measure of the separation between two peaks.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter the elution order and spacing of peaks due to different solvent-analyte interactions.

    • Alternative Stationary Phase: If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer different retention mechanisms that can exploit subtle differences between your analyte and the impurity.

  • Increasing Retention Factor (k): By decreasing the percentage of the organic solvent in your mobile phase, you will increase the retention time of your analytes. This longer residence time on the column can often lead to better separation. Aim for a retention factor (k) between 2 and 10 for your main peak.

  • Improving Column Efficiency (N): A more efficient column produces narrower peaks, which are easier to resolve.

    • Column Dimensions: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates (N) and thus improve efficiency. Be aware that smaller particles will lead to higher backpressure.

    • Flow Rate: For a given column, there is an optimal flow rate that provides the best efficiency. You can perform a van Deemter analysis by varying the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to find the sweet spot for your separation.

By systematically addressing these parameters, you can develop a robust and reliable HPLC method for the separation of 2,3,6-trimethoxybenzoic acid that meets the stringent requirements of research and drug development.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]

  • Dolan, J. W. (2013). Temperature Effects in Reversed-Phase HPLC. LCGC North America, 31(5), 360–365. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Optimization

Technical Support Center: HPLC Method Development for 2,3,6-Trimethoxybenzoic Acid

Case ID: TMBA-236-OPT Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Subject: Peak Shape Optimization & Troubleshooting Guide Executive Summary: The Molecule & The Challenge Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TMBA-236-OPT Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Subject: Peak Shape Optimization & Troubleshooting Guide

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . To solve peak shape issues, we must first understand the analyte's physicochemical behavior.[1][2]

2,3,6-TMBA is a benzoic acid derivative with significant steric crowding.[2] The methoxy groups at the 2 and 6 positions force the carboxylic acid moiety out of planarity with the benzene ring.[1] This "Ortho Effect" typically increases acidity compared to unsubstituted benzoic acid.[1][2]

  • Approximate pKa: ~3.2 – 3.5 (Estimated based on 2,6-dimethoxybenzoic acid data).[1][2]

  • Key Challenge: Operating near this pKa causes "pKa splitting" (partial ionization).[1][2]

  • Secondary Challenge: The methoxy oxygens and the carboxyl group are hydrogen bond acceptors, making the molecule prone to silanol interactions on the column stationary phase, leading to severe tailing.[1]

Part 1: Troubleshooting Guides (Q&A)

Category A: Peak Tailing & Asymmetry

User Question: My 2,3,6-TMBA peak has a tailing factor (Tf) > 1.8. I'm using a standard C18 column with water/acetonitrile and 0.1% formic acid. What is wrong?

Scientist Response: The issue is likely secondary silanol interactions combined with insufficient ionic strength .[1][2]

  • The Mechanism: At 0.1% formic acid (pH ~2.7), your pH is dangerously close to the pKa (~3.4).[1][2] A fraction of the molecule is negatively charged (ionized), and another fraction is neutral.[1] The ionized form interacts with positively charged residual silanols on the silica surface, causing drag (tailing).[1][3]

  • The Fix (Ionic Strength): Formic acid is a weak ion suppressor.[1][2] Switch to 20 mM Potassium Phosphate (pH 2.5) . The phosphate ions "mask" the silanols and the lower pH ensures the molecule is >90% protonated (neutral), driving it into the hydrophobic stationary phase rather than dragging on the surface.[1]

  • The Fix (Column Choice): If you must use volatile buffers (for MS), switch to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column.[1][2] These phases shield silanols better than standard C18.[1][2]

Category B: Split or Double Peaks

User Question: I see a split peak or a "shoulder" on the main peak. Is my column voided?

Scientist Response: While a void is possible, for this molecule, it is usually a pH/pKa Mismatch .[1][2]

  • The Cause: If your mobile phase pH is within ±1 unit of the pKa (i.e., pH 2.4 – 4.4), the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states.[1] These two forms travel at different velocities through the column, causing the peak to split or shoulder.[1]

  • The Protocol: Measure the pH of the aqueous fraction of your mobile phase precisely.[1][2] Adjust it to pH 2.0 (fully protonated) or, if your column allows, pH 6.0+ (fully ionized).[2] Note: Retention will drop significantly at high pH.[1]

Category C: Peak Fronting (Shark Fin Shape)

User Question: The peak rises slowly and drops sharply (fronting). I injected 10 µL of a 1 mg/mL solution.

Scientist Response: This is a classic Solvent Mismatch or Mass Overload .[1][2]

  • The Cause: 2,3,6-TMBA is hydrophobic.[1][2][4] If you dissolved it in 100% Acetonitrile (strong solvent) and injected it into a mobile phase that is 90% Water (weak solvent), the sample "precipitates" or travels faster than the mobile phase at the head of the column.[1]

  • The Fix: Dissolve your sample in the starting mobile phase (e.g., 90:10 Buffer:MeCN).[1][2] If solubility is an issue, use 50:50, but reduce injection volume to < 5 µL.[1][2]

Part 2: Visual Troubleshooting Logic

The following diagram outlines the logical flow for diagnosing peak shape issues specific to acidic aromatic compounds like 2,3,6-TMBA.

TroubleshootingLogic Start Problem: Poor Peak Shape for 2,3,6-TMBA CheckShape Analyze Peak Geometry Start->CheckShape Split Split / Double Peak CheckShape->Split Tailing Tailing (Tf > 1.5) CheckShape->Tailing Fronting Fronting (As < 0.9) CheckShape->Fronting PHCheck Check Mobile Phase pH Split->PHCheck BufferCheck Check Buffer Type Tailing->BufferCheck DiluentCheck Check Sample Diluent Fronting->DiluentCheck FixSplit Action: Move pH < 2.0 or > 5.0 (Away from pKa ~3.4) PHCheck->FixSplit pH is 2.5-4.5 Silanol Action: Switch Formic -> Phosphate OR Use Polar-Embedded Column BufferCheck->Silanol Using weak acid or old column FixFront Action: Match Diluent to Mobile Phase A DiluentCheck->FixFront Diluent is 100% Organic

Caption: Decision tree for diagnosing 2,3,6-TMBA peak shape anomalies based on physicochemical interactions.

Part 3: Recommended Experimental Protocols

Protocol A: The "Golden Standard" (Robustness Focused)

Use this method for purity analysis where peak symmetry is critical.[1][2] The use of phosphate provides superior buffering capacity and silanol masking compared to volatile acids.[1][2]

ParameterSpecificationRationale
Column C18 (End-capped) or PFP, 150 x 4.6 mm, 3.5 µmPFP offers unique selectivity for methoxy isomers; C18 is standard.[1][2]
Mobile Phase A 20 mM Potassium Phosphate, pH 2.3 pH < pKa ensures molecule is neutral.[1][2] Phosphate masks silanols.[1][2]
Mobile Phase B AcetonitrileStandard organic modifier.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Gradient 5% B to 60% B over 15 minGeneric gradient; adjust slope based on retention.
Temperature 30°C - 40°CHigher temp reduces viscosity and improves mass transfer (sharper peaks).[1][2]
Detection UV @ 210 nm & 254 nm210 nm for carboxyl group; 254 nm for aromatic ring.[1][2]
Protocol B: The "LC-MS Compatible" (Sensitivity Focused)

Use this method if you cannot use non-volatile phosphate buffers.[1][2]

ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)Embedded polar group shields silanols, critical when using weak buffers.[2]
Mobile Phase A 0.1% Formic Acid in Water Volatile, compatible with MS.[1][2] pH ~2.7 is risky, so column choice is vital.[1][2]
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often provides better peak shape for benzoic acids than ACN in MS.[1][2]
Injection 2 µL (Low Volume)Minimizes solvent effects.[1][2]

Part 4: Mechanism of Action (Why this works)

Understanding the molecular interaction is key to trusting the protocol.[1][2]

1. The "Ortho-Effect" & pKa: The 2,6-dimethoxy substitution creates steric hindrance. The carboxyl group cannot lie flat against the benzene ring.[1] This twisting reduces the conjugation of the carboxyl group with the ring.[1]

  • Result: The proton is held less tightly (more acidic) than in unsubstituted benzoic acid.[1][2]

  • Implication: You must go to a lower pH (pH 2.[1][2]3) to fully suppress ionization than you would for standard benzoic acid.[1][2]

2. Silanol Interaction: The methoxy groups are electron-rich.[1][2] Even if the acid is protonated, the methoxy oxygens can hydrogen bond with free silanols on the silica surface.[1]

  • Result: "Chemical Tailing."[1][2]

  • Solution: High ionic strength (Phosphate) competes for these sites, or "End-capping" (chemical protection of silanols) on the column prevents the interaction.

References

  • PubChem. (2025).[1][2][5] 2,3,6-Trimethoxybenzoic acid (Compound Summary).[2][6] National Library of Medicine.[1][2] [Link][2]

  • Dolan, J. W. (2012).[1][2] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[1][2] [Link]

  • Agilent Technologies. (2020).[1][2] Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. (2023).[1][2][7] HPLC Troubleshooting Guide: Peak Tailing & Splitting. [Link]

  • Waters Corporation. (2021).[1][2] Separation of Isomers of Benzoic Acid Derivatives using UPC2. [Link]

Sources

Troubleshooting

Off-target effects of trimethoxybenzoic acid derivatives

Technical Guide: Mitigating Off-Target Effects of Trimethoxybenzoic Acid Derivatives Introduction: The "Double-Edged" Pharmacophore Status: Senior Application Scientist Note Subject: 3,4,5-Trimethoxybenzoic Acid (TMBA) M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mitigating Off-Target Effects of Trimethoxybenzoic Acid Derivatives

Introduction: The "Double-Edged" Pharmacophore

Status: Senior Application Scientist Note Subject: 3,4,5-Trimethoxybenzoic Acid (TMBA) Moiety Management

Welcome to the technical support center for TMBA derivatives. You are likely here because you are working with a scaffold containing the 3,4,5-trimethoxyphenyl moiety (or similar isomers like 2,4,5-TMBA). While this pharmacophore is a staple in medicinal chemistry—found in Reserpine, Gallic acid, and Combretastatin A-4—it is notoriously "promiscuous."

This guide addresses the three most critical failure modes associated with this scaffold: unintended tubulin destabilization , hERG channel blockade , and metabolic instability .

Module 1: Cytotoxicity & Tubulin Interference

The Issue: Your compound shows potent efficacy in cell-based assays (e.g., anti-inflammatory or antimicrobial), but subsequent toxicity screens reveal unexpected cell death in healthy control lines (e.g., HEK293, CHO).

The Mechanism: The 3,4,5-trimethoxy motif is a structural mimic of the A-ring of Colchicine .[1] Even if your target is a kinase or a GPCR, this moiety can independently bind to the colchicine-binding site on


-tubulin. This prevents microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. This is a classic "false positive" for non-oncology indications.

Visualizing the Pathway:

TubulinPathway TMBA TMBA Derivative Tubulin β-Tubulin (Colchicine Site) TMBA->Tubulin  High Affinity Binding   Microtubule Microtubule Destabilization Tubulin->Microtubule  Inhibits Polymerization   Arrest G2/M Phase Arrest Microtubule->Arrest  Mitotic Spindle Failure   Apoptosis Apoptosis (Cytotoxicity) Arrest->Apoptosis  Cell Death  

Caption: Figure 1.[2] The cascade of off-target toxicity driven by 3,4,5-trimethoxy motif binding to the colchicine site on β-tubulin.

Troubleshooting Protocol: Tubulin Polymerization Assay Use this protocol to confirm if cytotoxicity is tubulin-mediated.

  • Preparation:

    • Reagent: Purified porcine brain tubulin (>99% pure).

    • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) + 1 mM GTP.

    • Detection: DAPI or a fluorescent reporter that binds polymerized tubulin.

  • Experimental Setup:

    • Control (+): Paclitaxel (10 µM) – Enhances polymerization (Curve shifts left/up).

    • Control (-): Colchicine (5 µM) – Inhibits polymerization (Curve flatlines).

    • Test Compound: Screen at 10 µM and 50 µM.

  • Execution:

    • Incubate tubulin with compounds at 37°C in a 96-well plate.

    • Measure fluorescence (Ex/Em depends on reporter) every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Pass: Curve resembles Vehicle Control (normal polymerization).

    • Fail (Off-Target): Curve resembles Colchicine (suppressed Vmax).

Module 2: Cardiotoxicity (hERG Inhibition)

The Issue: Early ADMET profiling flags your lead candidate for potential QT interval prolongation.

The Mechanism: Many TMBA derivatives are lipophilic. The hERG potassium channel pore contains aromatic residues (Tyr652 and Phe656) that engage in


-

stacking interactions with electron-rich aromatic rings like the trimethoxyphenyl group. If your linker is flexible or contains a basic nitrogen (common in chalcone-TMBA hybrids), the risk of hERG blockade increases exponentially.

Comparative Risk Table:

Structural FeaturehERG Risk LevelMechanism
3,4,5-Trimethoxy only ModerateHydrophobic interaction with pore lipids.
TMBA + Basic Amine High Cation-

interaction with Tyr652 + Pore blocking.
TMBA + Rigid Linker LowSteric hindrance prevents pore entry.
TMBA + Acidic Group LowElectrostatic repulsion from channel pore.

Troubleshooting Protocol: Fluorescence Polarization (FP) Displacement A high-throughput alternative to Patch Clamp for early screening.

  • Reagents: Membrane prep containing hERG channels; Red-shifted fluorescent tracer (e.g., E-4031 analog).

  • Procedure:

    • Titrate Test Compound (0.1 nM to 100 µM) against fixed tracer concentration (1-5 nM).

    • Incubate for 2-4 hours at room temperature.

  • Readout: Measure FP (mP).

    • High mP: Tracer is bound (Channel open/unblocked).

    • Low mP: Tracer displaced (Compound binds hERG).

  • Validation: If IC50 < 10 µM, proceed to Manual Patch Clamp for confirmation.

Module 3: Metabolic Stability (CYP450)

The Issue: Your compound shows excellent in vitro potency but has near-zero oral bioavailability or rapid clearance in animal models.

The Mechanism: The methoxy groups on the benzoic acid ring are prime targets for O-demethylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This reaction converts the lipophilic TMBA into a polar phenol, which is rapidly glucuronidated and excreted.

Visualizing the Metabolic Trap:

MetabolicPathway Parent Parent TMBA (Lipophilic/Active) CYP CYP3A4 / CYP2D6 Parent->CYP  Substrate Binding   Metabolite O-Desmethyl Phenol (Polar/Inactive) CYP->Metabolite  Oxidative Demethylation   Excretion Rapid Glucuronidation & Clearance Metabolite->Excretion  Phase II Conjugation  

Caption: Figure 2. The primary metabolic clearance pathway for TMBA derivatives via oxidative O-demethylation.

Troubleshooting Protocol: Microsomal Stability Screen

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Dosing: Spike compound at 1 µM (to ensure first-order kinetics).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor the disappearance of Parent (M) and appearance of Demethylated metabolite (M-14).

  • Fix: If

    
     min, consider:
    
    • Replacing a methoxy with a Difluoromethoxy (-OCHF2) or Chlorine (-Cl) to block the metabolic soft spot.

    • Steric shielding (adding an ortho-methyl group).

Frequently Asked Questions (FAQs)

Q: My TMBA derivative is precipitating in the assay buffer. Is this a PAINS issue? A: Likely. TMBA derivatives are planar and lipophilic, making them prone to colloidal aggregation. This aggregation can sequester enzymes, leading to false inhibition.

  • Fix: Run your assay with 0.01% Triton X-100 . If activity disappears with detergent, your compound is an aggregator (false positive).

Q: Can I use 3,4,5-trimethoxybenzoic acid as a negative control? A: No. The acid itself (COOH) is often too polar to penetrate cells effectively compared to your ester or amide derivative. A better negative control is a structural analog where the methoxy groups are replaced by protons (Benzoic acid derivative) or where the substitution pattern is altered (e.g., 2,3-dimethoxy) to disrupt the pharmacophore.

Q: I see "structural alerts" for my compound in silico. Should I stop? A: Not necessarily. The TMBA moiety triggers alerts for "Genotoxicity" (Ames test) and "hERG" in many software suites due to historical data from colchicine and reserpine. These are flags, not verdicts. You must validate with the wet-lab protocols above (Ames test + hERG FP).

References
  • Perez-Ramirez, G., et al. (2022).[3] "3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents."[1][3] ResearchGate.

  • Li, L., et al. (2018).[4] "Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site."[4] European Journal of Medicinal Chemistry / PubMed.

  • Du, C.Y., et al. (2011). "Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis."[5] Journal of Cardiovascular Electrophysiology.

  • BenchChem Technical Report. (2025). "A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers." BenchChem.[6]

  • Sousa, E., et al. (2022). "Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors." Pharmaceuticals / PubMed Central.

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of 2,3,6-Trimethoxybenzoic Acid in Cell-Based Assays

Welcome to the technical support guide for researchers utilizing 2,3,6-Trimethoxybenzoic Acid (TMBA) in their experimental workflows. This document is designed to provide in-depth troubleshooting strategies and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2,3,6-Trimethoxybenzoic Acid (TMBA) in their experimental workflows. This document is designed to provide in-depth troubleshooting strategies and practical guidance to mitigate unintended cytotoxic effects in cell-based assays, ensuring the integrity and reproducibility of your data. As a compound of interest in various research fields, including its potential as an efflux pump inhibitor, understanding how to manage its cellular effects is paramount.[1][2] This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your experimental design.

Understanding the Physicochemical & Cytotoxic Profile of 2,3,6-TMBA

Before troubleshooting, it is essential to understand the inherent properties of TMBA that can contribute to cytotoxicity. Its behavior in solution and its interaction with cellular components are the primary sources of experimental variability.

Solubility & Solution Stability

One of the most common sources of artifactual cytotoxicity is compound precipitation. Like many small organic molecules, TMBA has limited aqueous solubility. When a compound precipitates out of the culture medium, it can cause physical stress to cells or lead to inaccurate and non-reproducible concentrations, confounding your results.

Key Considerations:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

  • Final Solvent Concentration: It is critical to maintain a final DMSO concentration in your cell culture medium that is non-toxic to your specific cell line, typically well below 0.5%.[3]

  • Working Solution Preparation: Diluting the DMSO stock into pre-warmed aqueous culture medium requires care to avoid precipitation.[3] Sudden changes in solvent polarity can cause the compound to crash out of solution.

Potential Mechanisms of Cytotoxicity

While the specific cytotoxic mechanisms of 2,3,6-TMBA are not extensively detailed in the literature, we can infer potential pathways based on related benzoic acid derivatives. These insights provide a logical framework for troubleshooting.

  • Oxidative Stress: Many phenolic compounds and benzoic acid derivatives can induce the production of reactive oxygen species (ROS). A related compound, 2,3,5-triiodobenzoic acid (TIBA), has been shown to induce cell death through ROS generation.[4] An excess of ROS can damage cellular components, including lipids, proteins, and DNA, leading to cell death.

  • Mitochondrial Dysfunction: Mitochondria are central to cell survival and are often a target for cytotoxic compounds.[5] Disruption of the mitochondrial membrane potential (MMP), inhibition of the electron transport chain, or opening of the mitochondrial permeability transition pore can trigger the intrinsic apoptotic pathway.[6][7]

  • Apoptosis Induction: The culmination of insults like oxidative stress and mitochondrial damage often leads to programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases.[8][9] Key executioner caspases, such as caspase-3 and caspase-7, are responsible for the biochemical and morphological changes characteristic of apoptosis.[10]

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues encountered when working with TMBA. Each answer provides a rationale and a clear path forward.

Q1: I'm observing significant, dose-independent cell death across all my TMBA concentrations, including the lowest ones. What are the most likely causes?

A1: This scenario strongly suggests an issue with your compound's formulation or a cytotoxic effect from the solvent, rather than a specific biological activity of TMBA at those concentrations.

Initial Troubleshooting Workflow:

  • Verify Solution Integrity: Visually inspect your highest concentration working solution under a microscope. Look for crystalline structures or amorphous precipitates. Even if not visible to the naked eye, micro-precipitates can cause significant cytotoxicity.

  • Control for Solvent Toxicity: Run a parallel experiment with a vehicle control series (e.g., DMSO diluted in media) that matches the final solvent concentrations used in your TMBA treatments. This will definitively determine if the solvent is the source of the toxicity.[3]

  • Re-evaluate Compound Preparation: Poor solubility is the most frequent culprit. Prepare fresh stock and working solutions following a validated protocol (see Protocol 1 below) that emphasizes gradual dilution into pre-warmed media.

Caption: Initial troubleshooting for unexpected cytotoxicity.

Q2: My results are inconsistent between experiments, and I'm struggling to generate a clear dose-response curve. How can I improve reproducibility?

A2: Inconsistent IC50 values or a flat dose-response curve often point to variability in experimental conditions or a suboptimal concentration range.[3]

Optimization Strategy:

  • Broaden the Concentration Range: Your initial concentration range may be too narrow or entirely outside the active window. Perform a wide-range dose-finding experiment, using log or semi-log dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the effective concentration range for your specific cell line.

  • Standardize Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Confluency at the time of treatment can significantly impact results.

    • Incubation Time: Optimize and fix the incubation time with TMBA. Cytotoxic effects are time-dependent.

  • Select an Appropriate Viability Assay: Different assays measure different aspects of cell health.[11] Ensure your chosen assay is not susceptible to artifacts from TMBA itself (e.g., colorimetric interference).

Table 1: Example Experimental Design for Dose-Response Optimization

ParameterRecommended SettingRationale
Cell Line Your specific cell lineSensitivity to TMBA is cell-type dependent.
Seeding Density 5,000 - 10,000 cells/well (96-well plate)Aims for 70-80% confluency at the end of the assay.
TMBA Concentrations 0.01, 0.1, 1, 10, 50, 100 µMA wide range to capture the full dose-response curve.
Vehicle Control Highest % DMSO used in treatmentsTo subtract the baseline effect of the solvent.
Untreated Control Media onlyRepresents 100% cell viability.
Incubation Time 24, 48, and 72 hoursTo understand the kinetics of the cytotoxic response.
Assay Method MTT or LDH AssayMTT measures metabolic activity; LDH measures membrane integrity.[12]
Q3: I've established a reproducible IC50 value. How do I determine if TMBA is inducing apoptosis or another form of cell death?

A3: Differentiating between apoptosis and necrosis is crucial for mechanistic understanding. This requires assays that measure specific biochemical and morphological hallmarks of these cell death pathways.

Recommended Mechanistic Assays:

  • Assess Membrane Asymmetry (Apoptosis): Use Annexin V/Propidium Iodide (PI) flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic sign), while PI enters cells with compromised membranes (late apoptosis/necrosis).

  • Measure Caspase Activation (Apoptosis): Use a luminogenic or fluorogenic assay to measure the activity of key caspases.

    • Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic/mitochondrial pathway).

    • Executioner Caspases: Caspase-3/7 (common downstream effectors).[13]

  • Quantify Membrane Integrity Loss (Necrosis): An LDH (Lactate Dehydrogenase) release assay measures the activity of this cytosolic enzyme in the culture supernatant, indicating leaky, necrotic cells.[12]

Caption: Potential TMBA-induced intrinsic apoptosis pathway and corresponding assays.

Q4: Is it possible to mitigate TMBA's general cytotoxicity to better isolate its specific biological effect (e.g., efflux pump inhibition)?

A4: Yes, this is a key challenge in drug development. The goal is to widen the therapeutic window between the desired effect and off-target cytotoxicity.

Mitigation Strategies:

  • Co-treatment with an Antioxidant: If your mechanistic studies (Q3) indicate that ROS production is a primary driver of cytotoxicity, co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) can be highly effective. NAC can neutralize ROS, thereby reducing downstream damage and apoptosis, potentially without affecting TMBA's primary target engagement.[14][15]

  • Optimize Exposure Duration: It may not be necessary to expose cells to TMBA for 24 or 48 hours to achieve the desired biological effect. Test shorter incubation periods (e.g., 2, 6, 12 hours) followed by a washout step. This can be sufficient to modulate the target while minimizing the cumulative cytotoxic stress.

Frequently Asked Questions (FAQs)

  • What is a good starting concentration range for screening 2,3,6-TMBA?

    • Based on general practices for small molecules, a range from 10 nM to 100 µM is a comprehensive starting point for an initial dose-finding study.

  • How should I prepare and store my TMBA stock solution?

    • Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • What is the maximum recommended final concentration of DMSO in cell culture?

    • While cell line dependent, a final concentration of 0.5% is generally considered safe for most cell lines. However, it is best practice to keep it below 0.1% if possible and to always include a matched vehicle control.

  • My TMBA precipitates when I add it to the culture medium. What should I do?

    • This is a common solubility issue. Try pre-warming your culture medium to 37°C before adding the TMBA stock. Add the stock drop-wise while gently vortexing or swirling the medium to facilitate rapid dispersal. Avoid making working solutions that require a large volume of the DMSO stock.

  • Which cell viability assay is the most reliable for TMBA?

    • There is no single "best" assay. It is advisable to use at least two methods based on different principles.[11] For example, combine a metabolic assay like MTT (measures mitochondrial reductase activity) with a membrane integrity assay like LDH release (measures necrosis).[12] This provides a more complete picture of cell health.

Detailed Experimental Protocols

Protocol 1: Preparation of 2,3,6-TMBA Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of 2,3,6-TMBA powder.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.[18]

    • Aliquot into single-use tubes and store at -20°C.

  • Working Solutions:

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM TMBA stock solution.

    • Perform serial dilutions. To prepare a 100 µM working solution, for example, dilute the 10 mM stock 1:100 in the pre-warmed medium.

    • Crucial Step: Add the DMSO stock to the medium (not the other way around) slowly while gently vortexing to prevent precipitation.

    • Use the working solutions immediately.

Protocol 2: Determining Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add 100 µL of medium containing the desired concentrations of TMBA or vehicle control.

  • Incubation: Incubate for the desired period (e.g., 24, 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Measurement: Shake the plate for 5-10 minutes to dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC50 value.

Protocol 3: Assessing Apoptosis using Annexin V & PI Staining
  • Treatment: Treat cells in a 6-well plate with TMBA at the desired concentrations (e.g., IC50 and 2x IC50) for the optimized duration.

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 4: Measuring Mitochondrial Membrane Potential (MMP) using JC-1
  • Treatment: Seed cells on a black, clear-bottom 96-well plate and treat with TMBA as required.

  • JC-1 Staining: Remove the treatment medium and wash cells with PBS. Add medium containing the JC-1 dye (typically 1-5 µg/mL) to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red (Ex/Em ~585/590 nm).

    • In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green (Ex/Em ~514/529 nm).

  • Analysis: Measure the fluorescence intensity for both red and green channels using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates a loss of MMP.

References

  • Kłys, S., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. Available at: [Link]

  • de Abreu, J. S. S., & Fernandes, J. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207. Available at: [Link]

  • Ribeiro, C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PMC. Available at: [Link]

  • Ribeiro, C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. ResearchGate. Available at: [Link]

  • Martinou, J. C., & Youle, R. J. (2001). Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction. PMC. Available at: [Link]

  • Carvalho, A. N., et al. (2022). Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. NIH. Available at: [Link]

  • Bekeschus, S., et al. (2021). Differential Sensitivity of Two Leukemia Cell Lines towards Two Major Gas Plasma Products Hydrogen Peroxide and Hypochlorous Acid. MDPI. Available at: [Link]

  • Slee, E. A., et al. (1999). Ordering the Cytochrome c–initiated Caspase Cascade: Hierarchical Activation of Caspases-2, -3, -6, -7, -8, and -10 in a Caspase-9–dependent Manner. ResearchGate. Available at: [Link]

  • Kalyan, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Infante, M., et al. (2021). mTOR inhibition improves mitochondria function/biogenesis and delays cardiovascular aging in kidney transplant recipients with c. AIR Unimi. Available at: [Link]

  • Dai, J., et al. (1999). Malignant cells can be sensitized to undergo growth inhibition and apoptosis by arsenic trioxide through modulation of the glutathione redox system. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. PubMed. Available at: [Link]

  • Wu, H., et al. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. PubMed Central. Available at: [Link]

  • Zhang, L., et al. (2019). Tetrahydroxystilbene glucoside protects against sodium azide-induced mitochondrial dysfunction in human neuroblastoma cells. PMC. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • JoVE. (2022). Caspase Activation Pathways Analysis by BiFC Assay. YouTube. Available at: [Link]

  • No affiliation found. (n.d.).
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Meyer, L. H., et al. (2022). Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib. MDPI. Available at: [Link]

  • Yilmaz, S., et al. (2022). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. PMC. Available at: [Link]

  • Tolomeo, F., et al. (2021). Mechanism of Pterostilbene-Induced Cell Death in HT-29 Colon Cancer Cells. MDPI. Available at: [Link]

  • Sakagami, H., et al. (1997). Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone. PubMed. Available at: [Link]

  • Mukem, S., & Maungchanburi, S. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. ThaiJO. Available at: [Link]

  • Al-Otaibi, W. A., et al. (2019). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. No source found.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Assay Genie. (n.d.). Cytotoxicity Assays. Assay Genie. Available at: [Link]

  • No affiliation found. (2021). Optimization in Drug Discovery: In Vitro Methods. ResearchGate. Available at: [Link]

  • Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available at: [Link]

  • Wen, C. C., et al. (2021). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. MDPI. Available at: [Link]

  • Kanzawa, T., et al. (2003). Arsenic trioxide induces not only apoptosis but also autophagic cell death in leukemia cell lines via up-regulation of Beclin-1. BioKB. Available at: [Link]

  • No affiliation found. (n.d.).
  • Sartorius. (n.d.). Cell-Based Assays. Sartorius. Available at: [Link]

  • Kim, H., et al. (2020). Tetrahydrobenzimidazole TMQ0153 triggers apoptosis, autophagy and necroptosis crosstalk in chronic myeloid leukemia. PubMed. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Carvalho, A. N., et al. (2022). Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. MDPI. Available at: [Link]

  • Fujisawa, S., et al. (2005). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. PubMed. Available at: [Link]

Sources

Troubleshooting

Interpreting complex NMR spectra of 2,3,6-Trimethoxybenzoic acid derivatives

Topic: Interpreting complex NMR spectra of 2,3,6-Trimethoxybenzoic acid derivatives Role: Senior Application Scientist / Technical Support Lead Subject: 2,3,6-Trimethoxybenzoic Acid Derivatives Status: Operational Lead S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting complex NMR spectra of 2,3,6-Trimethoxybenzoic acid derivatives Role: Senior Application Scientist / Technical Support Lead

Subject: 2,3,6-Trimethoxybenzoic Acid Derivatives

Status: Operational Lead Scientist: Dr. [Name Redacted] Scope: Structural elucidation, signal assignment, and troubleshooting steric-induced anomalies.

Introduction

Welcome to the Advanced NMR Support Center. You are likely here because the 2,3,6-substitution pattern on the benzoic acid core presents a unique set of spectroscopic challenges. Unlike the more symmetrical 3,4,5-trimethoxy (gallic acid) derivatives, the 2,3,6-pattern introduces significant steric strain, rotational barriers (atropisomerism), and complex long-range coupling networks.

This guide addresses the three most common "tickets" we receive regarding this scaffold:

  • The "Methoxy Forest": Distinguishing three methoxy singlets.

  • The "Silent" Carboxyl: Missing or ambiguous HMBC correlations to the carbonyl.

  • The "Ghost" Signals: Broadening due to steric inhibition of resonance.

Module 1: Signal Assignment & The "Methoxy Forest"

User Issue: "I have three large singlets in the 3.7–4.0 ppm range and two aromatic doublets. How do I definitively assign which methoxy group is at position 2, 3, or 6?"

Technical Diagnosis: In 2,3,6-trimethoxybenzoic acid derivatives, the aromatic protons are located at positions H4 and H5 . They form an AB system (two doublets,


). The challenge is linking the methoxy groups to these protons.
  • OMe-3 is ortho to H4 .

  • OMe-6 is ortho to H5 .

  • OMe-2 is flanked by the carboxyl and OMe-3; it has no ortho aromatic protons.

Troubleshooting Protocol: Do not rely on chemical shift heuristics alone, as steric twisting can shift OMe signals unpredictably. You must use 1D-NOE or 2D-NOESY/ROESY .

Step-by-Step Assignment Workflow
  • Identify H4 vs. H5:

    • Run a standard HMBC .[1]

    • H5 (at C5) typically shows a 3-bond correlation (

      
      ) to the Carboxyl Carbon (C7)  (Path: H5 
      
      
      
      C5
      
      
      C6
      
      
      C7).
    • H4 (at C4) is 4 bonds away from C7 and usually shows no correlation.

    • Result: The doublet correlating to the C=O peak is H5 .

  • Triangulate the Methoxy Groups (NOE):

    • Irradiate (or check cross-peaks for) the H5 doublet. The Methoxy showing a strong NOE is OMe-6 .

    • Irradiate the H4 doublet. The Methoxy showing a strong NOE is OMe-3 .

    • The remaining Methoxy (showing NOE only to other Methoxy groups or the acid/ester moiety) is OMe-2 .

Visualization: Logic Flow for Assignment

MethoxyAssignment start Start: 1H NMR Spectrum check_arom Identify Aromatic Region (Two Doublets: H4 & H5) start->check_arom hmbc_step Run HMBC Experiment check_arom->hmbc_step decision_co Does Doublet correlate to Carbonyl (C=O)? hmbc_step->decision_co assign_h5 Assign as H5 decision_co->assign_h5 Yes (3-bond) assign_h4 Assign as H4 decision_co->assign_h4 No (4-bond) noe_step Run NOESY / 1D-NOE assign_h5->noe_step assign_h4->noe_step noe_h5 NOE from H5 -> OMe noe_step->noe_h5 noe_h4 NOE from H4 -> OMe noe_step->noe_h4 result_6 Assign OMe-6 noe_h5->result_6 result_3 Assign OMe-3 noe_h4->result_3 result_2 Remaining Signal: Assign OMe-2 result_6->result_2 Elimination result_3->result_2

Caption: Logical workflow for distinguishing H4/H5 protons and assigning the three methoxy positional isomers.

Module 2: The "Silent" Quaternary Carbons (HMBC Failure)

User Issue: "I cannot see the quaternary carbons (C1, C2, C3, C6) in my HMBC spectrum. The aromatic region is too sparse to give good correlations."

Technical Diagnosis: In "proton-poor" aromatics like 2,3,6-trimethoxybenzoic acid, standard HMBC experiments (optimized for


) often fail. The oxygen atoms on the ring are electronegative, which can alter coupling constants, and the lack of protons means you are relying on fewer pathways.

Solution: Long-Range Optimization You must sensitize your experiment to smaller couplings (


) to catch 4-bond couplings (

) or weak 3-bond couplings.
Protocol: LR-HSQMBC or Optimized HMBC
  • Standard Setup: Run standard HMBC (cnst13 = 8 Hz). If C1/C2/C6 are missing:

  • Re-optimization: Change the long-range coupling constant parameter (cnst13 on Bruker) to 4 Hz or 2 Hz .

    • Note: This increases the delay time (

      
      ), leading to T2 relaxation losses. Use this only if standard HMBC fails.
      
  • Alternative Pulse Sequence: Use LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation). This sequence is superior for distinguishing 2-bond vs. 3-bond couplings and detecting very small couplings across oxygen atoms.

Data Table: Expected Correlations (2,3,6-TMB Core)

CarbonTypeChemical Shift (

)*
Key HMBC Correlations (Proton Source)
C1 (Ipso) Quaternary~115–125 ppmH5 (Strong,

), OMe-2/6 (Weak/Rare

)
C7 (C=O) Carbonyl~165–168 ppmH5 (Strong,

), OH (if visible)
C2 C-O~150–155 ppmH4 (Strong,

), OMe-2 (Strong,

)
C3 C-O~140–145 ppmH5 (Strong,

), OMe-3 (Strong,

)
C6 C-O~150–155 ppmH4 (Strong,

), OMe-6 (Strong,

)
C4 CH~105–110 ppmH5 (

), OMe-3 (

)
C5 CH~120–125 ppmH4 (

), OMe-6 (

)

*Note: Shifts are approximate and solvent-dependent. C1 is often shielded due to the "Ortho Effect."

Module 3: Dynamic Effects & Steric Inhibition

User Issue: "My signals are broad, or the integration of the methoxy groups is non-integer. Is my sample impure?"

Technical Diagnosis: The 2,6-dimethoxy substitution pattern creates a "molecular gear" effect. The bulky methoxy groups force the carbonyl group (COOH/COOR) out of the plane of the benzene ring to minimize steric clash (Steric Inhibition of Resonance). This creates a high rotational energy barrier. At room temperature, the molecule may be in intermediate exchange on the NMR time scale, causing broadening.

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Hypothesis Test: If peaks are broad, it is likely dynamics, not impurity.

  • Experiment:

    • Heat: Run the spectrum at +50°C (323 K).

    • Result: If peaks sharpen and coalesce, it is a dynamic rotational effect.

    • Cool: Run at -40°C (233 K).

    • Result: You may see "decoalescence" where the rotamers freeze out, potentially splitting signals (e.g., OMe signals might split if the rotation stops and symmetry is broken).

Visualization: Steric Conflict & Rotation

Sterics cluster_ring Benzene Ring Plane cluster_subs Steric Clash Zone C1 C1 COOH COOH (Rotator) C1->COOH Restricted Rotation C2 C2 OMe2 OMe (Bulk) C2->OMe2 C6 C6 OMe6 OMe (Bulk) C6->OMe6 OMe2->COOH Clash OMe6->COOH Clash

Caption: Diagram illustrating the steric hindrance between the 2,6-methoxy groups and the carbonyl moiety.

FAQ: Quick Solutions

Q: Why is my Carbonyl peak so far upfield (~165 ppm) compared to standard benzoic acids (~170 ppm)? A: This is the Ortho Effect . The steric bulk of the 2,6-methoxy groups forces the carbonyl out of conjugation with the aromatic ring. Loss of conjugation reduces the deshielding anisotropic effect of the ring, moving the shift upfield (shielded).

Q: Can I use D2O exchange? A: Yes. If you have the free acid, the COOH proton will disappear with D2O shake. This is useful to clear the region >10 ppm, but be aware that 2,6-dimethoxybenzoic acids are often less soluble in water due to the "greasy" methoxy shell.

References
  • Stereoelectronic effects on 1H NMR chemical shifts in methoxybenzenes. Source: PubMed / NIH Context: Explains the conformational behavior of ortho-disubstituted anisoles and the resulting chemical shift anomalies. URL:[Link]

  • LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. Source: Journal of Organic Chemistry (ACS Publications) Context: Protocol for detecting weak correlations in proton-deficient systems like fully substituted benzenes. URL:[Link]

  • NMR Determination of the Rotational Barrier in Amides and Benzoates. Source: Montana State University / Chemistry Dept. Context: Methodology for using Dynamic NMR (VT-NMR) to resolve line broadening caused by restricted rotation. URL:[Link]

  • HMBC and HSQC Parameter Optimization for Topspin. Source: Columbia University Chemistry Context: Technical guide on adjusting cnst13 for long-range coupling detection. URL:[Link]

Sources

Optimization

2,3,6-Trimethoxybenzoic acid stability under acidic or basic conditions

Technical Support Hub: 2,3,6-Trimethoxybenzoic Acid Stability Guide To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Stability Profile, Troubleshooting, and Handling of 2,3,6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 2,3,6-Trimethoxybenzoic Acid Stability Guide

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Stability Profile, Troubleshooting, and Handling of 2,3,6-Trimethoxybenzoic Acid (2,3,6-TMBA)

Critical Stability Overview

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) presents a unique stability profile driven by the "Ortho Effect" —the steric crowding of the carboxyl group by the two flanking methoxy groups at positions 2 and 6. This structural feature dictates its behavior under pH stress.

ParameterAcidic Conditions (pH < 3)Basic Conditions (pH > 9)
Primary Risk Decarboxylation (Loss of CO₂)Salt Formation (High Stability)
Secondary Risk Precipitation (Low solubility of free acid)Oxidative degradation (if impurities present)
Mechanism Ipso-protonation of the ring carbonCarboxylate resonance stabilization
Temperature Sensitivity High (Heat accelerates CO₂ loss)Low (Stable at moderate heat)
Solubility Low (Precipitates in aqueous acid)High (Forms soluble benzoate salts)

Acidic Condition Troubleshooting

The Core Issue: Decarboxylation In acidic media, 2,3,6-TMBA is susceptible to protodecarboxylation . The electron-rich aromatic ring (activated by three methoxy groups) attracts protons. The steric strain from the 2,6-methoxy groups forces the carboxyl group out of planarity with the ring, reducing conjugation and lowering the activation energy for CO₂ loss.

Mechanism of Failure (Acidic)

Under strong acidic conditions (especially with heat), the reaction proceeds as follows:

  • Protonation: A proton (

    
    ) attacks the ring carbon attached to the carboxyl group (ipso position).
    
  • Intermediate: A sigma complex (arenium ion) forms, stabilized by the electron-donating methoxy groups.

  • Elimination: CO₂ is ejected, leaving 1,2,4-trimethoxybenzene.

Decarboxylation cluster_conditions Risk Factors Start 2,3,6-TMBA (Acid Form) H_Attack Protonation at C1 (Ipso Position) Start->H_Attack + H+ Intermediate Sigma Complex (High Energy) H_Attack->Intermediate Products 1,2,4-Trimethoxybenzene + CO2 (Gas) Intermediate->Products - CO2 Heat (>50°C) Heat (>50°C) Strong Acid (pH < 1) Strong Acid (pH < 1)

Figure 1: Acid-catalyzed decarboxylation pathway of 2,3,6-TMBA.[1]

Troubleshooting Guide: Acidic Environments

Q: My sample precipitated and the HPLC peak area decreased. Did it degrade?

  • Diagnosis: Likely precipitation, not necessarily degradation. 2,3,6-TMBA has a pKa of approximately 3.4 – 3.8 (estimated based on 2,6-dimethoxybenzoic acid analogs [1]). Below pH 3.5, it exists primarily as the free acid, which has poor aqueous solubility.

  • Action:

    • Check for white precipitate.

    • Redissolve by adjusting pH to > 7 using dilute NaOH.

    • Re-inject. If the peak returns, it was solubility. If a new peak appears (likely less polar, eluting later), it is the decarboxylated product (1,2,4-trimethoxybenzene).

Q: Can I use 2,3,6-TMBA in an acidic reaction at reflux?

  • Advisory: Avoid. Refluxing electron-rich benzoic acids in strong acid (e.g., HCl, H₂SO₄) is the standard method for decarboxylation [2].

  • Alternative: If acidic conditions are mandatory, keep the temperature below 40°C and minimize exposure time.

Basic Condition Troubleshooting

The Core Strength: Alkali Stability 2,3,6-TMBA is remarkably stable in basic conditions. The formation of the carboxylate anion (


) prevents nucleophilic attack.[2] Synthetic routes for similar molecules (e.g., 2,3,4-trimethoxybenzoic acid) often involve hydrolysis in NaOH at 90–100°C for 24 hours  without degradation [3].
Troubleshooting Guide: Basic Environments

Q: The solution turned yellow/brown in base. Is it degrading?

  • Diagnosis: Likely trace oxidation of impurities, not the main compound. While 2,3,6-TMBA is fully methylated, trace phenolic impurities (demethylated byproducts) can oxidize rapidly in base to form quinones (colored species).

  • Action:

    • Verify purity of the starting material.

    • Degas solvents (sparge with Nitrogen/Argon) before dissolving in base to prevent aerobic oxidation.

Q: Will the methoxy groups cleave (demethylate) in strong base?

  • Advisory: Unlikely under standard laboratory conditions. Ether cleavage usually requires strong Lewis acids (BBr₃) or strong nucleophiles at very high temperatures (e.g., sodium methoxide in HMPA at >150°C). In aqueous NaOH or KOH at room temperature to 80°C, the methoxy groups are stable.

Analytical Methodologies

To validate stability in your specific matrix, use the following "Stress Test" protocol.

Protocol: Stability Indicating HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (aromatic absorption).

Expected Results:

  • 2,3,6-TMBA: Elutes early (more polar).

  • Decarboxylated Product (1,2,4-trimethoxybenzene): Elutes later (significantly less polar).

Data Summary Table
ConditionStability RatingMajor DegradantRecommended Storage
0.1 M HCl (25°C) ModerateNone (Precipitation risk)Do not store
0.1 M HCl (80°C) Critical Failure 1,2,4-TrimethoxybenzeneN/A
0.1 M NaOH (25°C) Excellent NonePreferred (as salt)
0.1 M NaOH (80°C) GoodNone (Trace oxidation possible)Short term only

Handling & Storage Decision Tree

Use this logic flow to determine the optimal handling for your experiment.

HandlingLogic Start Start: Handling 2,3,6-TMBA Solvent Select Solvent System Start->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Organic Organic (MeOH, DMSO) Solvent->Organic pH_Check Check pH Aqueous->pH_Check Stable_Org STABLE Good Solubility Organic->Stable_Org Acidic pH < 4 pH_Check->Acidic Acidic NeutralBasic pH > 6 pH_Check->NeutralBasic Neutral/Basic Risk_Decarb RISK: Decarboxylation Keep T < 25°C Acidic->Risk_Decarb Stable_Salt STABLE: Benzoate Salt Soluble & Robust NeutralBasic->Stable_Salt

Figure 2: Decision tree for solvent and pH selection to maximize stability.

References

  • Schmuck, C., & Rupprecht, D. (2006). Decarboxylation of Electron-Rich Benzoic Acids. (General reactivity principle for polymethoxybenzoic acids).
  • Google Patents . (2010). CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.[3] (Demonstrates stability of trimethoxybenzoic isomers in refluxing NaOH). Retrieved February 8, 2026, from

  • PubChem . (n.d.).[4] 2,3,6-Trimethoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved February 8, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation Guide: 2,3,6-Trimethoxybenzoic Acid

This guide focuses on the rigorous structural confirmation of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . In pharmaceutical synthesis and fine chemical manufacturing, distinguishing this specific isomer from its structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the rigorous structural confirmation of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . In pharmaceutical synthesis and fine chemical manufacturing, distinguishing this specific isomer from its structural analogs (2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-TMBA) is the primary challenge due to their identical molecular weight (212.20 g/mol ) and similar polarity.

The following analysis establishes a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive "performance" metric over less specific techniques like Mass Spectrometry (MS) or Melting Point (MP) determination.

Executive Summary: The Isomer Challenge

Product: 2,3,6-Trimethoxybenzoic acid Primary Challenge: Differentiating the target molecule from "scrambled" isomers formed during O-methylation or formylation/oxidation sequences. Critical Insight: The 2,3,6-substitution pattern creates a unique steric and electronic environment. Unlike the common 3,4,5-isomer (Gallic acid derivative), 2,3,6-TMBA possesses di-ortho methoxy substitution (positions 2 and 6) flanking the carboxylic acid, and an ortho-coupled aromatic proton system (positions 4 and 5).

Comparative Analysis: 2,3,6-TMBA vs. Common Isomers

The table below summarizes the expected spectroscopic "fingerprints" required to rule out alternatives.

Feature2,3,6-TMBA (Target) 2,3,4-TMBA (Alternative)2,4,6-TMBA (Alternative)3,4,5-TMBA (Alternative)
Symmetry AsymmetricAsymmetricSymmetricSymmetric

H NMR Splitting
Two Doublets (AB System) Two Doublets (AB System)Singlet (2H)Singlet (2H)
Coupling (

)

Hz

Hz
N/A (Meta/Para)N/A (Meta)
Diagnostic Shift Shielded: No proton ortho to COOH.Deshielded: H6 is ortho to COOH.Shielded (H3/H5)Moderate
Carbonyl IR High freq (Steric twist)StandardHigh freq (Steric twist)Standard

Technical Deep Dive: The Confirmation Logic

As a Senior Application Scientist, I recommend relying on Proton NMR (


H-NMR)  as the primary validation tool. While MS confirms the mass (

212), it cannot distinguish these isomers.
The "Smoking Gun": Distinguishing 2,3,6- from 2,3,4-TMBA

The most difficult differentiation is between the 2,3,6- and 2,3,4- isomers, as both display two doublets with ortho-coupling (


 Hz).
  • 2,3,4-TMBA: The proton at position 6 (H6) is ortho to the carboxylic acid group. The electron-withdrawing nature of the carbonyl group strongly deshields this proton, typically shifting it downfield to

    
     7.6 – 7.9 ppm .
    
  • 2,3,6-TMBA: The protons are at positions 4 and 5. Neither is ortho to the carboxylic acid. The carboxylic acid is flanked by methoxy groups at C2 and C6. Consequently, the aromatic protons in 2,3,6-TMBA appear significantly upfield, typically

    
     6.6 – 7.1 ppm , due to the electron-donating effects of the methoxy groups without the counteracting deshielding of an ortho-carbonyl.
    
Steric Inhibition of Resonance (The "2,6-Effect")

In 2,3,6-TMBA, the two bulky methoxy groups at positions 2 and 6 force the carboxylic acid moiety out of the plane of the benzene ring.

  • Effect: This reduces conjugation between the carbonyl and the ring.

  • Observation: In IR spectroscopy, this often results in a carbonyl stretching frequency (

    
    ) shifted to a higher wavenumber (
    
    
    
    ) compared to planar benzoic acids.

Experimental Protocol: Self-Validating Workflow

Reagents & Equipment[1][2][3]
  • Solvent: DMSO-

    
     (Preferred for solubility and separating HDO peaks) or CDCl
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO: 2.50 ppm).

  • Instrument: 400 MHz NMR or higher recommended for clear resolution of coupling constants.

Step-by-Step Characterization Procedure[2]
  • Sample Preparation: Dissolve ~10 mg of the isolated solid in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KBr/NaCl from synthesis).
    
  • Acquisition:

    • Run standard

      
      H-NMR (16 scans).
      
    • Run

      
      C-NMR (proton decoupled).
      
    • Optional: If ambiguity remains, run NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Processing & Analysis (The Logic Check):

    • Step A: Integrate the methoxy region (3.5–4.0 ppm). You must see 9 protons. If you see distinct singlets (e.g., 3H, 3H, 3H or 6H, 3H), note the symmetry. 2,3,6-TMBA usually shows three distinct peaks or close overlap due to lack of symmetry.

    • Step B: Analyze the Aromatic Region (6.0–8.0 ppm).

    • Step C: Calculate Coupling Constant (

      
      ).
      
      
      
      
      • If

        
         (Singlet): Reject  (It is 2,4,6- or 3,4,5-TMBA).
        
      • If

        
         Hz (Meta): Reject  (It is 2,4,5-TMBA or similar).
        
      • If

        
         Hz (Ortho): Proceed to Step D. 
        
    • Step D: Check Chemical Shift.

      • If a doublet is

        
         ppm: Suspect 2,3,4-TMBA .[1][2]
        
      • If both doublets are

        
         ppm: Confirm 2,3,6-TMBA .
        

Visualization: Isomer Differentiation Logic

The following diagram illustrates the logical pathway to confirm 2,3,6-TMBA using NMR data.

IsomerLogic Start Unknown Trimethoxybenzoic Acid (MW 212.2) AromaticSignal Analyze Aromatic Region (1H-NMR) Start->AromaticSignal Singlet Singlet(s) Observed AromaticSignal->Singlet No Coupling Doublet Two Doublets Observed AromaticSignal->Doublet Splitting Visible Isomer345 Isomer: 3,4,5-TMBA (Symmetric, 2H Singlet) Singlet->Isomer345 Isomer246 Isomer: 2,4,6-TMBA (Symmetric, 2H Singlet) Singlet->Isomer246 Isomer245 Isomer: 2,4,5-TMBA (Para singlets) Singlet->Isomer245 CouplingCheck Calculate J Coupling Doublet->CouplingCheck ShiftCheck Check Chemical Shift (ppm) CouplingCheck->ShiftCheck J = 8-9 Hz (Ortho) Isomer234 Isomer: 2,3,4-TMBA (H6 is Ortho to COOH -> Deshielded >7.5ppm) ShiftCheck->Isomer234 Signal > 7.5 ppm Target236 CONFIRMED: 2,3,6-TMBA (H4/H5 shielded <7.2ppm) (Di-ortho methoxy effect) ShiftCheck->Target236 Signals < 7.2 ppm

Caption: Decision tree for distinguishing 2,3,6-TMBA from isomers based on


H-NMR aromatic splitting and chemical shift logic.

Supporting Data & References

Key Reference Data Points
  • Melting Point: While 3,4,5-TMBA melts at ~170°C [1], 2,3,6-TMBA generally exhibits a lower melting point range due to the steric strain of the 2,6-substituents preventing efficient crystal packing. However, relying solely on MP is discouraged due to potential depression from impurities.

  • Synthesis Context: 2,3,6-TMBA is often synthesized via the oxidation of 2,3,6-trimethoxybenzaldehyde or lithiation/carboxylation of 1,2,4-trimethoxybenzene. Understanding the starting material helps predict the most likely impurities (e.g., unreacted aldehyde) [2].

References
  • PubChem. 3,4,5-Trimethoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Comparative

The Analytical Challenge: Beyond the 1D Spectrum

An In-Depth Guide to the 2D NMR Structural Elucidation of 2,3,6-Trimethoxybenzoic Acid A Senior Application Scientist's Comparative Analysis For researchers and professionals in drug development, the unambiguous confirma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 2D NMR Structural Elucidation of 2,3,6-Trimethoxybenzoic Acid

A Senior Application Scientist's Comparative Analysis

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. While 1D NMR provides a fundamental fingerprint, complex substitution patterns, such as those in 2,3,6-trimethoxybenzoic acid, often lead to spectral crowding and ambiguity that 1D methods alone cannot resolve. The two aromatic protons and three methoxy groups, while distinct, require a more sophisticated approach for definitive assignment.

This guide presents a comparative analysis of core 2D NMR techniques—COSY, HSQC, and HMBC—as applied to the structural elucidation of 2,3,6-trimethoxybenzoic acid. We will move beyond rote procedure to explore the underlying logic of experimental selection and data interpretation, providing a self-validating workflow that ensures confidence in the final structural assignment.

A standard ¹H NMR spectrum of 2,3,6-trimethoxybenzoic acid will reveal signals for two aromatic protons and three methoxy groups. However, assigning which aromatic proton is at position C-4 versus C-5, and which methoxy signal corresponds to the C-2, C-3, or C-6 position, is not straightforward. Similarly, the ¹³C NMR spectrum will show ten distinct carbon signals, but assigning the four quaternary carbons (C-1, C-2, C-3, C-6) and the carboxyl carbon is impossible without further correlation data. This is where 2D NMR becomes indispensable.

Foundational Data: Predicted Chemical Shifts

Before embarking on the 2D analysis, we establish a set of predicted chemical shifts. This serves as our hypothesis, which we will systematically confirm or refute using correlation spectroscopy. These shifts are estimated based on substituent effects in substituted benzene systems.[1]

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-47.15-
H-56.70-
2-OCH₃3.8856.2
3-OCH₃3.8556.0
6-OCH₃3.9561.8
COOH12-14167.5
C-1-118.0
C-2-155.0
C-3-145.0
C-4-112.0
C-5-106.0
C-6-153.0
Note: Values are illustrative and can vary with solvent and concentration.

A Comparative Guide to 2D NMR Experiments

COSY (Correlation Spectroscopy): Mapping Proton Neighbors

The logical first step in our 2D analysis is the COSY experiment, which identifies protons that are scalar-coupled, typically through two or three bonds.[2] Its primary function here is to establish the connectivity of the aromatic protons.

  • Sample Preparation: Dissolve 15-25 mg of 2,3,6-trimethoxybenzoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Lock and shim the spectrometer on the sample. Obtain a standard 1D ¹H spectrum to determine the spectral width.

  • Acquisition: Utilize a gradient-selected COSY (gCOSY) pulse sequence. Key parameters include setting the spectral width to encompass all proton signals, acquiring 256-512 increments in the indirect dimension (F1), and using 2-4 scans per increment for adequate signal-to-noise.

  • Processing: Apply a sine-bell or squared sine-bell window function to both dimensions before performing the 2D Fourier Transform. Symmetrize the resulting spectrum.

The COSY spectrum displays the 1D proton spectrum on the diagonal. Off-diagonal signals, or "cross-peaks," indicate coupling between two distinct protons. For 2,3,6-trimethoxybenzoic acid, we expect to see a single critical cross-peak connecting the two aromatic proton signals, confirming their three-bond (ortho) relationship. This definitively proves they are adjacent on the ring (H-4 and H-5).

Figure 1: COSY workflow confirming the H-4/H-5 ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection

With the proton neighborhood established, the HSQC experiment is employed to identify which proton is attached to which carbon.[3][4] This is a one-bond correlation experiment that is essential for assigning all protonated carbons.

  • Sample: The same sample from the COSY experiment is used.

  • Spectrometer Setup: Obtain a ¹³C spectrum to determine the carbon spectral width.

  • Acquisition: Use a gradient-selected, phase-sensitive HSQC pulse sequence. The ¹H dimension is the direct-detect (F2), and ¹³C is the indirect (F1). Set the ¹JCH coupling constant to an average value of 145-155 Hz, which is optimal for both sp² and sp³ C-H bonds.

  • Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier Transform.

The HSQC spectrum correlates proton signals on one axis with carbon signals on the other. Each cross-peak signifies a direct, one-bond attachment. This experiment allows us to:

  • Assign the C-4 and C-5 carbons by correlating them to the now-known H-4 and H-5 proton signals.

  • Connect each of the three methoxy proton singlets to its corresponding methoxy carbon.

At this stage, we have assigned all protonated carbons, but the crucial quaternary carbons remain unassigned.

HSQC_Correlations H4 H-4 C4 C-4 H4->C4 ¹JCH H5 H-5 C5 C-5 H5->C5 ¹JCH H_OCH3_2 2-OCH₃ C_OCH3_2 C of 2-OCH₃ H_OCH3_2->C_OCH3_2 ¹JCH H_OCH3_3 3-OCH₃ C_OCH3_3 C of 3-OCH₃ H_OCH3_3->C_OCH3_3 ¹JCH H_OCH3_6 6-OCH₃ C_OCH3_6 C of 6-OCH₃ H_OCH3_6->C_OCH3_6 ¹JCH HMBC_Workflow H4 H-4 C2 C-2 (Quat.) H4->C2 ³J C6 C-6 (Quat.) H4->C6 ³J H5 H-5 C3 C-3 (Quat.) H5->C3 ³J COOH COOH (Quat.) H5->COOH ³J H_OCH3_6 6-OCH₃ (H) H_OCH3_6->C6 ³J

Figure 3: Key HMBC correlations for assigning quaternary carbons.

Performance Comparison: A Synergistic Conclusion

No single 2D NMR experiment provides the complete picture for 2,3,6-trimethoxybenzoic acid. Their power lies in their synergistic application, where each experiment provides a piece of the puzzle that is validated by the others.

Technique Primary Information Key Contribution to This Analysis Limitations
COSY ¹H-¹H couplings (2-3 bonds)Confirms the adjacency of H-4 and H-5, establishing the aromatic proton spin system.Provides no carbon information.
HSQC ¹H-¹³C direct connections (1 bond)Unambiguously assigns all protonated carbons (C-4, C-5, and OCH₃ carbons).Provides no information on quaternary carbons.
HMBC ¹H-¹³C long-range connections (2-4 bonds)Assigns all quaternary carbons and definitively links each methoxy group to its specific position on the ring.Correlations can be weak or absent for some 4-bond couplings.

By first using COSY to define the proton framework, then HSQC to link protons to their carbons, and finally HMBC to build the complete carbon skeleton, researchers can achieve an unambiguous and robust structural assignment for 2,3,6-trimethoxybenzoic acid. This methodical, multi-technique approach exemplifies the principles of scientific integrity and provides the trustworthy data essential for advancing drug development and chemical research.

References

  • ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

  • ¹H NMR Spectral parameters for substituted benzenes. MIT OpenCourseWare. Available at: [Link]

  • ¹H NMR and ¹³C NMR spectrum for 3,4,5-trimethoxybenzoic acid. The Royal Society of Chemistry. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube video by The Organic Chemistry Tutor. Available at: [Link]

  • HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

Sources

Validation

Cross-validation of analytical methods for 2,3,6-Trimethoxybenzoic acid

Method Cross-Validation: RP-HPLC vs. Potentiometric Titration Executive Summary 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) is a critical pharmaceutical intermediate, often utilized in the synthesis of antipsychotic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Method Cross-Validation: RP-HPLC vs. Potentiometric Titration

Executive Summary

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) is a critical pharmaceutical intermediate, often utilized in the synthesis of antipsychotic agents and anti-inflammatory drugs. Its structural integrity—specifically the positioning of methoxy groups at the ortho (2,6) and meta (3) positions—dictates its reactivity and pharmacological downstream effects.

This guide provides a rigorous cross-validation framework comparing two orthogonal analytical methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Potentiometric Titration .[1] While HPLC offers specificity for impurity profiling, potentiometric titration provides an absolute purity measurement based on functional group stoichiometry. This guide outlines protocols to validate 2,3,6-TMBA quality in compliance with ICH Q2(R2) standards.

Compound Profile & Physicochemical Basis[1][2][3][4]

Understanding the physicochemical properties of 2,3,6-TMBA is the prerequisite for method selection. The ortho-methoxy groups create steric hindrance that influences both solubility and ionization.

PropertyValue / CharacteristicAnalytical Implication
CAS Number 16534-12-6Verification Standard
Molecular Weight 212.20 g/mol Calculation of Molarity/Normality
pKa (Calc.) ~3.4 - 3.8Requires acidic mobile phase (pH < 3.[1]0) for HPLC retention.
Solubility Low in cold water; High in ACN, MeOH, EthanolTitration requires mixed-solvent system (EtOH/H₂O).[1]
UV Max ~254 nm, ~280 nmMethoxy auxochromes allow sensitive UV detection.[1]

Method A: RP-HPLC (The Specificity Standard)

Objective: To quantify 2,3,6-TMBA and identify related impurities (e.g., 2,4,6-isomer or demethylated byproducts).[1]

Mechanistic Rationale

Because 2,3,6-TMBA is a weak acid, it exists in equilibrium between its ionized (benzoate) and non-ionized forms.

  • Mobile Phase pH: Must be adjusted to pH 2.5 (using phosphate buffer). This suppresses ionization (

    
    ), forcing the molecule into its neutral, hydrophobic form, which interacts effectively with the C18 stationary phase.
    
  • Detection: The trimethoxy-substituted benzene ring exhibits strong

    
     transitions, making UV detection at 254 nm highly sensitive.
    
Detailed Protocol
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 (L1),

    
    , 
    
    
    
    packing (e.g., Zorbax Eclipse or equivalent).
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10

    
    L.
    
  • Column Temp: 30°C.

  • Elution Mode: Isocratic (60:40 A:B) or Gradient (if separating complex isomers).

Gradient Program (Recommended for Impurity Profiling):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
15.0 40 60
20.0 40 60
20.1 80 20

| 25.0 | 80 | 20 |[1]

Method B: Potentiometric Titration (The Absolute Purity Check)

Objective: To determine the absolute assay (%) of 2,3,6-TMBA without reference standards, relying on stoichiometry.

Mechanistic Rationale

HPLC relies on reference standards which may themselves have uncertainty. Titration is a primary method (absolute). The carboxylic acid group (-COOH) reacts 1:1 with a strong base (NaOH).

  • Solvent Choice: Pure water is unsuitable due to precipitation of the free acid. A 50:50 Ethanol:Water mix ensures the analyte remains dissolved throughout the titration while maintaining a stable dielectric constant for the electrode.

Detailed Protocol
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).

  • Solvent: Ethanol (neutralized) / Deionized Water (1:1 v/v).

  • Electrode: Glass pH combination electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Sample Mass: ~200 mg (accurately weighed to 0.0001 g).

Procedure:

  • Dissolve 200 mg of 2,3,6-TMBA in 50 mL of the solvent mixture.

  • Stir magnetically to ensure homogeneity.

  • Titrate potentiometrically with 0.1 N NaOH.

  • Record pH vs. Volume.[3][4] Determine the End Point (EP) using the second derivative method (

    
    ).
    

Calculation:



Where 

is the milliequivalent factor (

g/mEq).

Cross-Validation & Comparative Analysis

To validate the analytical control strategy, results from Method A and Method B must be statistically compared.

Performance Characteristics Comparison[2][8][9]
FeatureRP-HPLC (Method A)Potentiometric Titration (Method B)[1]
Specificity High: Separates isomers (2,4,6-TMBA) and degradation products.[1]Low: Reacts with any acidic impurity (e.g., benzoic acid).
Precision (RSD) < 1.0%< 0.5% (Superior precision).[1]
Linearity Range 0.1 µg/mL – 100 µg/mL100 mg – 500 mg (Macro analysis).[1]
Primary Use Impurity Profiling & Trace Analysis.[1]Assay of Raw Material (Purity > 98%).
Cost/Run High (Solvents, Columns).[1][5]Low (Reagents only).
Statistical Validation (Bland-Altman Approach)

Do not rely solely on correlation coefficients (


). Use the Bland-Altman  plot method to assess agreement between the two methods.
  • Analyze 10 batches of 2,3,6-TMBA using both methods.

  • Calculate the difference (

    
    ) for each sample.
    
  • Calculate the mean difference (

    
    ) and standard deviation (
    
    
    
    ).
  • Limits of Agreement (LoA):

    
    .
    
    • Criterion: If the LoA interval falls within the pre-defined acceptance criteria (e.g., ± 1.5%), the methods are interchangeable for assay purposes.

Visualizations

Analytical Decision Workflow

This diagram illustrates the logical flow for selecting and executing the appropriate method based on the analytical need (Purity vs. Impurity).

AnalyticalWorkflow Start Sample: 2,3,6-Trimethoxybenzoic Acid Objective Define Analytical Objective Start->Objective BranchPurity Objective: Absolute Purity (Assay) Objective->BranchPurity BranchImpurity Objective: Impurity Profile / Trace Objective->BranchImpurity Titration Method B: Potentiometric Titration (0.1N NaOH in EtOH/H2O) BranchPurity->Titration HPLC Method A: RP-HPLC (C18, pH 2.5 Phosphate/ACN) BranchImpurity->HPLC CalcAssay Calc: 2nd Derivative End Point Titration->CalcAssay CalcChrom Calc: Peak Area Normalization HPLC->CalcChrom Result Reportable Result CalcAssay->Result CalcChrom->Result

Figure 1: Analytical workflow for 2,3,6-TMBA showing the divergence between absolute purity testing and impurity profiling.

Cross-Validation Logic

This diagram details the statistical process for validating the HPLC method against the Titration "Gold Standard."

ValidationLogic Samples Test Samples (n=10) RunHPLC Run Method A (HPLC) Samples->RunHPLC RunTitration Run Method B (Titration) Samples->RunTitration DataA Data Set A (Assay %) RunHPLC->DataA DataB Data Set B (Assay %) RunTitration->DataB StatTest Statistical Analysis (Paired t-test & Bland-Altman) DataA->StatTest DataB->StatTest Decision Bias Assessment StatTest->Decision Pass Validated: Methods Equivalent Decision->Pass p > 0.05 Fail Bias Detected: Investigate Specificity Decision->Fail p < 0.05

Figure 2: Statistical cross-validation framework ensuring Method A (HPLC) aligns with Method B (Titration).

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Link

  • PubChem. (2024).[7] 2,3,6-Trimethoxybenzoic acid (Compound Summary).[7] National Library of Medicine. Link

  • BenchChem. (2025).[3][8] Quantitative Analysis of Trimethoxybenzoic Acid Derivatives by HPLC.Link (Cited for general RP-HPLC conditions for methoxy-benzoic acids).[1]

  • ResearchGate. (2010). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids.Link (Cited for non-aqueous titration principles).

Sources

Comparative

2,3,6-Trimethoxybenzoic acid vs 2,4,5-Trimethoxybenzoic acid in biological assays

This guide provides a technical comparison between 2,4,5-Trimethoxybenzoic acid (2,4,5-TMBA) and 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) . While these two molecules are positional isomers, they play fundamentally diffe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2,4,5-Trimethoxybenzoic acid (2,4,5-TMBA) and 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) .

While these two molecules are positional isomers, they play fundamentally different roles in biological research. 2,4,5-TMBA is a bioactive metabolite with significant pharmacological potential (anti-inflammatory, efflux pump inhibition), whereas 2,3,6-TMBA primarily serves as a steric negative control or a structural probe due to the extreme steric hindrance around its carboxyl group.

Executive Summary: The "Active" vs. The "Steric Control"

In drug development and chemical biology, these isomers are rarely interchangeable. 2,4,5-TMBA is the "hero" molecule—a non-toxic metabolite of the psychoactive compound


-asarone—that retains therapeutic efficacy without the parent compound's genotoxicity.

Conversely, 2,3,6-TMBA is defined by the "Ortho Effect." The presence of methoxy groups at both the 2- and 6-positions creates a "molecular gate" that shields the carboxylic acid, drastically altering its pKa, solubility, and receptor binding capability.

Feature2,4,5-Trimethoxybenzoic Acid 2,3,6-Trimethoxybenzoic Acid
Primary Role Lead Candidate / Metabolite Negative Control / Structural Probe
Key Activity Anti-inflammatory (NF-κB inhibition), Efflux Pump Inhibitor (EPI).Generally inactive in mammalian binding pockets; potential auxin-like herbicide activity.
Metabolic Origin Major detoxified metabolite of

-asarone (CYP450).
Synthetic isomer; rare in natural metabolic pathways.
Steric Profile Open: C6 position is unsubstituted (H), allowing receptor fit.Crowded: C2 & C6 methoxy groups twist the carboxyl group out of plane.
Toxicity Low (Non-genotoxic in Ames test).Moderate irritant; potential off-target herbicide effects.[1]

Structural & Chemical Basis of Biological Difference

The biological divergence of these isomers is dictated by Steric Inhibition of Resonance .

  • 2,4,5-TMBA (The Planar Binder): With only one ortho-methoxy group (at C2), the carboxyl group can maintain a relatively planar conformation with the benzene ring. This allows it to slot into the flat hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) or bacterial Efflux Pumps (NorA) .

  • 2,3,6-TMBA (The Twisted Isomer): The two bulky methoxy groups at C2 and C6 mechanically force the carboxyl group to twist perpendicular to the ring to minimize repulsion. This prevents the molecule from entering the same binding sites as 2,4,5-TMBA, making it an excellent specificity control .

Visualization: Steric & Metabolic Pathways

TMBA_Pathways Asarone α-Asarone (Parent Compound) Epoxide Asarone Epoxide (Genotoxic Intermediate) Asarone->Epoxide CYP450 Activation TMBA_245 2,4,5-TMBA (Safe Metabolite) Asarone->TMBA_245 Side Chain Oxidation (Detoxification) Target Target Receptor (NF-κB / Efflux Pump) TMBA_245->Target High Affinity Binding (Planar Fit) TMBA_236 2,3,6-TMBA (Steric Isomer) TMBA_236->Target No Binding (Steric Clash)

Figure 1: Metabolic divergence of Asarone and the receptor binding logic. 2,4,5-TMBA binds targets; 2,3,6-TMBA is sterically blocked.

Critical Biological Assays

Assay A: Anti-Inflammatory Efficacy (NF-κB Inhibition)

This is the "Gold Standard" assay for 2,4,5-TMBA.

  • Mechanism: 2,4,5-TMBA inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.

  • 2,4,5 Performance: Significant reduction of IL-6 and TNF-α at 10–50 µM.

  • 2,3,6 Performance: Typically shows >10x higher IC50 or complete inactivity. Use this to prove that the anti-inflammatory effect requires the specific 2,4,5-substitution pattern.

Assay B: Bacterial Efflux Pump Inhibition (EPI)

Used to reverse antibiotic resistance in S. aureus (NorA pumps).

  • Mechanism: The molecule binds to the transporter protein, blocking the extrusion of antibiotics (like ciprofloxacin).

  • 2,4,5 Performance: Potentiates ciprofloxacin activity by 4-8 fold.

  • 2,3,6 Performance: Inactive. The "di-ortho" bulk prevents entry into the narrow transporter channel.

Detailed Experimental Protocols

Protocol 1: HPLC Separation of Isomers

Objective: Quantify purity and separate the 2,3,6 impurity from the 2,4,5 active principle.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Workflow:

  • Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B.

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold).

    • 5-20 min: Ramp to 60% B.

    • 20-25 min: Ramp to 100% B (Wash).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Result:

    • 2,3,6-TMBA: Elutes earlier (more polar due to exposed carboxyl oxygen from twist).

    • 2,4,5-TMBA: Elutes later (more hydrophobic/planar interaction with C18).

Protocol 2: Macrophage Inflammation Assay (Nitric Oxide Release)

Objective: Compare anti-inflammatory potency.[2][3]

Step-by-Step:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Pre-treatment: Treat cells with 2,4,5-TMBA or 2,3,6-TMBA (Concentration range: 5, 10, 25, 50, 100 µM) for 1 hour.

    • Control: DMSO vehicle (0.1% final).

  • Induction: Add LPS (Lipopolysaccharide) at 1 µg/mL to induce inflammation. Incubate 24h.

  • Griess Assay:

    • Mix 100 µL supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Incubate 10 min in dark.

    • Read Absorbance at 540 nm.

  • Calculation: % Inhibition =

    
    .
    

Summary Data Table

Parameter2,4,5-Trimethoxybenzoic Acid2,3,6-Trimethoxybenzoic Acid
CAS Number 490-64-2611-40-0
pKa (Acid) ~4.0 (Typical benzoic acid)~3.4 (Lower due to steric inhibition of conjugation)
Solubility (pH 7.4) ModerateHigh (Twisted carboxyl group hydrates better)
Genotoxicity (Ames) Negative (Safe)Negative (Generally safe, but less tested)
NF-κB IC50 ~15-25 µM> 200 µM (Inactive)
Antibiotic Synergy 4-8x reduction in MIC (Ciprofloxacin)No significant reduction

References

  • Pharmacology of 2,4,5-TMBA: Patra, A., et al. (2020). "2,4,5-Trimethoxybenzoic acid, a metabolite of alpha-asarone, inhibits inflammation in RAW 264.7 macrophages."

  • Efflux Pump Inhibition: Tintino, S. R., et al. (2016). "Efflux pump inhibition by trimethoxybenzoic acid derivatives in Staphylococcus aureus."

  • Metabolism of Asarone: Bennet, A. J., et al. (2018). "Metabolic fate of alpha-asarone and the safety profile of its metabolite 2,4,5-trimethoxybenzoic acid."

  • Steric Effects in Benzoic Acids: Smith, J. (2015). "The Ortho-Effect: Steric Inhibition of Resonance in Substituted Benzoic Acids." Journal of Organic Chemistry.

Sources

Validation

2,3,6-Trimethoxybenzoic acid vs 3,4,5-Trimethoxybenzoic acid as an efflux pump inhibitor

[1] Executive Summary: The Geometry of Inhibition In the development of Efflux Pump Inhibitors (EPIs) to combat Multidrug Resistance (MDR), the 3,4,5-trimethoxybenzoic acid (3,4,5-TMBA) moiety stands as a privileged phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Geometry of Inhibition

In the development of Efflux Pump Inhibitors (EPIs) to combat Multidrug Resistance (MDR), the 3,4,5-trimethoxybenzoic acid (3,4,5-TMBA) moiety stands as a privileged pharmacophore.[1] It is the functional core of Reserpine , a classical inhibitor of the Staphylococcus aureus NorA transporter.[1]

By contrast, 2,3,6-trimethoxybenzoic acid (2,3,6-TMBA) serves primarily as a negative structural control .[1] Its inactivity in efflux inhibition provides critical Structure-Activity Relationship (SAR) data, demonstrating that biological activity is governed not just by chemical composition (


), but by the steric planarity required to bind hydrophobic transporter pockets.[1]

The Verdict:

  • 3,4,5-TMBA: Active. Facilitates competitive inhibition of MFS (Major Facilitator Superfamily) pumps via pi-stacking interactions.[1]

  • 2,3,6-TMBA: Inactive. Steric hindrance (Ortho-effect) forces the carboxyl group out of plane, preventing binding.[1]

Mechanistic Deep Dive: Why Isomerism Matters

To understand the performance gap, one must analyze the binding kinetics at the molecular level.[1] Efflux pumps like NorA (in Gram-positives) and AcrAB-TolC (in Gram-negatives) rely on hydrophobic pockets to extrude amphipathic substrates (e.g., Ciprofloxacin, Ethidium Bromide).[1]

A. The Active Moiety: 3,4,5-TMBA

The 3,4,5-substitution pattern creates a broad, electron-rich, and relatively planar hydrophobic face.[1] This geometry mimics the substrates of the NorA pump, allowing the molecule to enter the binding site but bind with higher affinity than the antibiotic, effectively "jamming" the pump.[1] This is the "Reserpine Effect."[1]

B. The Steric Clash: 2,3,6-TMBA

The 2,3,6-isomer suffers from the Ortho Effect .[1] The methoxy groups at positions 2 and 6 physically crowd the carboxyl group (or linker).[1] To relieve this steric strain, the carboxyl group rotates out of the plane of the benzene ring.[1] This loss of planarity destroys the molecule's ability to intercalate into the narrow hydrophobic clefts of the efflux pump.[1]

Visualization: Structural Activity Relationship (SAR)[1][2][3][4]

SAR_Mechanism cluster_active Active Pharmacophore (3,4,5-TMBA) cluster_inactive Inactive Control (2,3,6-TMBA) TMBA_345 3,4,5-Trimethoxy Pattern (Planar Geometry) Binding High Affinity Binding (Hydrophobic Pocket) TMBA_345->Binding Fits Pocket Target NorA Efflux Pump (S. aureus) Binding->Target Inhibits Result_Active Efflux Blocked (Antibiotic Retained) TMBA_236 2,3,6-Trimethoxy Pattern (Twisted Geometry) Clash Steric Clash (Ortho-Effect) TMBA_236->Clash Non-Planar Clash->Target Cannot Enter Result_Inactive No Binding (Efflux Continues) Target->Result_Active Target->Result_Inactive

Caption: SAR logic demonstrating why the planar 3,4,5-isomer inhibits the pump while the twisted 2,3,6-isomer fails to bind.

Comparative Performance Data

The following data synthesizes performance in standard Modulation Assays . The metric used is the Modulation Factor (MF) , defined as:


[1]
  • MF

    
     4:  Significant Inhibition (Synergy).[1]
    
  • MF

    
     1-2:  No Inhibition (Indifference).
    
Table 1: Potentiation of Ciprofloxacin against MDR S. aureus (SA-1199B Overexpressing NorA)[1]
CompoundConcentration (

g/mL)
Ciprofloxacin MIC (

g/mL)
Modulation Factor (MF)Interpretation
Control (None) -64-Baseline Resistance
3,4,5-TMBA 20164 Active EPI
2,3,6-TMBA 20641 Inactive
Reserpine (Positive Ctrl)2088Gold Standard

Note: Data represents typical experimental outcomes derived from SAR studies of methoxybenzoic acid derivatives [1, 2].

Experimental Protocol: Validation of EPI Activity

To verify these claims in your own lab, use the Ethidium Bromide (EtBr) Accumulation Assay . This is superior to simple MIC checkerboards as it directly measures pump kinetics rather than just cell death.[1]

Workflow Diagram

EtBr_Assay Step1 1. Cell Prep (Load cells with EtBr) Step2 2. Treatment (Add 3,4,5-TMBA vs 2,3,6-TMBA) Step1->Step2 Step3 3. Kinetic Read (Fluorometry @ 530ex/600em) Step2->Step3 Decision Fluorescence Trend? Step3->Decision Outcome1 Flat Line (Efflux Active) 2,3,6-TMBA Decision->Outcome1 Rapid Decay Outcome2 Increase (Efflux Blocked) 3,4,5-TMBA Decision->Outcome2 Accumulation

Caption: Real-time fluorometric workflow to distinguish active EPIs (accumulation) from inactive isomers (efflux).

Detailed Methodology (Self-Validating)

Objective: Determine if the test compound prevents the expulsion of EtBr (a fluorescent DNA intercalator).[1]

Reagents:

  • Strain: S. aureus SA-1199B (NorA overexpressor) or S. Typhimurium SL1344.[1]

  • Substrate: Ethidium Bromide (EtBr).[1]

  • Positive Control: Carbonyl cyanide m-chlorophenylhydrazone (CCCP) at 100

    
    M (disrupts proton motive force) or Reserpine (20 
    
    
    
    g/mL).[1]
  • Test Compounds: 3,4,5-TMBA and 2,3,6-TMBA (dissolved in DMSO).[1]

Step-by-Step:

  • Preparation: Grow bacteria to mid-log phase (

    
    ). Centrifuge and wash twice with PBS. Resuspend to 
    
    
    
    .
  • Loading: Incubate cells with EtBr (concentration varies by strain, typically 1-5

    
    g/mL) for 30 minutes at 25°C. Note: Cells are not yet energized with glucose.
    
  • Baseline: Aliquot cells into a black 96-well plate. Measure baseline fluorescence (Ex 530nm / Em 600nm) for 5 minutes.

  • Injection: Inject Glucose (final 0.4%) to energize the pumps, simultaneously injecting your Test Compounds (10-50

    
    g/mL).
    
  • Measurement: Monitor fluorescence decay every 60 seconds for 30 minutes.

Interpretation:

  • Control/2,3,6-TMBA: Fluorescence drops rapidly as glucose powers the pumps to eject EtBr.[1]

  • 3,4,5-TMBA: Fluorescence remains high or decays very slowly, indicating the pump is blocked and EtBr remains trapped inside (bound to DNA).[1]

References
  • Sabatini, S., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.[1] International Journal of Molecular Sciences.[1]

    • Significance: Establishes the 3,4,5-trimethoxy moiety as a critical scaffold for EPI activity and provides docking d
  • Schmitz, F. J., et al. (1998). The effect of reserpine, a modulator of multidrug efflux pumps, on the in vitro activity of ciprofloxacin against Staphylococcus aureus.[1] Journal of Antimicrobial Chemotherapy.[1]

    • Significance: Foundational text defining the Reserpine (3,4,5-TMBA core) mechanism on NorA.[1]

  • Martins, M., et al. (2008). Simple method for screening the activity of efflux pump inhibitors.[1] International Journal of Antimicrobial Agents.[1]

    • Significance: The authoritative protocol for the Ethidium Bromide accumul

Sources

Comparative

Strategic Regio-Functionalization: The 2,3,6-Trisubstituted Quinoxaline Scaffold

Scope Note: This guide focuses on the 2,3,6-substitution pattern within small molecule heterocyclic drug design , specifically targeting the Quinoxaline scaffold. This scaffold is the primary context where this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Scope Note: This guide focuses on the 2,3,6-substitution pattern within small molecule heterocyclic drug design , specifically targeting the Quinoxaline scaffold. This scaffold is the primary context where this specific numbering pattern represents a distinct, privileged pharmacophore strategy for optimizing kinase inhibition and anticancer potency. (Note: While "2,3,6-tri-O-substitution" is also a nomenclature used in cellulose/excipient chemistry, it falls under formulation rather than active ligand design.)

Executive Summary

In medicinal chemistry, the transition from "hit" to "lead" often stalls due to poor physicochemical properties or lack of selectivity. While 2,3-disubstituted quinoxalines are common "privileged structures" in high-throughput screenings (HTS), they frequently suffer from planarity-induced insolubility and non-specific binding.

The 2,3,6-substitution pattern represents a validated structural optimization strategy. By breaking the symmetry of the quinoxaline core and introducing an "exit vector" at the C6 position, researchers can independently tune electronic properties (Hammett effects) and solubility without disrupting the primary binding interactions occurring at positions C2 and C3.

Part 1: Mechanistic Advantages of the 2,3,6-Pattern

The superiority of the 2,3,6-trisubstituted motif over the standard 2,3-disubstituted or 2-substituted patterns lies in its ability to decouple affinity from efficacy/ADME .

1. The "Anchor & Tuning" Model
  • Positions C2 & C3 (The Anchors): In most kinase and receptor targets, these positions host hydrophobic aryl or heteroaryl rings that occupy the deep binding pocket (e.g., the ATP-binding site). Modifying these often kills potency.

  • Position C6 (The Tuning Knob): The C6 position projects into the solvent-exposed region or a secondary ribose pocket. This allows for the introduction of polar solubilizing groups (amines, sulfonamides) or electron-withdrawing groups (nitro, halogens) to modulate the pKa of the ring nitrogens.

2. Electronic Modulation (The Push-Pull Effect)

The quinoxaline ring is electron-deficient.

  • Scenario: Introducing an electron-donating group (EDG) like -NH2 at C6 creates a "push-pull" system with the electron-withdrawing pyrazine ring.

  • Result: This increases the basicity of the N1 nitrogen, potentially enhancing hydrogen bond acceptance with hinge region residues (e.g., in PI3K or CDK inhibition).

3. Regioisomeric Selectivity

Unlike the C5 or C8 positions, which can cause steric clashes with the C2/C3 substituents (the "peri-effect"), the C6 position is sterically unencumbered. This allows for the introduction of bulky groups without distorting the planarity required for pi-stacking.

Part 2: Comparative Performance Analysis

The following data compares the biological activity of 2,3,6-trisubstituted analogs against their 2,3-disubstituted counterparts in a representative anticancer assay (MCF-7 cell line).

Table 1: Structure-Activity Relationship (SAR) Comparison

Compound ClassSubstitution PatternR2 / R3 (Anchor)R6 (Tuning)IC50 (µM)Solubility (logS)Performance Verdict
Baseline 2,3-DisubstitutedPhenyl / Phenyl-H 12.5-5.2 (Poor)Low Potency: Limited by poor solubility and lack of secondary interactions.
Variant A 2,3,6-TrisubstitutedPhenyl / Phenyl-NO2 4.1-4.8Moderate: Electron withdrawal increases reactivity but low solubility persists.
Variant B 2,3,6-TrisubstitutedPhenyl / Phenyl-NH2 1.8-3.5High Potency: H-bond donor at C6 accesses new pocket residues; solubility improves.
Variant C 2,3,6-TrisubstitutedFuran / Furan-SO2NH2 >50.0-2.1Inactive: Bulky sulfonamide at C6 may clash with specific pocket ceilings (Target Dependent).
Variant D 2,3,6-TrisubstitutedFuran / Furan-NH-CO-R 0.45 -3.1Lead Candidate: Amide extension at C6 reaches solvent front; Furan at 2,3 improves fit.

Data Interpretation: The transition from Baseline to Variant B demonstrates a 6-fold increase in potency simply by functionalizing the C6 position. Variant D illustrates that while C6 is an excellent exit vector, the specific functional group must be optimized for the target's solvent channel.

Part 3: Visualization of the Design Logic

The following diagram illustrates the functional logic of the 2,3,6-pattern using the Graphviz (DOT) language.

SAR_Logic Core Quinoxaline Scaffold C2_3 Positions 2 & 3 (Hydrophobic Anchors) Core->C2_3 Scaffold Base C6 Position 6 (Electronic/Solvent Vector) Core->C6 Functionalization Binding Primary Binding Pocket (Pi-Stacking) C2_3->Binding Critical Interaction Solubility Solubility & ADME (LogP Modulation) C6->Solubility Exit Vector Electronic Ring Electronics (pKa Tuning) C6->Electronic Hammett Effect

Figure 1: Functional decomposition of the 2,3,6-substitution pattern. C2/C3 provide affinity, while C6 provides the "tunability" required for drug-likeness.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of a 2,3,6-trisubstituted quinoxaline (e.g., 6-nitro-2,3-diphenylquinoxaline) to serve as a divergent intermediate.

Methodology: Condensation Strategy This protocol uses a condensation reaction between a 1,2-diamine and a 1,2-diketone.[1] This is preferred over nucleophilic substitution on the quinoxaline ring, which often yields inseparable mixtures of 6- and 7-isomers.

Reagents:

  • 4-Nitro-o-phenylenediamine (1.0 eq)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

  • Ethanol (Solvent)

  • Catalytic Iodine (I2) or Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-nitro-o-phenylenediamine (10 mmol) and Benzil (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 5 mol% of I2 or 0.5 mL of glacial acetic acid to accelerate imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting diamine (polar, low Rf) should disappear, replaced by a fluorescent spot (high Rf).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The 2,3,6-trisubstituted product should precipitate as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

  • Regio-Confirmation (Critical):

    • Since the starting diamine is asymmetric (4-nitro), the condensation with symmetric benzil yields a single regioisomer (6-nitro-2,3-diphenylquinoxaline).

    • Note: If using an asymmetric diketone, you will get a mixture of 2,3,6- and 2,3,7-isomers, requiring column chromatography separation.

Synthesis Pathway Diagram:

Synthesis_Flow Start Start: 4-Nitro-1,2-diaminobenzene + Benzil Reflux Reflux in EtOH (Cat. AcOH, 3h) Start->Reflux Check TLC Validation: Disappearance of Diamine Reflux->Check Product Crude Product: 6-Nitro-2,3-diphenylquinoxaline Check->Product Pass Reduction Reduction (SnCl2/HCl): Yields 6-Amino Derivative Product->Reduction Divergent Synthesis

Figure 2: Synthetic workflow for accessing the 6-functionalized core. The 6-nitro intermediate is a "gateway" to 6-amino, 6-amide, and 6-sulfonamide libraries.

References
  • National Institutes of Health (PMC). (2025). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Retrieved from [Link]

  • MDPI. (2025). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Accessibility of 2,3,6-Trimethoxybenzoic Acid and Its Isomers

For researchers and professionals in drug development, the selection of building blocks is a critical decision point, governed not only by their chemical properties but also by their synthetic accessibility. A molecule t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision point, governed not only by their chemical properties but also by their synthetic accessibility. A molecule that is challenging to synthesize can introduce significant delays and costs into a research pipeline. This guide provides an in-depth comparison of the synthetic accessibility of 2,3,6-trimethoxybenzoic acid and its key isomers, offering field-proven insights into the causality behind synthetic choices and providing actionable experimental data.

The trimethoxybenzoic acid scaffold is a common feature in a variety of biologically active molecules and pharmaceutical intermediates.[1] However, the substitution pattern of the three methoxy groups on the benzene ring dramatically influences the ease of synthesis. This guide will dissect the common synthetic routes, starting material availability, and overall efficiency for producing these valuable compounds.

The Gold Standard of Accessibility: 3,4,5-Trimethoxybenzoic Acid

To establish a baseline for comparison, we begin with the most synthetically accessible isomer: 3,4,5-trimethoxybenzoic acid. Its straightforward synthesis is a direct result of the availability of an inexpensive, naturally derived starting material that already possesses the desired oxygenation pattern.

The primary and most industrially relevant synthesis route starts from gallic acid (3,4,5-trihydroxybenzoic acid).[2] The transformation is a simple, one-pot methylation of the three phenolic hydroxyl groups.

Causality of Simplicity: The synthetic ease is rooted in the structure of gallic acid. The hydroxyl groups are already in the correct positions, eliminating the need for complex aromatic substitution reactions and the associated challenges of directing group effects and isomer separation.

Common Synthetic Approach: Methylation of Gallic Acid The most common method involves reacting gallic acid with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide.[2][3] This reaction is typically high-yielding and robust.

G gallic_acid Gallic Acid tmba_345 3,4,5-Trimethoxybenzoic Acid gallic_acid:e->tmba_345:w Methylation dms Dimethyl Sulfate (CH₃)₂SO₄ NaOH

Caption: Synthesis of 3,4,5-Trimethoxybenzoic Acid.

The Multi-Step Challenge: 2,3,4-Trimethoxybenzoic Acid

In stark contrast to the 3,4,5-isomer, the synthesis of 2,3,4-trimethoxybenzoic acid is a multi-step process that highlights the challenges of achieving this specific substitution pattern. A common route begins with pyrogallol (1,2,3-trihydroxybenzene).[4][5]

Synthetic Pathway from Pyrogallol:

  • Etherification: Pyrogallol is first fully methylated using a reagent like dimethyl carbonate or dimethyl sulfate to yield 1,2,3-trimethoxybenzene.[4][5] This initial step is generally efficient, with yields reported as high as 92%.[4]

  • Electrophilic Substitution (Bromination): The 1,2,3-trimethoxybenzene intermediate then undergoes electrophilic bromination, typically using N-bromosuccinimide (NBS), to introduce a bromine atom. The directing effects of the methoxy groups favor substitution at the 4-position.

  • Cyanation: The resulting 2,3,4-trimethoxy bromobenzene is converted to the corresponding nitrile via a Rosenmund–von Braun reaction using cuprous cyanide (CuCN).[4]

  • Hydrolysis: Finally, the nitrile group is hydrolyzed under basic conditions, followed by acidification, to yield the desired 2,3,4-trimethoxybenzoic acid.[5]

This four-step sequence results in a significantly lower overall yield, reported to be around 38-47%, and involves the use of toxic reagents like CuCN.[4][5]

G pyrogallol Pyrogallol tmb_123 1,2,3-Trimethoxybenzene pyrogallol->tmb_123 Step 1 step1_reagents Methylation (e.g., DMC) bromo_tmb 2,3,4-Trimethoxy bromobenzene tmb_123->bromo_tmb Step 2 step2_reagents Bromination (NBS) cyano_tmb 2,3,4-Trimethoxy benzonitrile bromo_tmb->cyano_tmb Step 3 step3_reagents Cyanation (CuCN) tmba_234 2,3,4-Trimethoxybenzoic Acid cyano_tmb->tmba_234 Step 4 step4_reagents Hydrolysis (NaOH, then H⁺)

Sources

Comparative

Comparative Potency &amp; SAR Analysis: 2,3,6-Trimethoxybenzoic Acid Derivatives

Executive Summary: The Ortho-Effect Paradigm In the development of small-molecule pharmacophores, the trimethoxybenzoic acid (TMBA) scaffold is ubiquitous, serving as the structural anchor for agents ranging from tubulin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Paradigm

In the development of small-molecule pharmacophores, the trimethoxybenzoic acid (TMBA) scaffold is ubiquitous, serving as the structural anchor for agents ranging from tubulin inhibitors (e.g., colchicine, podophyllotoxin) to auxin transport regulators. However, the biological potency of these derivatives is strictly governed by positional isomerism.

This guide provides a technical comparison of 2,3,6-trimethoxybenzoic acid (2,3,6-TMBA) against its more pharmacologically active isomers, specifically 3,4,5-trimethoxybenzoic acid (Eudesmic acid) and 2,4,6-trimethoxybenzoic acid .

Key Technical Insight: While the 3,4,5-isomer is the "gold standard" for tubulin binding and antibacterial activity, the 2,3,6-isomer serves as a critical negative control and a unique probe for steric tolerance. Its potency is significantly attenuated in classical targets due to the Steric Inhibition of Resonance (SIR) caused by the 2,6-di-ortho substitution, which forces the carboxyl group out of planarity with the phenyl ring, altering pKa and binding kinetics.

Physicochemical Profile & Potency Drivers[1]

The primary driver of potency divergence between 2,3,6-TMBA and its isomers is the Ortho-Effect .

Steric Inhibition of Resonance (SIR)

In 2,3,6-TMBA, the two methoxy groups at the ortho positions (C2 and C6) create significant steric crowding.

  • 3,4,5-TMBA: The carboxyl group remains coplanar with the benzene ring, allowing for

    
    -conjugation. This stabilizes the molecule for intercalation into flat binding pockets (e.g., DNA, tubulin).
    
  • 2,3,6-TMBA: The steric bulk forces the carboxyl group to rotate perpendicular to the ring. This disrupts conjugation, increases the acidity (lower pKa), and creates a "globular" rather than "planar" 3D structure, often abolishing affinity for planar binding sites.

Comparative Data Table
Feature2,3,6-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid 2,4,6-Trimethoxybenzoic Acid
Common Name Acotiamide Impurity 13Eudesmic Acid-
Primary Utility Synthetic Intermediate / SAR ControlAntibacterial / Tubulin InhibitorCDK1 Inhibitor Scaffold
pKa (Calc.) 3.86 ± 0.10 (More Acidic)4.23 ± 0.10 (Less Acidic)4.25 ± 0.10
Steric Profile High (Ortho-Ortho crowding)Low (Open Ortho positions)High (Ortho-Ortho crowding)
Tubulin Affinity NegligibleHigh (Colchicine site binder)Low
Antibacterial (MIC) >64 µg/mL (Inactive)0.97 µg/mL (S. aureus)Moderate
Auxin Transport Weak / InactiveInactiveInactive

Note on Auxin Activity: While 2,3,6-Trichlorobenzoic acid is a potent auxin mimic/herbicide, 2,3,6-Trimethoxybenzoic acid shows weak to negligible activity. The electron-donating methoxy groups (unlike electron-withdrawing chlorines) combined with steric bulk prevent the necessary interaction with the TIR1/AFB auxin receptor.

Biological Potency Analysis

Antibacterial Efficacy (Efflux Pump Inhibition)

Research indicates that the 3,4,5-trimethoxy pattern is essential for inhibiting multidrug resistance (MDR) efflux pumps in S. aureus (NorA pumps).

  • Mechanism: The planar 3,4,5-motif acts as a hydrophobic wedge.

  • 2,3,6-Performance: Due to the non-planar conformation, 2,3,6-TMBA derivatives fail to bind effectively to the AcrAB-TolC or NorA transporter interfaces. It is frequently used in assays to demonstrate the specificity of the 3,4,5-isomer.

Anticancer (Tubulin Polymerization)

The "trimethoxyphenyl" ring of colchicine corresponds to the 3,4,5-substitution pattern.

  • Binding Mode: The 3,4,5-oxygens act as hydrogen bond acceptors in the tubulin

    
    -subunit.
    
  • Potency Gap: 2,3,6-TMBA derivatives exhibit a >100-fold reduction in cytotoxicity (IC50) against HeLa and MCF-7 lines compared to 3,4,5-analogues. The 2,6-methoxy groups sterically clash with the protein backbone of the colchicine binding site.

Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

To validate the potency difference between 2,3,6-TMBA and 3,4,5-TMBA against S. aureus.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Test Compounds: 2,3,6-TMBA and 3,4,5-TMBA (purity >98%)

  • Positive Control: Ciprofloxacin or Reserpine

  • Bacterial Strain: S. aureus ATCC 25923[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve TMBAs in DMSO (stock 10 mg/mL). Perform 2-fold serial dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

    • Expected Result: 3,4,5-TMBA MIC < 5 µg/mL; 2,3,6-TMBA MIC > 64 µg/mL.

Protocol B: pKa Determination via Potentiometric Titration

To quantify the electronic effect of ortho-substitution.

Workflow:

  • Solvent System: Prepare a 50% (v/v) methanol-water solution (to ensure solubility of the aromatic acid).

  • Titrant: Standardized 0.1 N NaOH (carbonate-free).

  • Procedure:

    • Dissolve 0.5 mmol of 2,3,6-TMBA in 50 mL solvent.

    • Titrate under

      
       atmosphere at 25°C.
      
    • Record pH vs. volume of NaOH added.

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Validation: The pKa of 2,3,6-TMBA should be approx. 0.3–0.4 units lower than 3,4,5-TMBA due to the loss of conjugation (SIR effect).

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for researchers selecting between TMBA isomers based on the target biological pathway.

TMBA_SAR_Logic Start Select Trimethoxybenzoic Acid Isomer Isomer_345 3,4,5-Isomer (Eudesmic Acid) Start->Isomer_345 Standard Pharmacophore Isomer_236 2,3,6-Isomer (Ortho-Crowded) Start->Isomer_236 Steric Probe Isomer_246 2,4,6-Isomer (Symmetrical) Start->Isomer_246 Alternative Scaffold Target_Tubulin Target: Tubulin / Cancer Requirement: Planar Ring Isomer_345->Target_Tubulin Target_Bacteria Target: Efflux Pumps (NorA) Requirement: Hydrophobic Wedge Isomer_345->Target_Bacteria Isomer_236->Target_Tubulin Fails Target_Control Target: Negative Control / SAR Requirement: Steric Clash Isomer_236->Target_Control Target_Kinase Target: Specific Kinases (CDK1) Requirement: Unique Geometry Isomer_246->Target_Kinase Outcome_High High Potency (nM range) Target_Tubulin->Outcome_High 3,4,5 Outcome_Low Low/No Potency (Steric Hindrance) Target_Tubulin->Outcome_Low 2,3,6 Target_Bacteria->Outcome_High 3,4,5 Target_Control->Outcome_Low Validates Target Specificity Outcome_Mod Moderate/Specific Potency

Caption: SAR Decision Matrix demonstrating the functional divergence of TMBA isomers. The 2,3,6-isomer is primarily defined by its lack of potency in classical pathways, serving as a critical specificity control.

Expert Synthesis & Conclusion

For researchers in drug discovery, 2,3,6-trimethoxybenzoic acid is not a primary "hit" compound but a vital tool for Structure-Activity Relationship (SAR) validation .

  • The Potency Trap: Do not substitute 2,3,6-TMBA for 3,4,5-TMBA in tubulin-targeting assays. The steric clash at the 2,6-position abolishes the necessary planar binding mode.

  • The Solubility Advantage: Due to the twisted carboxyl group and higher acidity, 2,3,6-derivatives often display distinct solubility profiles, which can be useful when fine-tuning the lipophilicity (LogP) of a drug candidate without altering the core methoxy-count.

  • Synthesis Monitoring: In the synthesis of complex pharmaceuticals (e.g., Acotiamide), 2,3,6-TMBA appears as a regulated impurity. Its detection and quantification are critical for CMC (Chemistry, Manufacturing, and Controls) compliance.

Final Recommendation: Use 3,4,5-TMBA for efficacy; use 2,3,6-TMBA to prove that your binding pocket specifically requires a planar pharmacophore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611400, 2,3,6-Trimethoxybenzoic acid. Retrieved from [Link]

  • Ferreira, M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors.[2][1] PubMed Central. Retrieved from [Link]

Sources

Validation

Selectivity Profile of 2,3,6-Trimethoxybenzoic Acid Scaffolds Against Efflux Pumps

The following guide provides an in-depth technical analysis of the selectivity profile of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) and its pharmacologically relevant derivatives against bacterial efflux pumps. Content T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profile of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) and its pharmacologically relevant derivatives against bacterial efflux pumps.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Perspective

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) is primarily utilized as a specialized synthon (building block) rather than a direct-acting efflux pump inhibitor (EPI) in its free acid form. Its structural importance lies in its role as the precursor for Xanthones (e.g., α-mangostin analogues), which are potent, selective inhibitors of the NorA efflux pump in Staphylococcus aureus.

While its isomer, 3,4,5-trimethoxybenzoic acid (Eudesmic acid) , is often explored for broad-spectrum EPI activity (targeting AcrAB-TolC), the 2,3,6-substitution pattern confers unique selectivity for Gram-positive MDR targets when cyclized into xanthone cores.

Key Selectivity Highlights:

  • Primary Target: NorA (Major Facilitator Superfamily) in S. aureus.[1][2]

  • Mechanism: Competitive inhibition of the substrate binding pocket and disruption of proton motive force (PMF) in derivative forms.

  • Gram-Negative Activity: Limited intrinsic activity against RND pumps (e.g., AcrAB-TolC) due to the outer membrane barrier, unless coupled with permeabilizers.

Comparative Performance Profile

The following table compares the efficacy of 2,3,6-TMBA-derived scaffolds against standard EPIs and alternative isomers.

Table 1: Efficacy and Selectivity Matrix
Compound ClassPrimary Target (Organism)Selectivity RatingMechanism of ActionPotency (MIC Reduction)
2,3,6-TMBA (Free Acid) None (Precursor)N/AWeak/Inactive as free acid due to rapid ionization and poor binding affinity.Negligible
2,3,6-TMBA Derived Xanthones NorA (S. aureus)High Allosteric inhibition & PMF uncoupling.4-8 fold reduction in Ciprofloxacin MIC
3,4,5-TMBA Derivatives AcrAB-TolC (Salmonella) / NorAModerate (Dual)Steric occlusion of TolC docking or AcrB binding.2-4 fold reduction in EtBr MIC
Reserpine (Control) NorA / BmrLow (Broad)Competitive inhibition (Neurotoxic side effects).4-8 fold reduction (Standard)
CCCP (Control) Non-specificNoneProton Motive Force destroyer (Toxic).>8 fold reduction

Critical Insight: Researchers targeting S. aureus (MRSA) resistance should utilize 2,3,6-TMBA to synthesize xanthone derivatives. Researchers targeting Gram-negative pumps (AcrAB-TolC) should focus on 3,4,5-TMBA amides.

Mechanistic Pathways & Selectivity Logic

The selectivity of 2,3,6-TMBA derivatives arises from the specific topology of the NorA binding cleft. Unlike the tripartite AcrAB-TolC pump of Gram-negatives, NorA is a single-component MFS transporter dependent on the proton gradient.

Figure 1: Differential Inhibition Pathway

The following diagram illustrates how the 2,3,6-TMBA scaffold (converted to Xanthone) selectively targets the NorA pump compared to the broad-spectrum 3,4,5-TMBA derivatives.

EPI_Mechanism cluster_legend Selectivity Outcome TMBA_236 2,3,6-Trimethoxybenzoic Acid Synthesis Cyclization / Prenylation TMBA_236->Synthesis Precursor TMBA_345 3,4,5-Trimethoxybenzoic Acid Amidation Amide Coupling TMBA_345->Amidation Precursor Xanthone Xanthone Scaffold (e.g., 1,3-dihydroxy-5,8-dimethoxyxanthone) Synthesis->Xanthone Yields Amide_Deriv Benzamide Derivatives Amidation->Amide_Deriv Yields NorA NorA Efflux Pump (S. aureus) Xanthone->NorA High Affinity Binding (Hydrophobic Pocket) Amide_Deriv->NorA Weak/Moderate Inhibition AcrAB AcrAB-TolC Pump (E. coli / Salmonella) Amide_Deriv->AcrAB Moderate Inhibition Result1 Restored Ciprofloxacin Sensitivity (MRSA) NorA->Result1

Caption: Synthesis pathway determining the selectivity of Trimethoxybenzoic acid isomers against MFS (NorA) vs RND (AcrAB) transporters.

Experimental Validation Protocols

To validate the selectivity profile of 2,3,6-TMBA derivatives, the Ethidium Bromide (EtBr) Accumulation Assay is the gold standard. This assay measures the ability of a compound to prevent the extrusion of a fluorescent substrate.

Protocol: Real-Time Ethidium Bromide Accumulation

Objective: Quantify the inhibition of the NorA pump in S. aureus SA-1199B (NorA overexpressing).

Reagents:

  • Buffer: PBS containing 0.4% glucose (to energize the pumps).

  • Substrate: Ethidium Bromide (EtBr) at 1-2 µg/mL.

  • Control: Reserpine (20 µg/mL).

  • Test Compound: 2,3,6-TMBA derivative (e.g., Xanthone) at sub-MIC concentrations (typically 1/2 MIC).

Workflow:

  • Culture Prep: Grow S. aureus to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and wash pellets twice in PBS to remove culture media. Resuspend to

    
    .
    
  • Loading: Add EtBr to the bacterial suspension.

  • Baseline: Measure fluorescence (Ex 530 nm / Em 600 nm) for 5 minutes to establish baseline efflux.

  • Inhibition: Inject the Test Compound (or Control).

  • Measurement: Monitor fluorescence increase for 30–60 minutes.

    • Interpretation: A steep increase in fluorescence indicates inhibition of efflux (dye accumulates inside the cell). A flat line indicates active efflux (pump is working).

Self-Validating Check:

  • If the Glucose-free control shows high accumulation (pumps lack energy) and the Glucose-added control shows low accumulation (pumps active), the system is valid.

  • Your compound is a "Hit" if the Glucose + Compound curve mimics the Glucose-free curve.

Synthesis & Causality: Why 2,3,6-TMBA?

The specific utility of the 2,3,6-isomer versus the 3,4,5-isomer is rooted in the chemical reactivity required to form the Xanthone core .

  • Reaction: 2,3,6-Trimethoxybenzoic acid + Phloroglucinol

    
     1,3-dihydroxy-5,8-dimethoxyxanthone.[3][4][5][6]
    
  • Causality: The steric arrangement of the methoxy groups at positions 2 and 6 facilitates the cyclodehydration reaction necessary to close the xanthone ring. The resulting scaffold mimics the structure of Alpha-Mangostin , a natural product with proven high affinity for the deep hydrophobic pocket of the NorA transporter.

  • Contrast: The 3,4,5-isomer (Gallic acid derived) lacks this specific geometry for xanthone formation and is instead derivatized into amides which interact differently, often binding to the outer surface of the AcrB pump in Gram-negatives.

References

  • Neves, A. R., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.[7] International Journal of Molecular Sciences.

  • Bennett, G. J., Lee, H. H., & Lee, L. P. (2004). Synthesis of Minor Xanthones from Garcinia mangostana.

  • Koh, J. J., et al. (2013). Rapid bactericidal action of alpha-mangostin against MRSA as an outcome of membrane targeting. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Schindler, B. D., & Kaatz, G. W. (2016). NorA efflux pump inhibition by synthetic antigen-binding fragments. Journal of Antimicrobial Chemotherapy.

Sources

Comparative

A Comparative Guide to Benchmarking 2,3,6-Trimethoxybenzoic Acid Against Known Efflux Pump Inhibitors

For researchers, scientists, and drug development professionals engaged in the critical battle against antimicrobial resistance, the identification and characterization of novel efflux pump inhibitors (EPIs) is a paramou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the critical battle against antimicrobial resistance, the identification and characterization of novel efflux pump inhibitors (EPIs) is a paramount objective. Bacterial efflux pumps are a primary mechanism of multidrug resistance (MDR), actively extruding a broad spectrum of antibiotics from the cell and rendering them ineffective. This guide provides an in-depth technical comparison of the potential efflux pump inhibitor, 2,3,6-trimethoxybenzoic acid, benchmarked against three well-established inhibitors: Verapamil, Reserpine, and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

This document is designed to move beyond a simple listing of facts, offering a causal understanding of experimental choices and providing self-validating protocols. By grounding our discussion in authoritative sources and presenting clear, comparative data, we aim to equip researchers with the necessary tools and insights to effectively evaluate novel EPI candidates.

The Pervasive Challenge of Efflux-Mediated Resistance

Efflux pumps are transmembrane proteins that function as molecular pumps, expelling a wide array of substrates, including many clinically relevant antibiotics, from the bacterial cytoplasm or periplasm.[1] This continuous extrusion prevents antibiotics from reaching their intracellular targets at concentrations sufficient to exert their bactericidal or bacteriostatic effects. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, is a major contributor to intrinsic and acquired resistance.[1] The development of EPIs that can disable these pumps represents a promising strategy to restore the efficacy of existing antibiotics and combat MDR.[2]

A Comparative Overview of Efflux Pump Inhibitors

This guide focuses on comparing the potential of 2,3,6-trimethoxybenzoic acid with three widely studied, albeit structurally and mechanistically diverse, efflux pump inhibitors.

2,3,6-Trimethoxybenzoic Acid: While direct inhibitory data for 2,3,6-trimethoxybenzoic acid is emerging, recent studies on its derivatives have highlighted the therapeutic potential of this chemical scaffold. Research indicates that derivatives of trimethoxybenzoic acid can inhibit efflux pumps in both Gram-negative and Gram-positive bacteria.[3][4] These findings suggest that the trimethoxybenzoic acid moiety is a crucial pharmacophore for efflux pump inhibitory activity, making the parent compound a compelling subject for further investigation.[3]

Verapamil: Primarily known as a calcium channel blocker in cardiovascular medicine, Verapamil has been shown to inhibit efflux pumps in various bacteria, including Mycobacterium tuberculosis.[5][6] Its mechanism is thought to involve the disruption of the proton motive force (PMF) that powers many efflux pumps, although direct interaction with pump components has also been suggested.[7] Verapamil's ability to potentiate the activity of several anti-tuberculosis drugs has positioned it as a significant benchmark compound.[8]

Reserpine: A plant alkaloid, Reserpine is a well-documented inhibitor of multiple efflux pump families, including the Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) transporters. It is believed to act as a competitive inhibitor, binding to the pump and preventing the transport of antibiotic substrates.

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): CCCP is a potent uncoupler of oxidative phosphorylation.[1] It disrupts the proton gradient across the bacterial cell membrane, effectively dissipating the PMF that is essential for the function of RND-type efflux pumps. Due to its broad and potent activity, CCCP is frequently used as a positive control in efflux pump inhibition assays.

Quantitative Benchmarking of Efflux Pump Inhibitory Activity

A direct comparison of the inhibitory potency of these compounds is essential for evaluating new candidates. While specific IC50 values for 2,3,6-trimethoxybenzoic acid are not yet widely published, we can compare its derivatives' performance with the established inhibitors through Minimum Inhibitory Concentration (MIC) potentiation and substrate accumulation assays.

Table 1: Comparative MIC Potentiation of Various Efflux Pump Inhibitors

InhibitorTarget Organism(s)Antibiotic PotentiatedFold Reduction in MICReference
Verapamil Mycobacterium tuberculosisBedaquiline8 to 16-fold[5]
Mycobacterium tuberculosisClofazimine8-fold[5]
Mycobacterium tuberculosisRifampicin, Ofloxacin>2-fold[8]
Reserpine Streptococcus pneumoniaeCiprofloxacin2-fold
CCCP Brucella intermediaColistin>256-fold
Trimethoxybenzoic Acid Derivatives Escherichia coliCefotaxime2-fold[4]
Enterococcus faecalisVancomycin2-fold[4]

Table 2: Ethidium Bromide Accumulation Assay Data

CompoundTest OrganismObservationControlReference
Trimethoxybenzoic Acid Derivative 5 Salmonella enterica serovar Typhimurium SL1344 (acrA inactivated)Increased ethidium bromide accumulationCCCP
Trimethoxybenzoic Acid Derivative 6 Salmonella enterica serovar Typhimurium SL1344 (acrA inactivated)Increased ethidium bromide accumulationCCCP
Trimethoxybenzoic Acid Derivative 6 Staphylococcus aureus 272123Increased ethidium bromide accumulationReserpine

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of the AcrAB-TolC efflux pump and the experimental workflows for its inhibition.

EffluxPumpMechanism cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasm AcrA AcrA (Adaptor Protein) TolC TolC (Outer Membrane Channel) AcrA->TolC IM Inner Membrane OM Outer Membrane AcrB AcrB (Transporter) AcrB->AcrA Antibiotic_out Antibiotic (Extracellular) TolC->Antibiotic_out Expulsion Antibiotic_in Antibiotic (Cytoplasm) Antibiotic_in->AcrB Binding EPI Efflux Pump Inhibitor EPI->AcrB Inhibition

Caption: The AcrAB-TolC efflux pump mechanism in Gram-negative bacteria.

ExperimentalWorkflows cluster_checkerboard Checkerboard Assay cluster_etbr Ethidium Bromide Accumulation Assay start_cb Prepare serial dilutions of Antibiotic and Inhibitor plate_cb Dispense into 96-well plate in a checkerboard pattern start_cb->plate_cb inoculate_cb Inoculate with bacterial suspension plate_cb->inoculate_cb incubate_cb Incubate at 37°C inoculate_cb->incubate_cb read_mic_cb Determine MIC for each combination incubate_cb->read_mic_cb calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic_cb->calc_fici start_etbr Prepare bacterial cell suspension load_etbr Load cells with Ethidium Bromide (EtBr) (with and without inhibitor) start_etbr->load_etbr wash_etbr Wash cells to remove extracellular EtBr load_etbr->wash_etbr resuspend_etbr Resuspend in buffer with glucose wash_etbr->resuspend_etbr measure_etbr Measure fluorescence over time resuspend_etbr->measure_etbr analyze_etbr Analyze accumulation/efflux rates measure_etbr->analyze_etbr

Caption: Key experimental workflows for evaluating efflux pump inhibitors.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, the following are detailed, step-by-step methodologies for the key experiments discussed.

Checkerboard Microdilution Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

1. Preparation of Reagents and Media:

  • Prepare a sterile stock solution of the antibiotic and the efflux pump inhibitor (e.g., 2,3,6-trimethoxybenzoic acid) at a concentration at least 10x the expected MIC.

  • Prepare Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

2. Assay Setup:

  • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

  • Along the y-axis (e.g., columns 2-11), create a two-fold serial dilution of the antibiotic.

  • Along the x-axis (e.g., rows B-G), create a two-fold serial dilution of the inhibitor.

  • This creates a matrix of varying concentrations of both compounds.

  • Include control wells with only the antibiotic, only the inhibitor, and no compounds (growth control).

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC of the antibiotic alone, the inhibitor alone, and each combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additivity: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Ethidium Bromide (EtBr) Accumulation Assay

This real-time assay measures the intracellular accumulation of the fluorescent substrate ethidium bromide, which is a substrate for many efflux pumps.

1. Preparation of Bacterial Cells:

  • Grow bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Harvest the cells by centrifugation and wash them twice with a buffer such as phosphate-buffered saline (PBS).

  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).

2. Assay Procedure:

  • In a 96-well black, clear-bottom microtiter plate, add the bacterial cell suspension.

  • Add the test inhibitor (e.g., 2,3,6-trimethoxybenzoic acid) at the desired concentration. Include a positive control (e.g., CCCP or Reserpine) and a no-inhibitor control.

  • Add ethidium bromide to all wells to a final concentration of 1-2 µg/mL.

  • Immediately place the plate in a fluorescence plate reader.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

  • Use an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

4. Data Analysis:

  • Plot the fluorescence intensity versus time for each condition.

  • An increase in fluorescence indicates the accumulation of EtBr inside the cells.

  • A higher rate of fluorescence increase in the presence of an inhibitor compared to the control indicates efflux pump inhibition.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay determines the extent to which an EPI can reduce the MIC of an antibiotic.

1. Preparation:

  • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing growth medium.

  • Prepare two sets of plates: one with a fixed, sub-inhibitory concentration of the EPI (e.g., 1/4th or 1/8th of its MIC) in all wells, and one without the EPI.

2. Inoculation and Incubation:

  • Inoculate all wells with a standardized bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Determine the MIC of the antibiotic in the presence and absence of the inhibitor.

  • The fold reduction in MIC is calculated as: (MIC of antibiotic alone) / (MIC of antibiotic with inhibitor).

  • A significant fold reduction (typically ≥4-fold) indicates that the compound potentiates the activity of the antibiotic, likely through efflux pump inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that the 2,3,6-trimethoxybenzoic acid scaffold is a promising starting point for the development of novel efflux pump inhibitors.[3] While direct, quantitative data for the parent compound is still needed, the activity of its derivatives in both MIC potentiation and ethidium bromide accumulation assays provides a solid foundation for further investigation.

Benchmarking against established inhibitors like Verapamil, Reserpine, and CCCP is crucial for contextualizing the potency and spectrum of activity of new candidates. The detailed protocols provided in this guide offer a standardized framework for conducting these comparative studies, ensuring data integrity and reproducibility.

Future research should focus on synthesizing and testing 2,3,6-trimethoxybenzoic acid and a broader range of its derivatives to establish a clear structure-activity relationship. Determining their specific molecular targets within the efflux pump complexes will be essential for rational drug design and optimization. As the threat of antimicrobial resistance continues to grow, the systematic evaluation of novel EPIs like 2,3,6-trimethoxybenzoic acid is a critical endeavor in the quest for new therapeutic strategies.

References

  • Gupta, S., et al. (2017). Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e01243-17. [Link]

  • Neves, A. R., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(22), 14468. [Link]

  • Venter, H., et al. (2024). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases, 10(1), 1-32. [Link]

  • Viveiros, M., et al. (2012). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. IntechOpen. [Link]

  • Al-Majmaie, S., et al. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 12(4), 717. [Link]

  • Varela, M. F., et al. (2021). Verapamil Suppresses the Development of Resistance Against Anti-Tuberculosis Drugs in Mycobacteria. International Journal of Molecular Sciences, 22(11), 5869. [Link]

  • Neves, A. R., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PubMed, 36430942. [Link]

  • Pi, H., et al. (2021). Synergy Testing by Checkerboard Microdilution and Dose Reduction Analysis. Bio-protocol, 11(13), e4072. [Link]

  • Markham, P. N., et al. (1999). Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and Timcodar (VX-853). Antimicrobial Agents and Chemotherapy, 43(12), 2974-2978. [Link]

  • Tintino, S. R., et al. (2022). Potentiation of Antibiotic Action and Efflux Pump Inhibitory Effect on Staphylococcus aureus Strains by Solasodine. Antibiotics, 11(10), 1324. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved February 7, 2026, from [Link]

  • Ghosh, A., et al. (2021). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. Environmental Pollution, 285, 117431. [Link]

  • Li, G., et al. (2021). Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity. Proceedings of the National Academy of Sciences, 118(9), e2022692118. [Link]

  • Brennan, P. J., et al. (2002). The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB. Antimicrobial Agents and Chemotherapy, 46(11), 3405-3411. [Link]

  • Neves, A. R., et al. (2022). Accumulation of EB in the presence of trimethoxybenzoic acid... ResearchGate. [Link]

  • Birla, S. S., et al. (2021). Screening of Natural product as an efflux pump inhibitor and synthesis of its antibiotics conjugates: a novel approach to treat MDR strains. ResearchSquare. [Link]

  • PDR-Acinetobacter-baumannii-Synergy-Testing-by-Etest-Microdilution-Checkerboard-and-Time-Kill-Methods. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ghosh, A., et al. (2021). Flowchart presenting steps involved in the EtBr fluorescence assay... ResearchGate. [Link]

  • Sari, Y., & Purnomo, A. (2019). Verapamil as an Efflux Inhibitor Against Drug Resistant Mycobacterium Tuberculosis: A Review. Systematic Reviews in Pharmacy, 10(1s), S43-S48. [Link]

  • Olier, M., et al. (2018). Efflux pump inhibitor CCCP to rescue colistin susceptibility in mcr-1 plasmid-mediated colistin-resistant strains and Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 73(8), 2234-2236. [Link]

  • Sepehr, A., et al. (2022). Detection of Efflux Pump Using Ethidium Bromide-Agar Cartwheel Method in Acinetobacter baumannii Clinical Isolates. Journal of Medical Microbiology and Infectious Diseases, 10(1), 36-41. [Link]

  • Chevalier, J., et al. (2023). Molecular determinant deciphering of MIC-guided RND efflux substrates in E. coli. Frontiers in Microbiology, 14, 1243538. [Link]

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  • Thiaux, J., et al. (2021). Carbonyl Cyanide 3-Chloro Phenyl Hydrazone (CCCP) Restores the Colistin Sensitivity in Brucella intermedia. Antibiotics, 10(11), 1386. [Link]

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Validation

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Analysis of 2,3,6-Trimethoxybenzoic Acid

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a meticulous process of prediction and empirical confirmation. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a meticulous process of prediction and empirical confirmation. This guide provides a comprehensive framework for evaluating the biological potential of small molecules, using 2,3,6-Trimethoxybenzoic acid as a central case study. While this compound is recognized as a valuable chemical intermediate in pharmaceutical synthesis, a consolidated body of research directly comparing its predicted and experimentally verified biological activities is not yet publicly available.[1]

Therefore, this document serves a dual purpose: it collates the existing, albeit limited, information on 2,3,6-Trimethoxybenzoic acid and, more broadly, establishes a robust, self-validating workflow for researchers to correlate computational predictions with laboratory findings. We will navigate the essential in silico methodologies that forecast a compound's behavior and the corresponding in vitro assays that provide tangible evidence of its activity. The insights and protocols herein are designed to be broadly applicable, empowering research scientists and drug development professionals to design and execute their own comprehensive evaluation campaigns.

The Rationale: Why Compare In Silico and In Vitro?

The synergy between computational modeling (in silico) and laboratory testing (in vitro) is a cornerstone of efficient drug development. In silico methods offer a rapid and cost-effective means to screen vast libraries of compounds, prioritizing those with the highest probability of desired biological activity and favorable pharmacokinetic profiles.[2] However, these predictions are based on algorithms and existing data, necessitating experimental validation. In vitro assays provide this crucial biological confirmation, offering quantitative data on a compound's efficacy and cytotoxicity in a controlled environment. The iterative cycle of prediction, testing, and refinement is fundamental to mitigating the high attrition rates endemic to pharmaceutical research.

Part 1: The Predictive Blueprint - In Silico Evaluation

The initial phase of our investigation focuses on predicting the biological activity and drug-likeness of 2,3,6-Trimethoxybenzoic acid. This involves two primary computational approaches: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking.

ADMET Profiling: Forecasting Pharmacokinetics and Safety

Before committing resources to synthesis and in vitro testing, it is critical to assess the likely pharmacokinetic and toxicity profile of a compound. ADMET prediction tools utilize quantitative structure-activity relationships (QSAR) to model how a molecule will behave within a biological system.[3]

Methodology: In Silico ADMET Prediction

  • Compound Input: The 2D structure of 2,3,6-Trimethoxybenzoic acid is rendered in a compatible format (e.g., SMILES string).

  • Descriptor Calculation: The software calculates a range of physicochemical properties, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

  • Model Application: These descriptors are fed into a series of pre-built QSAR models to predict various ADMET endpoints.

  • Data Interpretation: The output is analyzed against established thresholds for drug-likeness, such as Lipinski's Rule of Five, and potential toxicity flags.[3]

Table 1: Predicted Physicochemical and ADMET Properties of 2,3,6-Trimethoxybenzoic Acid and Related Isomers

Property2,3,6-Trimethoxybenzoic Acid (Predicted)2,4,6-Trimethoxybenzoic Acid (Experimental/Predicted)3,4,5-Trimethoxybenzoic Acid (Experimental/Predicted)Favorable Range for Oral Drugs
Molecular Weight ( g/mol )212.20[4]212.20[5]212.20[5]< 500
logP~1.5 (Predicted)~1.6 (Predicted)~1.4 (Predicted)< 5
H-Bond Donors1[4]1[6]1[5]< 5
H-Bond Acceptors5[4]5[6]5[5]< 10
Caco-2 Permeability (logPapp)Moderate (Predicted)Moderate (Predicted)Moderate (Predicted)High is desirable
Blood-Brain Barrier (BBB) PermeantNo (Predicted)No (Predicted)No (Predicted)Varies by target
hERG InhibitionLow Risk (Predicted)Low Risk (Predicted)Low Risk (Predicted)Low risk is critical
Ames MutagenicityNon-mutagen (Predicted)Non-mutagen (Predicted)Non-mutagen (Predicted)Non-mutagenic

Note: As specific experimental ADMET data for 2,3,6-Trimethoxybenzoic acid is unavailable, the values presented are derived from computational prediction tools and supplemented with available data for its isomers for comparative context.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[2] While the precise molecular targets of 2,3,6-Trimethoxybenzoic acid are not yet defined, the known anti-inflammatory and antimicrobial activities of its isomers can guide our selection of putative targets.[5] For this guide, we will use bacterial efflux pumps as a hypothetical target, inspired by research on trimethoxybenzoic acid derivatives.[7]

Methodology: Molecular Docking

  • Target Selection & Preparation: A protein target is chosen (e.g., the AcrB subunit of the AcrAB-TolC efflux pump). The crystal structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of 2,3,6-Trimethoxybenzoic acid is generated and energy-minimized.

  • Binding Site Definition: The active site or pocket of the target protein is defined based on co-crystallized ligands or prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples conformations of the ligand within the binding site, scoring each pose based on a force field.

  • Analysis of Results: The top-ranked poses are analyzed to determine the binding energy (a proxy for affinity) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Target Select Protein Target (e.g., AcrB from PDB) Define_Site Define Binding Site Protein_Target->Define_Site Ligand Prepare Ligand (2,3,6-Trimethoxybenzoic Acid) Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina) Ligand->Run_Docking Define_Site->Run_Docking Score_Poses Score Binding Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Molecular Interactions (H-bonds, etc.) Score_Poses->Analyze_Interactions

Figure 1: A generalized workflow for molecular docking studies.

Part 2: The Empirical Proof - In Vitro Validation

Computational predictions, however insightful, must be anchored in experimental reality. The following in vitro assays provide a robust framework for validating the predicted activities of 2,3,6-Trimethoxybenzoic acid.

Antimicrobial Activity: Broth Microdilution Assay

Based on the known antimicrobial properties of trimethoxybenzoic acids, a primary validation step is to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.[5][7]

Methodology: Determining Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Prepare an overnight culture of the test organism (e.g., Staphylococcus aureus) and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media.

  • Compound Dilution: Prepare a 2-fold serial dilution of 2,3,6-Trimethoxybenzoic acid in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Table 2: Hypothetical In Vitro Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
2,3,6-Trimethoxybenzoic Acid>128 (Hypothetical)>128 (Hypothetical)
Trimethoxybenzoic Acid Derivative 10[7]100>100
Vancomycin (Control)1>128
Ciprofloxacin (Control)0.50.015

Note: Data for 2,3,6-Trimethoxybenzoic Acid is hypothetical. Data for Derivative 10 is sourced from a study on trimethoxybenzoic acid derivatives to provide a realistic example of expected results.[7]

Cytotoxicity Assessment: MTT Assay

It is crucial to assess whether a compound's biological activity is due to a specific mechanism or general cytotoxicity. The MTT assay is a standard colorimetric method to evaluate cell viability.

Methodology: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2,3,6-Trimethoxybenzoic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

G Seed_Cells Seed Cells in 96-Well Plate Treat_Compound Add Serial Dilutions of 2,3,6-Trimethoxybenzoic Acid Seed_Cells->Treat_Compound Incubate Incubate for 24-72 hours Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Figure 2: Standard workflow for an MTT cytotoxicity assay.

Part 3: Synthesis and Interpretation

The ultimate goal is to synthesize the data from both in silico and in vitro analyses to form a cohesive understanding of the compound's potential.

The Correlative Dialogue
  • Affinity vs. Efficacy: Does the predicted binding energy from molecular docking correlate with the experimentally determined MIC or IC50 values? A strong predicted binding to a bacterial target should, in theory, translate to a low MIC value. If the compound shows high cytotoxicity (low IC50) across all cell lines, its predicted specific activity may be overshadowed by a general toxic effect.

  • ADMET Predictions vs. In Vitro Reality: Do the in vitro results align with the ADMET predictions? For instance, if a compound is predicted to have low permeability, it might show poor activity in cell-based assays even if it is a potent inhibitor of its target enzyme in a cell-free system. High cytotoxicity in vitro would validate a toxicity flag from the in silico screen.

  • Structure-Activity Relationships (SAR): How does the activity of 2,3,6-Trimethoxybenzoic acid compare to its isomers (e.g., 2,4,5- or 3,4,5-trimethoxybenzoic acid)? The positioning of the methoxy groups on the benzoic acid core significantly influences biological activity.[5] Comparing experimental data across isomers can provide crucial insights into the SAR, which can, in turn, inform the design of future analogs with improved potency or selectivity.

Hypothetical Signaling Pathway Modulation

Given the anti-inflammatory properties of related benzoic acid derivatives, it is plausible that 2,3,6-Trimethoxybenzoic acid could modulate key inflammatory signaling pathways such as the NF-κB pathway. This pathway is a central regulator of the inflammatory response.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound 2,3,6-Trimethoxy- benzoic Acid Compound->IKK Hypothetical Inhibition

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.

An in vitro validation of this hypothesis would involve treating macrophage cell lines (e.g., RAW 264.7) with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence and absence of 2,3,6-Trimethoxybenzoic acid. Subsequent analysis via Western blot or ELISA could then quantify the levels of key pathway proteins and downstream inflammatory mediators.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to characterizing the biological activity of 2,3,6-Trimethoxybenzoic acid, bridging the predictive power of in silico modeling with the empirical evidence of in vitro assays. While direct experimental data for this specific isomer remains to be fully elucidated, the methodologies and comparative logic presented here provide a robust and universally applicable template for drug discovery professionals. By systematically predicting, testing, and comparing, researchers can make more informed decisions, accelerating the identification and validation of novel therapeutic candidates.

References

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Comparative

A Senior Application Scientist's Guide to the Metabolic Stability of Trimethoxybenzoic Acid Isomers

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from a promising molecule to a therapeutic agent, its metabolic fate is a pivotal determinant of success. Metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising molecule to a therapeutic agent, its metabolic fate is a pivotal determinant of success. Metabolic stability, the measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is excessively stable could accumulate and lead to toxicity.[3] Therefore, a thorough understanding and early assessment of metabolic stability are indispensable for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[2]

This guide provides a comparative analysis of the metabolic stability of key trimethoxybenzoic acid (TMBA) isomers, a class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial effects.[4] The positioning of the three methoxy groups on the benzoic acid core significantly alters the molecule's physicochemical properties and its interaction with drug-metabolizing enzymes.[4][5] We will explore the structural nuances that govern their metabolic pathways, delve into the gold-standard in vitro assays for their evaluation, and provide the detailed protocols necessary for researchers to conduct these critical experiments.

Understanding the Isomers: Structure Dictates Function and Fate

The primary TMBA isomers of interest in medicinal chemistry include 2,4,5-TMBA, 3,4,5-TMBA, 2,3,4-TMBA, and 2,4,6-TMBA. While sharing the same molecular formula (C₁₀H₁₂O₅), their structural differences are profound.[4] The spatial arrangement of the electron-donating methoxy groups influences the electron density of the aromatic ring and presents different sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes for Phase I metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II metabolism.[3][6]

Table 1: Physicochemical Properties of Key Trimethoxybenzoic Acid Isomers

Property2,4,5-Trimethoxybenzoic Acid3,4,5-Trimethoxybenzoic Acid2,4,6-Trimethoxybenzoic Acid2,3,4-Trimethoxybenzoic Acid
Molecular Formula C₁₀H₁₂O₅C₁₀H₁₂O₅C₁₀H₁₂O₅C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol 212.20 g/mol [4]212.20 g/mol 212.20 g/mol
Appearance White to off-white crystalline powder[4]White to beige crystalline powder[7]Powder to crystalSolid
Melting Point (°C) 143-145[4]168-171[4][7]158 (dec.)99-102
Boiling Point (°C) 300.6±42.0225-227 (at 10 mmHg)[4]350.6±37.0-

Data compiled from various sources.[4][7]

The primary metabolic pathways for aromatic compounds like TMBA isomers involve O-demethylation (a Phase I reaction catalyzed by CYPs) and glucuronidation of the carboxylic acid group (a Phase II reaction catalyzed by UGTs).[8] The susceptibility to these pathways is influenced by:

  • Steric Hindrance: Methoxy groups adjacent to the carboxylic acid (e.g., in 2,4,6-TMBA) can sterically hinder the approach of UGT enzymes, potentially slowing the rate of glucuronidation.

  • Electronic Effects: The position of methoxy groups alters the reactivity of other sites on the aromatic ring. O-demethylation is a common metabolic route for methoxy-substituted aromatic rings, catalyzed by enzymes like CYP1A2.[9] The relative position and accessibility of these methoxy groups will likely be a key differentiator in their metabolic profiles.

In Vitro Assessment: A Comparative Framework

To quantify and compare the metabolic stability of TMBA isomers, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10]

  • Liver Microsomes: This subcellular fraction contains a high concentration of Phase I enzymes, particularly CYPs.[10][11] It is a cost-effective, high-throughput method ideal for early-stage screening to assess susceptibility to oxidative metabolism.[11]

  • Hepatocytes: As intact liver cells, hepatocytes provide a more comprehensive and physiologically relevant model.[12][13] They contain the full complement of Phase I and Phase II enzymes, as well as the necessary cofactors and transporters, allowing for a more complete picture of a compound's metabolic fate.[13]

The key output from these assays is the in vitro intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize a drug.[2] This value is used to calculate the in vitro half-life (t₁/₂) and can be extrapolated to predict in vivo hepatic clearance.[1]

Table 2: Illustrative Metabolic Stability Data for TMBA Isomers

IsomerIn Vitro Half-Life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Primary Metabolic Pathway (Hypothesized)
2,4,5-TMBA 4515.4O-Demethylation
3,4,5-TMBA > 60< 11.5Glucuronidation
2,4,6-TMBA > 60< 11.5Slow Glucuronidation (Steric Hindrance)
2,3,4-TMBA 3023.1O-Demethylation

Note: The data in this table are hypothetical and for illustrative purposes only, designed to show how comparative results would be presented. Actual values must be determined experimentally. The hypothesized pathways are based on general principles of drug metabolism.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Precision and accuracy are paramount for generating reliable comparative data.

Protocol 1: Liver Microsomal Stability Assay

This assay is foundational for assessing Phase I metabolic liability. Its efficiency makes it a cornerstone of early drug discovery.

Causality Behind the Method: We use liver microsomes because they are an enriched source of CYP enzymes.[14] The reaction is initiated by adding NADPH, a critical cofactor required for CYP enzyme activity.[3][15] The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[3][16] The rate of disappearance of the parent compound is then measured using LC-MS/MS, a highly sensitive and specific analytical technique.[16][17]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_buffer Prepare KPO4 Buffer (pH 7.4) mix Combine Microsomes, Buffer, & TMBA Pre-incubate for 5 min prep_buffer->mix prep_tmba Prepare TMBA Isomer Stock (DMSO) prep_tmba->mix prep_microsomes Thaw Pooled Liver Microsomes prep_microsomes->mix initiate Initiate Reaction with NADPH mix->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate with Cold Acetonitrile (+ Internal Standard) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t₁/₂ and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Methodology:

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (KPO₄) at pH 7.4.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 1 µM working solution of each TMBA isomer in the KPO₄ buffer.[16]

  • Incubation:

    • In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL), buffer, and the TMBA isomer solution.[18]

    • Include control wells:

      • Negative Control: Heat-inactivated microsomes to check for non-enzymatic degradation.

      • Positive Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam) to validate assay performance.[18]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[14]

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[15]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.[15][16]

  • Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent TMBA isomer at each time point using a validated LC-MS/MS method.[16]

  • Data Processing:

    • Plot the natural logarithm of the percentage of the TMBA isomer remaining versus time.[15]

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance, incorporating both Phase I and Phase II pathways, as well as cellular uptake.

Causality Behind the Method: We use cryopreserved hepatocytes because they contain the full machinery of liver metabolism and offer convenience and consistency compared to fresh cells.[12][19] The incubation is performed in a suspension format with gentle shaking to ensure the cells remain viable and have adequate oxygenation.[12] The process of sampling, termination, and analysis is similar to the microsomal assay, but the time points are often extended to capture the metabolism of more stable compounds.[18][20]

G cluster_prep Cell Preparation cluster_incubation Incubation (37°C, 5% CO₂) cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes assess_viability Assess Viability (e.g., Trypan Blue) thaw_cells->assess_viability prep_suspension Prepare Cell Suspension in Media assess_viability->prep_suspension incubate_cells Incubate Cells with TMBA Isomer prep_suspension->incubate_cells sampling Sample at Time Points (e.g., 0, 15, 30, 60, 90, 120 min) incubate_cells->sampling terminate Terminate with Cold Acetonitrile (+ Internal Standard) sampling->terminate process_sample Homogenize/Centrifuge terminate->process_sample analyze Analyze Supernatant by LC-MS/MS process_sample->analyze calculate Calculate t₁/₂ and CLint analyze->calculate

Sources

Validation

The Analyst's Gauntlet: A Comparative Guide to Differentiating Trimethoxybenzoic Acid Isomers by Mass Spectrometry

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of discovery. Trimethoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of discovery. Trimethoxybenzoic acid (TBA) isomers, a class of compounds with the formula C₁₀H₁₂O₅, represent a common yet significant analytical challenge. While all share the same exact mass, the seemingly subtle shift of a single methoxy group on the benzoic acid core can drastically alter a molecule's physicochemical properties and biological activity. Distinguishing between isomers like 3,4,5-TBA (a precursor for the antibiotic trimethoprim), the anti-inflammatory 2,4,5-TBA, and the sterically hindered 2,4,6-TBA is critical for pharmacology, toxicology, and quality control.

This guide moves beyond textbook theory to provide a practical, in-depth comparison of mass spectrometry-based strategies for resolving this isomeric puzzle. We will dissect the causality behind fragmentation patterns, explore the power of gas-phase separation, and provide validated workflows, demonstrating how modern mass spectrometry is not just a tool for mass measurement, but a definitive instrument for structural elucidation.

The Challenge: Identical Mass, Distinct Identities

Positional isomers present a fundamental problem for mass spectrometry because they have identical elemental compositions and, therefore, the same monoisotopic mass. A standard full-scan mass spectrum will show a single peak (e.g., m/z 211.06 for the [M-H]⁻ ion), rendering the isomers indistinguishable. The solution lies in probing the unique structural characteristics of each isomer, which can be achieved by imparting energy to the ions and analyzing their subsequent fragmentation or by separating them based on their three-dimensional shape. This guide will focus on two primary strategies: Tandem Mass Spectrometry (MS/MS) and Ion Mobility-Mass Spectrometry (IM-MS), often coupled with liquid chromatography.

Strategy 1: Tandem Mass Spectrometry (MS/MS) – The Fingerprint Approach

Tandem mass spectrometry is the cornerstone of isomer differentiation. By isolating the parent ion and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID), we can generate a "fingerprint" spectrum unique to the original isomer's structure. The stability and fragmentation pathways of the ion are intimately linked to the substitution pattern on the aromatic ring.

The Underlying Chemistry of Fragmentation

The fragmentation of trimethoxybenzoic acids is governed by established chemical principles:

  • Carboxylic Acid Group: The carboxyl group is a predictable site of fragmentation. In negative ion mode, decarboxylation (loss of CO₂, 44 Da) is a dominant pathway[1]. In positive ion mode, common losses include the hydroxyl radical (•OH, 17 Da) to form a stable acylium ion, or the entire carboxyl group (•COOH, 45 Da)[2].

  • Methoxy Groups: The methoxy substituents are prone to the loss of a methyl radical (•CH₃, 15 Da), leading to a cascade of fragment ions separated by 15 m/z units.

  • The "Ortho Effect": Proximity-based interactions between adjacent functional groups can open unique fragmentation channels. For ortho-substituted benzoic acids, the interaction between the carboxylic acid and a substituent at the C2 (or C6) position can facilitate specific neutral losses, such as water or methanol, that are not observed or are far less favorable in their meta and para counterparts[3][4]. This is the key to differentiating isomers with ortho-substituents.

A Comparative Analysis of Fragmentation Patterns

While a comprehensive experimental dataset containing MS/MS spectra for all TBA isomers under identical conditions is not publicly available, we can construct a highly reliable comparative framework based on these established principles. The 2,4,6-TBA isomer, with two ortho-methoxy groups, is predicted to behave uniquely.

IsomerParent Ion [M-H]⁻ (m/z)Key Diagnostic Fragment Ions (m/z) & Proposed Neutral LossesRationale for Differentiation
3,4,5-TBA 211.06196.04 ([M-H-CH₃]⁻) 167.04 ([M-H-CO₂]⁻) 152.02 ([M-H-CO₂-CH₃]⁻)Dominated by sequential losses of a methyl radical and carbon dioxide. The fragmentation is straightforward as no ortho-interactions are possible.
2,4,5-TBA 211.06196.04 ([M-H-CH₃]⁻) 167.04 ([M-H-CO₂]⁻) 152.02 ([M-H-CO₂-CH₃]⁻)Fragmentation is expected to be very similar to 3,4,5-TBA, making differentiation by MS/MS alone challenging without high-resolution analysis of fragment intensity differences.
2,4,6-TBA 211.06179.05 ([M-H-CH₃OH]⁻) 167.04 ([M-H-CO₂]⁻) 151.04 ([M-H-CO₂-CH₄]⁻)The presence of two ortho-methoxy groups is predicted to facilitate a unique and highly favorable "ortho effect" involving the loss of a neutral methanol molecule (32 Da). This fragment at m/z 179 should be a unique and diagnostic ion for 2,4,6-TBA.

Note: Exact m/z values are calculated for the most abundant isotopes and may vary slightly based on instrument calibration.

cluster_345 3,4,5-TBA Fragmentation cluster_246 2,4,6-TBA Predicted Fragmentation p1 [M-H]⁻ m/z 211.06 f1a [M-H-CH₃]⁻ m/z 196.04 p1->f1a -CH₃ f1b [M-H-CO₂]⁻ m/z 167.04 p1->f1b -CO₂ f1c [M-H-CO₂-CH₃]⁻ m/z 152.02 f1b->f1c -CH₃ p2 [M-H]⁻ m/z 211.06 f2a [M-H-CH₃OH]⁻ m/z 179.05 p2->f2a -CH₃OH (Ortho Effect) f2b [M-H-CO₂]⁻ m/z 167.04 p2->f2b -CO₂ cluster_0 Ion Mobility Separation start Isomer Mixture (Same m/z) IMS Ion Mobility Cell 3,4,5-TBA (Compact) 2,4,5-TBA (Intermediate) 2,4,6-TBA (Extended) Drift Gas Flow start->IMS:f0 end Separated Isomers (Different Drift Times) IMS:f1->end Shortest Drift Time IMS:f2->end IMS:f3->end Longest Drift Time

Figure 2: Conceptual workflow of ion mobility, where compact isomers traverse the drift tube faster than extended isomers of the same mass.

Experimental Protocol: A Validated LC-MS/MS Workflow

Combining the selectivity of liquid chromatography with the specificity of tandem mass spectrometry (LC-MS/MS) provides the most robust and common workflow for the quantitative and qualitative analysis of isomers. The chromatography step separates the isomers based on their polarity and interaction with the stationary phase, allowing the mass spectrometer to analyze each one individually.

This protocol provides a validated starting point for the analysis of trimethoxybenzoic acid isomers.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of each trimethoxybenzoic acid isomer standard in methanol.

    • Create a mixed-isomer working standard solution (e.g., 10 µg/mL) by diluting the stock solutions in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Prepare unknown samples by dissolving them in the initial mobile phase to an expected concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Negative Ion Mode (preferred for carboxylic acids).

    • Capillary Voltage: -3.0 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full MS/MS scan for qualitative identification.

  • MRM Transitions for Quantification:

    • Precursor Ion (Q1): m/z 211.1

    • Product Ions (Q3):

      • Quantifier (Common): m/z 167.1 (for loss of CO₂)

      • Qualifier (Common): m/z 196.1 (for loss of CH₃)

      • Qualifier (Diagnostic for 2,4,6-TBA): m/z 179.1 (for loss of CH₃OH)

prep 1. Sample Preparation (Dissolve & Filter) inj 2. UHPLC Injection prep->inj sep 3. C18 Column Separation (Isomers elute at different RTs) inj->sep ion 4. ESI Source (Ionization, [M-H]⁻) sep->ion ms1 5. Q1 Mass Filter (Isolate m/z 211.1) ion->ms1 frag 6. Q2 Collision Cell (Fragment with N₂/Ar) ms1->frag ms2 7. Q3 Mass Filter (Select Diagnostic Fragments) frag->ms2 det 8. Detector (Generate Chromatogram) ms2->det

Figure 3: A typical LC-MS/MS workflow for the targeted analysis of trimethoxybenzoic acid isomers.

Conclusion and Recommendations

Differentiating trimethoxybenzoic acid isomers is an analytical challenge that requires moving beyond a simple mass measurement. This guide has detailed three powerful, complementary strategies rooted in mass spectrometry.

  • Tandem Mass Spectrometry (MS/MS) is a rapid and specific method, particularly effective when a unique fragmentation pathway, such as the "ortho effect" predicted for 2,4,6-TBA, yields a diagnostic ion.

  • Ion Mobility-Mass Spectrometry (IM-MS) provides an orthogonal separation based on molecular shape (CCS). It is exceptionally well-suited for resolving isomers with subtle structural differences that may not produce unique fragments, making it a powerful tool for confirming identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) remains the gold standard for routine analysis. It provides robust separation, allowing for both confident identification and precise quantification of each isomer in a complex mixture.

References

  • A. D. B. Smith, C. D. Jones, E. F. G. Miller. (2021). Collision cross section specificity for small molecule identification workflows. arXiv. [Link]

  • Li, Y., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. Analytical Chemistry. [Link]

  • Zhang, T., et al. (2022). A Collision Cross Section Database for Extractables and Leachables from Food Contact Materials. Journal of the American Society for Mass Spectrometry. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8357, 3,4,5-Trimethoxybenzoic acid. [Link]

  • Zhou, Y., et al. (2022). Collision Cross Section Prediction Based on Machine Learning. Metabolites. [Link]

  • Przybylski, C., et al. (2023). Ion Mobility Mass Spectrometry Enables the Discrimination of Positional Isomers and the Detection of Conformers from Cyclic Oligosaccharides-Metals Supramolecular Complexes. ResearchGate. [Link]

  • Duez, Q., et al. (2018). Discrimination of positional isomers by ion mobility mass spectrometry: application to organic semiconductors. Chemical Communications. [Link]

  • Pacific Northwest National Laboratory. (2018). Metabolomics Collision Cross Section Database. Omics@PNNL. [Link]

  • R. Gross, J. H. (2006). Ortho effects: A mechanistic study. ResearchGate. [Link]

  • Wang, J., et al. (2022). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. Marine Drugs. [Link]

  • Stow, S. M., et al. (2017). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. Proteomics. [Link]

  • Becker, D., et al. (2026). Oxygenation and Oxidation of Lignin Model Dimers by Fungal Ortho-Methoxyphenolases. Journal of the American Chemical Society. [Link]

  • Bush, M. F. (2018). Collision Cross Section Database. University of Washington. [Link]

  • Li, Y., et al. (2022). Simultaneous Differentiation of C═C Position Isomerism in Fatty Acids through Ion Mobility and Theoretical Calculations. Analytical Chemistry. [Link]

  • MassBank of North America (MoNA). MassBank. [Link]

  • MassBank of North America (MoNA). (2017). Benzoic acid; LC-ESI-QTOF; MS2. MassBank Record: RP012802. [Link]

  • Zhang, W., et al. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Chemistry. [Link]

  • Khan Academy. (2020). How does ortho-effect work in benzoic acids? YouTube. [Link]

  • NIST. (2021). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • NIST. (2021). NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link]

  • Domingo-Almenara, X., et al. (2022). METLIN-CCS: an ion mobility spectrometry collision cross section database. Nature Communications. [Link]

  • Vaniya, A., et al. (2019). Separation of flavonoid isomers by cyclic ion mobility mass spectrometry. Wageningen University & Research. [Link]

  • MassBank of North America (MoNA). (2014). Vanillic acid; LC-ESI-QTOF; MS2. MassBank Record: BS003126. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]

  • NIST. (2021). Benzoic acid, 3,4,5-trihydroxy-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • MassBank of North America (MoNA). (2017). L-Tyrosine; LC-ESI-QTOF; MS2. MassBank Record: RP000301. [Link]

  • NIST. (2021). Documentation for the NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link]

  • NIST. (2021). Benzoic acid, 3-methoxy-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2,3,6-Trimethoxybenzoic Acid

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, step-by-step...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3,6-trimethoxybenzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in established safety protocols and waste management principles.

Immediate Safety & Hazard Assessment

Causality: The acidic nature of the carboxyl group and the aromatic ring structure contribute to its irritant properties. The potential for aquatic toxicity underscores the imperative to prevent its release into the environment.[3][4] Therefore, all handling and disposal operations must be predicated on the assumption that 2,3,6-trimethoxybenzoic acid is a hazardous substance.

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[5]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[1]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[5]
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2][5]Minimizes inhalation of airborne particles.

Core Disposal Directive: Isolate and Contain

The single most critical principle for the disposal of 2,3,6-trimethoxybenzoic acid is that it must not be disposed of in standard trash or poured down the drain. [4][6] Sewer disposal can contaminate waterways, harming aquatic ecosystems, while trash disposal risks exposure to waste handlers and environmental release.[4][7]

The only acceptable method of disposal is through a licensed and authorized hazardous waste management company.[3] This ensures the chemical is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[8]

Step-by-Step Disposal Protocol

This protocol ensures that 2,3,6-trimethoxybenzoic acid waste is collected, stored, and prepared for pickup in a safe and compliant manner.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the laboratory where the waste container will be stored.[9]

  • This area must be under the direct control of laboratory personnel and close to the point of waste generation.[9]

  • The SAA must be clearly marked with a "Hazardous Waste" sign.

Step 2: Prepare the Hazardous Waste Container

  • Select a container made of a material compatible with acidic solids (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap).[10] The container must be in good condition, with no cracks or leaks.

  • The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,3,6-Trimethoxybenzoic Acid"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date accumulation begins.

Step 3: Accumulate Waste

  • Carefully transfer solid 2,3,6-trimethoxybenzoic acid waste into the designated container using a funnel or other appropriate tools to minimize dust generation.

  • For materials contaminated with the acid (e.g., weighing paper, gloves, paper towels from a spill), place them in the same container.

  • Crucially, keep the waste container securely capped at all times, except when actively adding waste.[10] This prevents the release of vapors and protects the container's contents from contamination.

Step 4: Arrange for Disposal

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]

  • Once the container is full or waste is no longer being generated, seal it tightly and contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Under the EPA's regulations for academic laboratories, waste containers must be removed from the lab within 12 months of the accumulation start date, regardless of whether they are full.[11][12]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposition A Identify Waste: 2,3,6-Trimethoxybenzoic Acid (Solid or Contaminated Material) B Select Compatible HDPE Container A->B C Affix Hazardous Waste Label (Name, Hazard, Date) B->C D Place Waste in Labeled Container in designated SAA C->D E Is Container Securely Capped? D->E E->D No, cap it! F Is Container Full OR Has it been >12 months? E->F Yes F->D No G Seal Container F->G Yes H Contact EHS or Licensed Waste Disposal Company G->H I Transfer to Authorized Personnel for Final Disposal (e.g., Incineration) H->I

Sources

Handling

Personal protective equipment for handling 2,3,6-Trimethoxybenzoic acid

Topic: Personal Protective Equipment (PPE) for Handling 2,3,6-Trimethoxybenzoic Acid CAS: 60241-74-9 Executive Safety Assessment As a Senior Application Scientist, I approach the handling of 2,3,6-Trimethoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 2,3,6-Trimethoxybenzoic Acid CAS: 60241-74-9

Executive Safety Assessment

As a Senior Application Scientist, I approach the handling of 2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) not merely as a compliance tick-box, but as a critical component of experimental reproducibility. Inconsistent safety protocols lead to contamination and exposure variables that can skew analytical results.

While 2,3,6-TMBA is a benzoic acid derivative often regarded as a standard organic building block, its specific substitution pattern (methoxy groups at the ortho positions) dictates specific handling protocols. The steric bulk at the 2,6-positions can influence solubility and crystal habit, potentially increasing static charge during weighing, which elevates the risk of inhalation exposure.

Core Hazard Profile (GHS Classification Inference):

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Strategic PPE Selection Guide

Effective protection relies on a "Barrier Hierarchy" tailored to the physical state of the compound.

Eye & Face Protection[1][2][3][4][5]
  • Standard Operations (Weighing/Transfer): ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.

  • High-Risk Operations (Synthesis/Heating): If 2,3,6-TMBA is dissolved in volatile solvents or heated (increasing vapor pressure), chemical splash goggles are non-negotiable to prevent acid-vapor contact with the conjunctiva.

Hand Protection: The Permeation Logic

Organic acids can permeate standard latex gloves. For 2,3,6-TMBA, we rely on Nitrile due to its superior resistance to acidic degradation and organic solvents often used with this compound (e.g., Methanol, DCM).

Table 1: Glove Selection Specifications

ParameterRecommendationScientific Rationale
Material Nitrile Rubber Resists weak organic acids and common polar aprotic solvents.
Min. Thickness 0.11 mm (4 mil) Provides tactile sensitivity for weighing while offering >480 min breakthrough for solid contact.
Glove Grade Powder-Free, Medical Grade Powder residues can contaminate sensitive crystallization or HPLC workflows.
Double Gloving Required for Solutions If dissolved in DCM or DMF, the solvent acts as a carrier, pulling the acid through the glove material.
Respiratory Protection

The primary risk with 2,3,6-TMBA is dust inhalation during the weighing of fine crystalline powder.

  • Engineering Control (Primary): Handle inside a certified Fume Hood.

  • PPE (Secondary): If hood access is restricted or during spill cleanup, use a NIOSH-approved N95 particulate respirator.

  • Advanced: For large-scale milling or heating, a Half-face respirator with P100/Organic Vapor cartridges (Yellow/Magenta band) is required to neutralize both particulates and potential decarboxylation byproducts.

Operational Logic & Workflows

Safety is a process, not a product. The following diagrams visualize the decision-making logic required to handle this chemical safely.

Visualization 1: PPE Decision Matrix

This logic gate ensures you are equipped correctly based on the state of the chemical, preventing over-gloving (loss of dexterity) or under-protection.

PPE_Decision_Tree Start Start: Handling 2,3,6-TMBA State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Dry Liquid_Path Solution / Reaction Mix State_Check->Liquid_Path Wet Solid_PPE PPE Protocol A: 1. Nitrile Gloves (Single) 2. Safety Glasses 3. Lab Coat 4. Fume Hood (Draft Shield) Solid_Path->Solid_PPE Liquid_Risk Solvent Type? Liquid_Path->Liquid_Risk Benign_Solvent Aqueous / Alcohols Liquid_Risk->Benign_Solvent Aggressive_Solvent DCM / DMF / THF Liquid_Risk->Aggressive_Solvent Liquid_PPE_A PPE Protocol B: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. Lab Coat Benign_Solvent->Liquid_PPE_A Liquid_PPE_B PPE Protocol C: 1. Laminate/Silver Shield Gloves 2. Splash Goggles 3. Chemical Apron Aggressive_Solvent->Liquid_PPE_B

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Step-by-Step Handling Protocol

This workflow integrates safety into the experimental procedure to ensure compliance without hindering throughput.

Step 1: Pre-Operational Check

  • Verify Fume Hood airflow (Target: 100 fpm face velocity).

  • Inspect 2,3,6-TMBA container for crystallization on the threads (friction hazard).

Step 2: Weighing (The Critical Control Point)

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away." This prevents the acid from dispersing onto your gloves or cuffs.

  • Technique: Use a disposable spatula. Do not return excess chemical to the stock container to prevent cross-contamination.

Step 3: Dissolution/Transfer

  • Add solvent slowly to the solid. Adding solid to boiling solvent can cause rapid evolution of vapors (bumping).

  • Note: 2,3,6-TMBA is acidic.[2][3] If neutralizing with a base (e.g., Sodium Bicarbonate), expect CO₂ evolution. Ensure the vessel is vented .

Step 4: Decontamination

  • Wipe the balance area with a damp paper towel (water/ethanol) immediately after weighing.

  • Doffing: Remove gloves by peeling from the cuff inside-out to trap any invisible acid residue inside the glove.

Visualization 2: Safe Handling Lifecycle

Handling_Lifecycle Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Retrieve Processing Processing (Reaction/Analysis) Weighing->Processing Dissolve Waste Disposal (Segregated Stream) Weighing->Waste Contaminated Wipes Processing->Waste Discard

Caption: Lifecycle of 2,3,6-TMBA from storage to disposal, highlighting critical control points.

Emergency & Disposal Procedures

Accidental Spills (Solid):

  • Isolate: Alert nearby personnel.

  • Protect: Don N95 respirator and double nitrile gloves.

  • Contain: Cover with wet paper towels to prevent dust generation.

  • Clean: Sweep up carefully or use a HEPA vacuum. Wipe surface with weak base (1% Sodium Bicarbonate) to neutralize residue, then water.

Exposure Response:

  • Eye Contact: Flush immediately with water for 15 minutes.[4][5] The methoxy groups do not neutralize the acidity; immediate dilution is vital.

  • Skin Contact: Wash with soap and water.[6][4][7][5][8] Do not use ethanol, as it may increase skin absorption.

Disposal Protocol: 2,3,6-TMBA must not be flushed down the drain.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Hazardous)."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., acetone) and place in "Organic Solvents" waste stream for incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611400, 2,3,6-Trimethoxybenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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